molecular formula C15H13F2NO3 B1139450 Fab-001 CAS No. 1269055-85-7

Fab-001

カタログ番号: B1139450
CAS番号: 1269055-85-7
分子量: 293.26 g/mol
InChIキー: QUHARGDBJJUOEB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

MUT056399 (also referred to as FAB001) is a highly potent and novel inhibitor of the bacterial enoyl-acyl carrier protein (ACP) reductase, FabI . This enzyme is a key and essential component of the bacterial type II fatty acid synthesis (FAS-II) pathway, which is vital for cell membrane biogenesis in many pathogens . By specifically targeting FabI, MUT056399 effectively halts this crucial metabolic process, leading to antibacterial activity . The primary research value of MUT056399 lies in its potent activity against a broad spectrum of clinically significant bacteria, particularly multidrug-resistant strains. It demonstrates exceptional efficacy against Staphylococcus aureus , including methicillin-susceptible (MSSA), methicillin-resistant (MRSA), linezolid-resistant, and vancomycin-intermediate (VISA) strains, with MIC90 values reported between 0.03 and 0.12 µg/ml . Its spectrum is consistent with specific FabI inhibition, showing activity against other FabI-containing bacteria such as coagulase-negative staphylococci and certain Gram-negative bacilli like Escherichia coli , while exhibiting no activity against bacteria that utilize the FabK enzyme . Recent investigations highlight its potential in combination therapies, as it has shown synergistic and bactericidal activity against extensively drug-resistant Acinetobacter baumannii when combined with other agents . In vivo studies have established the proof-of-concept for its therapeutic potential. In murine models of lethal systemic infection, MUT056399 administered subcutaneously protected mice from infections induced by MSSA, MRSA, and VISA strains . These properties collectively support MUT056399 as a promising candidate compound for research aimed at developing novel therapeutics to address severe infections caused by antibiotic-resistant bacteria .

特性

IUPAC Name

4-(4-ethyl-5-fluoro-2-hydroxyphenoxy)-3-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2NO3/c1-2-8-6-12(19)14(7-10(8)16)21-13-4-3-9(15(18)20)5-11(13)17/h3-7,19H,2H2,1H3,(H2,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUHARGDBJJUOEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1F)OC2=C(C=C(C=C2)C(=O)N)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1269055-85-7
Record name FAB-001
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1269055857
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FAB-001
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B52RPV7VRM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Precision Strike of Fab-001: A Technical Guide to its Mechanism of Action Against Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fab-001, also known as AFN-1252 and Debio-1452, represents a significant advancement in the development of targeted antibacterial agents against Staphylococcus aureus, including methicillin-resistant strains (MRSA). This technical guide provides an in-depth exploration of the molecular mechanism of action of this compound, its potent and selective inhibition of a key enzyme in staphylococcal fatty acid synthesis, and the experimental methodologies used to elucidate its activity. Quantitative data are presented in structured tables for clear comparison, and key pathways and experimental workflows are visualized using diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Mechanism of Action: Targeting FabI

This compound exerts its bactericidal effect through the highly specific inhibition of the enoyl-acyl carrier protein reductase (FabI) in Staphylococcus aureus.[1][2][3][4][5][6][7][8][9] FabI is a critical enzyme in the bacterial type II fatty acid synthesis (FASII) pathway, which is responsible for the biosynthesis of fatty acids that are essential for bacterial membrane integrity and other vital cellular functions.[5][7][10]

The FASII pathway in bacteria is a series of repeating cycles that extend the length of acyl chains. FabI catalyzes the final, rate-limiting step in each elongation cycle: the NADH-dependent reduction of a trans-2-enoyl-acyl carrier protein (ACP) to a saturated acyl-ACP.[5] By specifically inhibiting FabI, this compound effectively halts the entire fatty acid elongation process. This disruption of fatty acid biosynthesis leads to a dose-dependent decrease in the production of essential fatty acids and an accumulation of intermediate-chain acyl-ACPs.[11] Ultimately, this metabolic disruption compromises the bacterial cell membrane, leading to cell death.

The high selectivity of this compound for staphylococcal FabI is a key attribute.[2][3][5][12] Many other bacteria possess different isoforms of the enoyl-ACP reductase, such as FabK, or have structurally distinct FabI enzymes, rendering them insensitive to this compound.[10][13] This specificity minimizes off-target effects and the potential for broad-spectrum disruption of commensal bacteria.

The Fatty Acid Synthesis (FASII) Pathway and this compound Inhibition

The following diagram illustrates the bacterial FASII pathway and the point of inhibition by this compound.

FASII_Pathway Bacterial Fatty Acid Synthesis (FASII) Pathway Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC Malonyl-ACP Malonyl-ACP Malonyl-CoA->Malonyl-ACP FabD Acetoacetyl-ACP Acetoacetyl-ACP Malonyl-ACP->Acetoacetyl-ACP FabH beta-ketoacyl-ACP beta-ketoacyl-ACP beta-hydroxyacyl-ACP beta-hydroxyacyl-ACP beta-ketoacyl-ACP->beta-hydroxyacyl-ACP FabG trans-2-enoyl-ACP trans-2-enoyl-ACP beta-hydroxyacyl-ACP->trans-2-enoyl-ACP FabZ/A Acyl-ACP Acyl-ACP trans-2-enoyl-ACP->Acyl-ACP FabI FabI_node trans-2-enoyl-ACP->FabI_node Acyl-ACP->beta-ketoacyl-ACP Fatty Acids Fatty Acids Acyl-ACP->Fatty Acids FabT This compound This compound This compound->FabI_node Inhibits FabI_node->Acyl-ACP

Caption: The bacterial FASII pathway, highlighting the inhibition of FabI by this compound.

Quantitative Analysis of this compound Activity

The potency of this compound has been extensively characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Activity of this compound Against S. aureus
ParameterValueReference(s)
IC50 (FabI) 10 - 14 nM[2][13]
Kiapp (FabI) 4 nM[13]
MIC90 (MRSA) 0.015 µg/mL[1][2][6][9]
MIC90 (Coagulase-Negative Staphylococci) 0.12 µg/mL[1][6]
Table 2: Impact of FabI Mutations on this compound Activity
MutationEffect on this compound AffinityReference(s)
M99T 17-fold decrease in binding affinity[11]
Y147H Leads to resistant enzyme[14]

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action of this compound.

FabI Enzyme Inhibition Assay

This assay quantifies the inhibitory activity of this compound against purified S. aureus FabI enzyme.

Principle: The activity of FabI is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+ during the reduction of the substrate, crotonyl-ACP.

Materials:

  • Purified S. aureus FabI enzyme

  • NADH

  • Crotonyl-ACP (substrate)

  • This compound (or test compound)

  • Assay Buffer (e.g., 100 mM sodium phosphate, pH 7.5, 1 mM EDTA)

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, NADH, and crotonyl-ACP in a microplate well or cuvette.

  • Add varying concentrations of this compound to the reaction mixture.

  • Initiate the reaction by adding a fixed concentration of purified FabI enzyme.

  • Immediately monitor the decrease in absorbance at 340 nm over time.

  • Calculate the initial reaction velocity for each concentration of this compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Kinetic Parameter Determination (Km and Ki):

  • To determine the Km for crotonyl-ACP, the concentration of crotonyl-ACP is varied while keeping the concentrations of FabI and NADH constant.[2]

  • To determine the Ki of this compound, the concentrations of both this compound and the substrate are varied.[6] The data are then fitted to appropriate enzyme inhibition models (e.g., Michaelis-Menten, Morrison quadratic equation for tight-binding inhibitors).[13]

Minimum Inhibitory Concentration (MIC) Determination

This assay determines the minimum concentration of this compound required to inhibit the visible growth of S. aureus.

Principle: The broth microdilution method is a standardized procedure to determine the MIC of an antimicrobial agent.

Materials:

  • S. aureus isolates (including MRSA and MSSA strains)

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • This compound (or test compound)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to a specific cell density (e.g., 5 x 105 CFU/mL)

Procedure:

  • Prepare serial two-fold dilutions of this compound in CAMHB in the wells of a 96-well plate.

  • Inoculate each well with a standardized suspension of the S. aureus strain.

  • Include a positive control well (bacteria, no drug) and a negative control well (broth only).

  • Incubate the plates at 35-37°C for 16-20 hours.

  • Determine the MIC as the lowest concentration of this compound at which there is no visible growth of bacteria.

Experimental Workflow for FabI Inhibition Assay

The following diagram outlines the workflow for a typical FabI enzyme inhibition assay.

FabI_Inhibition_Workflow FabI Enzyme Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Assay Buffer, NADH, Crotonyl-ACP Reaction_Setup Combine Buffer, NADH, Crotonyl-ACP, and this compound in Microplate Wells Reagent_Prep->Reaction_Setup Compound_Dilution Prepare Serial Dilutions of this compound Compound_Dilution->Reaction_Setup Enzyme_Prep Prepare Purified FabI Enzyme Solution Reaction_Initiation Add FabI Enzyme to Initiate Reaction Enzyme_Prep->Reaction_Initiation Reaction_Setup->Reaction_Initiation Data_Acquisition Monitor Absorbance at 340 nm Over Time Reaction_Initiation->Data_Acquisition Velocity_Calc Calculate Initial Reaction Velocities Data_Acquisition->Velocity_Calc Inhibition_Plot Plot % Inhibition vs. [this compound] Velocity_Calc->Inhibition_Plot IC50_Determination Determine IC50 from Dose-Response Curve Inhibition_Plot->IC50_Determination

Caption: Workflow for determining the IC50 of this compound against FabI.

Resistance Mechanisms

Resistance to this compound in S. aureus can emerge through missense mutations in the fabI gene.[14] The most frequently observed mutations occur at positions Met99 and Tyr147.[13][14] The M99T mutation, for instance, results in a 17-fold decrease in the binding affinity of this compound to the FabI enzyme.[11] Despite the potential for resistance, the spontaneous frequency of resistance development is low.[2][6]

This compound Binding and Resistance

The following diagram illustrates the interaction of this compound with the FabI-NADPH complex and how mutations can confer resistance.

FabI_Binding_Resistance This compound Binding to FabI and Resistance Mechanism cluster_binding Wild-Type FabI Binding cluster_resistance Resistant FabI FabI_WT FabI (Wild-Type) Complex_WT Stable FabI-NADPH-Fab-001 Complex FabI_WT->Complex_WT NADPH NADPH NADPH->Complex_WT This compound This compound This compound->Complex_WT Inhibition_of_FASII Inhibition of Fatty Acid Synthesis Complex_WT->Inhibition_of_FASII Leads to FabI_Mutant FabI (M99T Mutation) Complex_Mutant Unstable or No Complex Formation FabI_Mutant->Complex_Mutant NADPH_res NADPH NADPH_res->Complex_Mutant Fab-001_res Fab-001_res Fab-001_res->Complex_Mutant Reduced Affinity Continued_FASII Continued Fatty Acid Synthesis Complex_Mutant->Continued_FASII Allows

Caption: Logical relationship of this compound binding and resistance due to FabI mutation.

Conclusion

This compound is a potent and selective inhibitor of S. aureus FabI, a critical enzyme in the bacterial fatty acid synthesis pathway. Its specific mechanism of action, which has been thoroughly characterized by a variety of biochemical and microbiological assays, results in potent anti-staphylococcal activity, including against drug-resistant strains. The low propensity for resistance development further underscores its potential as a valuable therapeutic agent. This technical guide provides a comprehensive overview of the mechanism of action of this compound, offering valuable insights for researchers and professionals involved in the discovery and development of novel antibacterial drugs.

References

MUT056399: A Deep Dive into the Inhibition of the FabI Enzyme

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of MUT056399, a potent inhibitor of the bacterial enzyme FabI. FabI, or enoyl-acyl carrier protein (ACP) reductase, is a critical component of the bacterial fatty acid synthesis II (FAS-II) pathway, making it an attractive target for the development of novel antibacterial agents. This document details the inhibitory activity of MUT056399, outlines key experimental protocols for its evaluation, and visualizes the underlying biochemical pathways and experimental workflows.

Quantitative Inhibitory Activity of MUT056399

MUT056399 has demonstrated potent inhibitory activity against the FabI enzyme from both Gram-positive and Gram-negative bacteria, as well as significant antibacterial efficacy against a range of clinical isolates.

Table 1: In Vitro Enzyme Inhibition Data

Target EnzymeOrganismIC50 (nM)
FabIStaphylococcus aureus12[1]
FabIEscherichia coli58[1]

Table 2: In Vitro Antibacterial Activity (Minimum Inhibitory Concentration, MIC)

Bacterial SpeciesStrain TypeMIC90 (µg/mL)
Staphylococcus aureusMSSA, MRSA, Linezolid-resistant0.03 - 0.12[1][2]
Coagulase-negative staphylococci-0.12 - 4[1][2]
Escherichia coli-Not specified, but active
Haemophilus influenzae-Not specified, but active
Moraxella catarrhalis-Not specified, but active
Neisseria gonorrhoeae-Not specified, but active

The FabI Inhibition Pathway

The bacterial fatty acid synthesis (FAS-II) pathway is responsible for the elongation of fatty acid chains, which are essential components of bacterial cell membranes. FabI catalyzes the final, rate-limiting step in each elongation cycle: the reduction of a trans-2-enoyl-ACP substrate to a saturated acyl-ACP.[3] MUT056399 specifically inhibits this step, leading to the disruption of fatty acid synthesis and ultimately, bacterial cell death.

FASII_Pathway cluster_initiation Initiation cluster_elongation Elongation Cycle Acetyl-CoA Acetyl-CoA FabH FabH Acetyl-CoA->FabH Malonyl-CoA Malonyl-CoA Malonyl-ACP Malonyl-ACP Malonyl-CoA->Malonyl-ACP FabD Malonyl-ACP->FabH 3-Ketoacyl-ACP 3-Ketoacyl-ACP FabH->3-Ketoacyl-ACP Condensation FabG FabG 3-Ketoacyl-ACP->FabG Reduction 3-Hydroxyacyl-ACP 3-Hydroxyacyl-ACP FabG->3-Hydroxyacyl-ACP FabZ FabZ 3-Hydroxyacyl-ACP->FabZ Dehydration trans-2-Enoyl-ACP trans-2-Enoyl-ACP FabZ->trans-2-Enoyl-ACP FabI FabI trans-2-Enoyl-ACP->FabI Reduction Acyl-ACP Acyl-ACP FabI->Acyl-ACP Fatty Acid Synthesis Fatty Acid Synthesis Acyl-ACP->Fatty Acid Synthesis MUT056399 MUT056399 MUT056399->FabI Inhibition

Bacterial Fatty Acid Synthesis (FAS-II) Pathway and MUT056399 Inhibition.

Resistance to MUT056399 has been shown to arise from mutations in the fabI gene, further confirming that FabI is the specific target of this compound.[1][2][4] The antibacterial spectrum of MUT056399 is consistent with its mechanism, showing activity against bacteria that rely on FabI for fatty acid synthesis and no activity against those that utilize alternative enzymes like FabK.[1][2]

Proposed Binding Mechanism of MUT056399

While a crystal structure of MUT056399 in complex with FabI is not publicly available, its design was based on the known binding mode of the diphenyl ether inhibitor triclosan. It is proposed that MUT056399 acts as a competitive inhibitor, binding to the active site of FabI and preventing the binding of the natural substrate, enoyl-ACP.

FabI_Binding_Model cluster_FabI FabI Active Site cluster_pocket NADH_Cofactor NADH Substrate_Binding_Pocket Substrate Binding Pocket Tyr_residue Tyr Other_residues Other Active Site Residues MUT056399 MUT056399 MUT056399->Substrate_Binding_Pocket Binds to Enoyl-ACP Enoyl-ACP Enoyl-ACP->Substrate_Binding_Pocket Natural Substrate Binding (Blocked)

Proposed Binding of MUT056399 to the FabI Active Site.

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of FabI inhibitors like MUT056399.

FabI Enzyme Inhibition Assay (NADH Consumption)

This spectrophotometric assay measures the inhibitory activity of a compound by monitoring the decrease in NADH absorbance at 340 nm, which is consumed during the FabI-catalyzed reduction of a substrate.

Materials:

  • Purified recombinant FabI enzyme

  • Assay Buffer: 100 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1 mM DTT

  • Substrate: Crotonyl-CoA (or other suitable enoyl-CoA substrate)

  • Cofactor: NADH

  • Test Compound (MUT056399) dissolved in DMSO

  • 96-well, UV-transparent microplates

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, NADH, and crotonyl-CoA in each well of the microplate.

  • Add varying concentrations of the test compound (MUT056399) to the wells. Include a control with DMSO only (no inhibitor).

  • Initiate the reaction by adding the purified FabI enzyme to each well.

  • Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for 15-30 minutes at a constant temperature (e.g., 30°C).

  • Calculate the initial reaction velocity (rate of NADH consumption) for each concentration of the inhibitor.

  • Determine the percent inhibition relative to the no-inhibitor control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.

Materials:

  • Bacterial strains of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test Compound (MUT056399)

  • 96-well microplates

  • Bacterial inoculum standardized to a specific cell density (e.g., 5 x 10^5 CFU/mL)

Procedure:

  • Perform serial two-fold dilutions of MUT056399 in CAMHB in the wells of a 96-well microplate.

  • Inoculate each well with the standardized bacterial suspension. Include a growth control well (no compound) and a sterility control well (no bacteria).

  • Incubate the microplates at 37°C for 18-24 hours.

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Experimental Workflow for FabI Inhibitor Discovery and Characterization

The discovery and development of a specific enzyme inhibitor like MUT056399 typically follows a structured workflow.

Drug_Discovery_Workflow HTS High-Throughput Screening (FabI Inhibition Assay) Hit_Identification Hit Identification HTS->Hit_Identification Lead_Generation Lead Generation (Medicinal Chemistry) Hit_Identification->Lead_Generation Lead_Optimization Lead Optimization Lead_Generation->Lead_Optimization In_Vitro_Testing In Vitro Characterization (MIC, Spectrum of Activity, Resistance) Lead_Optimization->In_Vitro_Testing In_Vivo_Testing In Vivo Efficacy & Toxicology (Animal Models) In_Vitro_Testing->In_Vivo_Testing Clinical_Development Clinical Development In_Vivo_Testing->Clinical_Development

References

Fab-001: A Technical Overview of Its Antibacterial Spectrum and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antibacterial agent Fab-001, focusing on its spectrum of activity, mechanism of action, and the experimental protocols used for its evaluation. This compound, also known as MUT056399, is an inhibitor of the bacterial enoyl-acyl carrier protein (ACP) reductase (FabI), a critical enzyme in the type II fatty acid biosynthesis (FASII) pathway.[1][2][3] This pathway is essential for bacterial viability, making FabI an attractive target for novel antibacterial agents.[1][2]

Mechanism of Action: Inhibition of Fatty Acid Biosynthesis

This compound exerts its antibacterial effect by specifically targeting and inhibiting the FabI enzyme.[1][3] FabI catalyzes the final, rate-limiting step in each cycle of fatty acid elongation, which is the reduction of a trans-2-enoyl-ACP substrate to an acyl-ACP.[2][3] By blocking this step, this compound disrupts the synthesis of fatty acids, which are essential components of bacterial cell membranes. This disruption leads to the cessation of bacterial growth. The specificity of this compound for FabI contributes to its targeted antibacterial activity. It is important to note that some bacterial species possess alternative enoyl-ACP reductases, such as FabK, which are not targeted by FabI inhibitors, thus defining the spectrum of activity for these compounds.[1]

FASII_Pathway cluster_initiation Initiation cluster_elongation Elongation Cycle cluster_inhibition Inhibition Acetyl-CoA Acetyl-CoA Malonyl-ACP Malonyl-ACP Acetyl-CoA->Malonyl-ACP Acc, FabD beta-ketoacyl-ACP beta-ketoacyl-ACP Malonyl-ACP->beta-ketoacyl-ACP FabH beta-hydroxyacyl-ACP beta-hydroxyacyl-ACP beta-ketoacyl-ACP->beta-hydroxyacyl-ACP FabG trans-2-enoyl-ACP trans-2-enoyl-ACP beta-hydroxyacyl-ACP->trans-2-enoyl-ACP FabZ/A Acyl-ACP Acyl-ACP trans-2-enoyl-ACP->Acyl-ACP FabI Acyl-ACP->beta-ketoacyl-ACP Next Cycle Fatty Acids Fatty Acids Acyl-ACP->Fatty Acids Termination This compound This compound FabI FabI This compound->FabI

Figure 1: Bacterial Type II Fatty Acid Biosynthesis (FASII) Pathway and the inhibitory action of this compound on the FabI enzyme.

Antibacterial Spectrum of Activity

The in vitro activity of this compound and other potent FabI inhibitors has been evaluated against a range of bacterial isolates. The data, primarily presented as Minimum Inhibitory Concentrations (MICs), are summarized in the tables below.

Table 1: In Vitro Activity of FAB001 against Acinetobacter baumannii[4]
Bacterial SubsetNo. of IsolatesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
All 770.25 - >3248
Amikacin-resistant 202 - 848
Colistin-resistant 150.25 - >324>32
Meropenem-resistant 202 - >3288
Susceptible 220.5 - 848

MIC50 and MIC90 represent the concentrations at which 50% and 90% of the isolates are inhibited, respectively.

Table 2: In Vitro Activity of FabI Inhibitor Compound 4[1]
OrganismNo. of IsolatesMIC90 (µg/mL)
Staphylococcus aureus 220.03
Staphylococcus epidermidis 90.06
Table 3: In Vitro Activity of FabI Inhibitor AFN-1252[3]
OrganismNo. of IsolatesMIC Range (µg/mL)MIC90 (µg/mL)
Staphylococcus aureus 502≤0.12≤0.12
Staphylococcus epidermidis 51≤0.12≤0.12
Streptococcus pneumoniae -->4
Beta-hemolytic streptococci -->4
Enterococcus spp. -->4
Enterobacteriaceae -->4
Non-fermentative Gram-negative bacilli -->4
Moraxella catarrhalis -->4

Note: The results for AFN-1252 demonstrate a high degree of specificity for staphylococcal species.[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound and related FabI inhibitors.

Minimum Inhibitory Concentration (MIC) Determination

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro, is a standard measure of antibacterial potency.[4][5]

Protocol: Broth Microdilution (as per CLSI guidelines) [6]

  • Preparation of Bacterial Inoculum:

    • Bacterial isolates are cultured on appropriate agar plates.

    • A suspension of the bacteria is prepared in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Microdilution Plates:

    • 96-well microtiter plates are used.

    • The antimicrobial agent (e.g., this compound) is serially diluted (typically two-fold) in cation-adjusted Mueller-Hinton broth.

    • Each well receives a specific concentration of the drug, with a growth control well (no drug) and a sterility control well (no bacteria) included on each plate.

  • Inoculation and Incubation:

    • The prepared bacterial inoculum is added to each well (except the sterility control).

    • The plates are incubated at 35°C for 16-20 hours in ambient air.[6]

  • Reading the MIC:

    • The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (i.e., the well is clear).

Checkerboard Synergy Assays

This method is used to assess the interaction between two antimicrobial agents (e.g., this compound and a comparator antibiotic).

Protocol: Checkerboard Broth Microdilution [6]

  • Plate Preparation:

    • In a 96-well microtiter plate, one agent (Drug A, e.g., this compound) is serially diluted along the x-axis, and the second agent (Drug B, e.g., amikacin) is serially diluted along the y-axis.

    • This creates a matrix of wells containing various combinations of the two drugs. Concentrations typically range from several dilutions below the MIC to twice the MIC of each drug.[6]

  • Inoculation and Incubation:

    • Each well is inoculated with a bacterial suspension of ~5 x 10⁵ CFU/mL.

    • Plates are incubated at 35°C for 16-20 hours.[6]

  • Calculation of Fractional Inhibitory Concentration Index (FICI):

    • The FICI is calculated to quantify the interaction: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone).

    • The interaction is interpreted as follows:

      • Synergy: FICI ≤ 0.5

      • Additivity: 0.5 < FICI ≤ 1.0

      • Indifference: 1.0 < FICI ≤ 4.0

      • Antagonism: FICI > 4.0

Time-Kill (TK) Studies

Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Protocol: Time-Kill Assay [6]

  • Preparation:

    • Test tubes containing broth with the antimicrobial agent(s) at desired concentrations (e.g., 0.25x MIC, 0.5x MIC, 1x MIC, 4x MIC) are prepared. A growth control tube without any antibiotic is included.

  • Inoculation:

    • The tubes are inoculated with a starting bacterial concentration of approximately 5 x 10⁵ CFU/mL.

  • Sampling and Plating:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), an aliquot is removed from each tube.

    • The sample is serially diluted and plated onto agar plates.

  • Incubation and Colony Counting:

    • The agar plates are incubated for 24-48 hours at 35°C.[6]

    • The number of viable bacteria (CFU/mL) is determined by counting the colonies on the plates.

  • Analysis:

    • The change in bacterial count (log₁₀ CFU/mL) over time is plotted for each concentration.

    • Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial bacterial count.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Start Start Bacterial_Culture Grow bacterial isolate on agar plate Start->Bacterial_Culture McFarland_Standard Prepare inoculum to 0.5 McFarland standard Bacterial_Culture->McFarland_Standard Final_Inoculum Dilute to final inoculum (~5x10^5 CFU/mL) McFarland_Standard->Final_Inoculum Inoculation Inoculate plate wells with bacterial suspension Final_Inoculum->Inoculation Drug_Dilution Serial dilution of this compound in 96-well plate Drug_Dilution->Inoculation Incubation Incubate at 35°C for 16-20 hours Inoculation->Incubation Visual_Inspection Visually inspect wells for bacterial growth Incubation->Visual_Inspection Determine_MIC Identify lowest concentration with no visible growth Visual_Inspection->Determine_MIC End End Determine_MIC->End

Figure 2: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination by broth microdilution.

Conclusion

This compound and related compounds represent a promising class of antibacterial agents that target the essential FabI enzyme in the bacterial fatty acid synthesis pathway. The available data indicates potent activity against specific pathogens, notably Staphylococcus species for some FabI inhibitors and a broader spectrum including Acinetobacter baumannii for FAB001. The targeted mechanism of action and focused spectrum highlight the potential for these compounds in an era of growing antimicrobial resistance. Further research and clinical development will be crucial to fully elucidate the therapeutic potential of this compound.

References

Fab-001 (Fabimycin): A Technical Whitepaper on a Novel Antibiotic Candidate for Gram-Negative Infections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fab-001, also known as fabimycin, a promising novel antibiotic candidate with potent activity against multi-drug resistant (MDR) Gram-negative bacteria. This document consolidates available data on its mechanism of action, in vitro and in vivo efficacy, and details the experimental methodologies used in its evaluation.

Core Data Presentation

In Vitro Activity of Fabimycin

The in vitro potency of fabimycin has been evaluated against a range of Gram-negative pathogens, including clinical isolates with resistance to current standard-of-care antibiotics.

OrganismIsolate TypeMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference
Escherichia coliClinical IsolatesNot SpecifiedNot SpecifiedNot Specified[1][2]
Klebsiella pneumoniaeClinical IsolatesNot SpecifiedNot Specified4[3][4]
Acinetobacter baumanniiClinical IsolatesNot SpecifiedNot SpecifiedNot Specified[3][4]
Staphylococcus aureusATCC 292130.004Not ApplicableNot Applicable[5]
Escherichia coliMG16552Not ApplicableNot Applicable[5]

MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

In Vitro Activity of FAB001 against Acinetobacter baumannii

FAB001, a compound closely related or identical to fabimycin, has demonstrated significant activity against a panel of Acinetobacter baumannii isolates with diverse resistance profiles.

Isolate Sub-groupNumber of IsolatesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
All Isolates770.25 - >3248
Amikacin-resistant202 - 848
Colistin-resistant150.25 - >324>32
Meropenem-resistant202 - >3288
Susceptible220.5 - 848

Data from checkerboard assays indicated that FAB001 in combination with other antibiotics resulted in additivity or synergy in at least 70% of combinations.[6]

Mechanism of Action

Fabimycin's primary mechanism of action is the inhibition of FabI, an enoyl-acyl carrier protein reductase that is a critical enzyme in the bacterial fatty acid biosynthesis pathway.[7][8] This inhibition disrupts the production of essential fatty acids, leading to bacterial cell death. Additionally, studies suggest that fabimycin may have a multifaceted activity that includes disruption of the bacterial membrane, contributing to its potent antibacterial effect.[9][10]

cluster_fabimycin Fabimycin cluster_bacterium Gram-Negative Bacterium cluster_pathway Fatty Acid Biosynthesis Pathway Fabimycin Fabimycin FabI FabI Enzyme Fabimycin->FabI Inhibits Outer_Membrane Outer Membrane Periplasm Periplasm Inner_Membrane Inner Membrane Cytoplasm Cytoplasm Fatty_Acid_Synthesis Fatty Acid Synthesis FabI->Fatty_Acid_Synthesis Membrane_Integrity Membrane Integrity Fatty_Acid_Synthesis->Membrane_Integrity Bacterial_Viability Bacterial Viability Membrane_Integrity->Bacterial_Viability

Caption: Mechanism of action of Fabimycin targeting the FabI enzyme.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The in vitro activity of fabimycin and FAB001 was determined using the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Test compound (Fabimycin/FAB001)

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to a 0.5 McFarland standard

  • Positive and negative controls

Procedure:

  • A two-fold serial dilution of the test compound is prepared in CAMHB in the wells of a 96-well microtiter plate.

  • The bacterial inoculum is diluted and added to each well to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

  • Positive control wells (broth and bacteria, no drug) and negative control wells (broth only) are included on each plate.

  • The plates are incubated at 35°C for 16-20 hours.

  • The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Checkerboard Synergy Assay

This assay was used to evaluate the interaction between FAB001 and other antimicrobial agents.

Materials:

  • FAB001 and comparator antibiotics

  • 96-well microtiter plates

  • Bacterial inoculum

  • CAMHB

Procedure:

  • In a 96-well plate, serial dilutions of FAB001 are made along the x-axis, and serial dilutions of the comparator antibiotic are made along the y-axis. This creates a matrix of wells with varying concentrations of both drugs.

  • Each well is inoculated with a standardized bacterial suspension (~5 x 105 CFU/mL).

  • Plates are incubated at 35°C for 16-20 hours.

  • The Fractional Inhibitory Concentration Index (FICI) is calculated for each combination to determine synergy, additivity, indifference, or antagonism.

In Vivo Efficacy Models

Fabimycin has been evaluated in murine models of infection to assess its in vivo efficacy.

  • Pneumonia Model: Mice are infected intranasally with a clinical isolate of a Gram-negative pathogen. Treatment with fabimycin or a vehicle control is initiated at a specified time post-infection. Efficacy is determined by measuring the bacterial burden in the lungs.

  • Urinary Tract Infection (UTI) Model: Mice are infected via transurethral inoculation with a uropathogenic strain of E. coli. Fabimycin or a vehicle is administered, and the bacterial load in the bladder and kidneys is quantified to assess efficacy.[10][11]

Experimental and Developmental Workflow

The development of fabimycin followed a structured workflow from initial discovery to preclinical evaluation.

cluster_discovery Discovery & Optimization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_preclinical Preclinical Candidate lead_id Lead Identification (Gram-Positive Active Compound) chem_mod Chemical Modification for Gram-Negative Activity lead_id->chem_mod sar Structure-Activity Relationship Studies chem_mod->sar mic MIC Testing (vs. Resistant Isolates) sar->mic moa Mechanism of Action Studies (FabI Inhibition) mic->moa synergy Synergy Testing moa->synergy pk Pharmacokinetic Studies in Mice synergy->pk efficacy Efficacy in Mouse Infection Models (Pneumonia, UTI) pk->efficacy candidate Fabimycin as a Preclinical Candidate efficacy->candidate

Caption: The developmental workflow for the antibiotic candidate Fabimycin.

Conclusion

This compound (fabimycin) represents a significant advancement in the search for new antibiotics to combat drug-resistant Gram-negative bacteria. Its novel mechanism of action, potent in vitro activity against a broad range of clinical isolates, and demonstrated efficacy in preclinical infection models highlight its potential as a future therapeutic agent. Further clinical development will be crucial to fully elucidate its safety and efficacy profile in humans.

References

The Central Role of FabI in Bacterial Fatty Acid Synthesis: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

The rise of antibiotic-resistant bacteria poses a significant threat to global health, necessitating the discovery and development of novel antibacterial agents with unexploited mechanisms of action. The bacterial fatty acid synthesis (FAS-II) pathway presents a compelling target for such endeavors due to its essentiality for bacterial viability and its significant structural divergence from the mammalian fatty acid synthase (FAS-I) system.[1][2] Within this pathway, the NADH-dependent enoyl-acyl carrier protein (ACP) reductase, FabI, catalyzes the final, rate-limiting step of fatty acid elongation, making it a critical node for therapeutic intervention.[1][3] This technical guide provides an in-depth exploration of the core functions of FabI, its biochemical properties, regulatory mechanisms, and its validation as a drug target. Detailed experimental protocols for studying FabI and a summary of key kinetic and inhibition data are also presented to aid researchers in this critical field.

Introduction to Bacterial Fatty acid Synthesis (FAS-II) and the Role of FabI

Bacteria primarily utilize the type II fatty acid synthesis (FAS-II) system, a dissociated pathway where each enzymatic step is carried out by a distinct, monofunctional protein.[4] This contrasts with the type I system in mammals, where a single large multifunctional polypeptide performs all catalytic functions.[2] This fundamental difference provides a therapeutic window for the selective inhibition of the bacterial pathway.[1][4]

The FAS-II pathway is an iterative cycle that extends the acyl chain by two carbons in each round. The cycle involves four key reactions: condensation, reduction of the β-ketoacyl-ACP, dehydration, and a final reduction of the enoyl-ACP. FabI is the enzyme responsible for this final reduction step, converting a trans-2-enoyl-ACP to an acyl-ACP using NADH or NADPH as a cofactor.[5][6] This reaction is crucial as it drives the otherwise reversible steps of the elongation cycle forward, making FabI a key regulatory point in the overall pathway.[5][7] The essentiality of FabI for the viability of many pathogenic bacteria, including Staphylococcus aureus and Escherichia coli, has been robustly demonstrated.[8][9]

Enzymatic Mechanism and Structure of FabI

FabI belongs to the short-chain dehydrogenase/reductase (SDR) superfamily of enzymes.[10] The catalytic mechanism involves the transfer of a hydride ion from the C4 position of the nicotinamide ring of NADH (or NADPH) to the C3 position of the trans-2-enoyl-ACP substrate.[6][11] This is followed by the protonation of the enolate intermediate at the C2 position, resulting in the formation of the saturated acyl-ACP product.[6][11]

Structurally, FabI is typically a homotetrameric protein, with each monomer adopting a classic Rossmann fold.[1] The active site is located at the interface between subunits and contains a highly conserved catalytic triad of tyrosine, lysine, and serine residues.[10] A flexible substrate-binding loop near the active site plays a crucial role in substrate recognition and inhibitor binding.[12] The binding of the cofactor (NADH/NAD+) and substrate or inhibitor can induce conformational changes in this loop, a feature that has been exploited in the rational design of potent FabI inhibitors.[12]

Regulation of FabI and the FAS-II Pathway

The expression and activity of FabI and other FAS-II enzymes are tightly regulated to ensure a balanced supply of fatty acids for membrane biogenesis and other cellular processes. This regulation occurs at both the transcriptional and post-translational levels.

Transcriptional Regulation

In many bacteria, the genes encoding the FAS-II pathway enzymes are controlled by global transcriptional regulators that sense the metabolic state of the cell.

  • FadR: In E. coli, the FadR protein acts as a dual-function regulator. It represses the genes of the fatty acid degradation (β-oxidation) pathway and activates the transcription of key FAS-II genes, including fabA and fabB, which are involved in unsaturated fatty acid synthesis.[2][13] The binding of long-chain acyl-CoA molecules to FadR alleviates its repressive effect on the fad operon and diminishes its activation of fab genes.[13]

  • FabR: Also in E. coli, FabR acts as a transcriptional repressor specifically for the unsaturated fatty acid synthesis genes fabA and fabB.[2][13]

  • FabT: In bacteria such as Streptococcus pneumoniae and Lactococcus lactis, the MarR-type regulator FabT represses the expression of most of the fab genes.[2][13]

Feedback Inhibition

The activity of the FAS-II pathway is also regulated by the end products of the pathway. Long-chain acyl-ACPs or acyl-CoAs can act as feedback inhibitors of several enzymes in the pathway, including FabI.[14] In E. coli, palmitoyl-CoA has been shown to inhibit FabI activity at physiologically relevant concentrations, providing a mechanism to halt fatty acid synthesis when exogenous fatty acids are available.[14]

regulation_pathway cluster_regulation Transcriptional Regulation of Fatty Acid Synthesis cluster_feedback Feedback Inhibition Long-chain acyl-CoA Long-chain acyl-CoA FadR FadR Long-chain acyl-CoA->FadR Inactivates Malonyl-CoA Malonyl-CoA FabT FabT Malonyl-CoA->FabT Activates Repression fab_genes fabA, fabB, etc. FadR->fab_genes Activates fad_genes fad operon FadR->fad_genes Represses FabR FabR FabR->fab_genes Represses FabT->fab_genes Represses Acyl-ACP / Acyl-CoA Acyl-ACP / Acyl-CoA FabI_enzyme FabI Acyl-ACP / Acyl-CoA->FabI_enzyme Inhibits

Caption: Regulatory mechanisms of FabI and the FAS-II pathway.

FabI as a Drug Target

The essential nature of FabI, its conservation across many pathogenic bacteria, and its absence in mammals make it an attractive target for the development of novel antibiotics.[3] Several classes of FabI inhibitors have been identified, some of which have shown clinical promise.

  • Triclosan: A well-known broad-spectrum antimicrobial agent found in many consumer products, triclosan is a potent inhibitor of FabI.[7][8] It acts as a slow, tight-binding inhibitor of the enzyme.[7] However, its widespread use has raised concerns about the development of resistance.

  • Isoniazid: A frontline drug for the treatment of tuberculosis, isoniazid is a prodrug that, once activated by the mycobacterial catalase-peroxidase KatG, forms a covalent adduct with NAD+, which then potently inhibits InhA, the FabI homolog in Mycobacterium tuberculosis.[15]

  • Novel Inhibitors: Significant efforts in drug discovery have led to the identification of new classes of FabI inhibitors with improved potency and pharmacokinetic properties.[16] Compounds such as Debio 1452 (formerly AFN-1252) and fabimycin have demonstrated potent activity against multidrug-resistant strains of S. aureus and Gram-negative bacteria, respectively.[17]

Data Presentation

Table 1: Kinetic Parameters of Bacterial FabI Enzymes
Bacterial SpeciesSubstrateKm (µM)kcat (s-1)CofactorReference
Escherichia coliCrotonyl-CoA100 - 7500-NADH[18][19]
Pseudomonas aeruginosaCrotonyl-CoA--NADH[8]
Pseudomonas aeruginosaCrotonyl-ACP--NADH[8]
Burkholderia pseudomalleiCrotonyl-CoA130 ± 202.0 ± 0.1NADH[7]
Burkholderia pseudomalleiOctenoyl-CoA31 ± 214.8 ± 0.3NADH[7]
Burkholderia pseudomalleiDecenoyl-CoA22 ± 312.0 ± 0.5NADH[7]
Burkholderia pseudomalleiDodecenoyl-CoA12 ± 28.8 ± 0.4NADH[7]
Klebsiella pneumoniaeCrotonyl-CoA--NADH[1][20]
Francisella tularensisCrotonyl-CoA--NADH[21]
Unspecified (FabL2)Crotonyl-CoA9.627-NADPH[22]
Unspecified (FabL2)NADPH27.64--[22]

Note: '-' indicates data not explicitly found in the provided search results.

Table 2: IC50 Values of Inhibitors against Bacterial FabI
InhibitorBacterial SpeciesIC50 (nM)Reference
TriclosanPseudomonas aeruginosa200[8]
MUT056399Staphylococcus aureus12[16]
MUT056399Escherichia coli58[16]
Compound 59Staphylococcus aureus ATCC 25923-[23]
Compound 74Staphylococcus aureus ATCC 25923-[23]
Compound 59Staphylococcus aureus ATCC 700699-[23]
Compound 74Staphylococcus aureus ATCC 700699-[23]

Note: '-' indicates data not explicitly found in the provided search results. The original source for compounds 59 and 74 provided a figure but not a direct numerical value in the abstract.

Experimental Protocols

In Vitro FabI Inhibition Assay (Spectrophotometric)

This protocol describes a common method for determining the inhibitory activity of compounds against FabI by monitoring the consumption of NADH.[3][9]

experimental_workflow cluster_workflow FabI Inhibition Assay Workflow prep 1. Prepare Reagents (Assay buffer, FabI enzyme, NADH, Crotonyl-CoA, Test compound) plate 2. Set up 96-well Plate (Add buffer, NADH, and test compound/DMSO) prep->plate preincubate 3. Pre-incubation (Allow inhibitor to bind to the enzyme) plate->preincubate initiate 4. Initiate Reaction (Add Crotonyl-CoA) preincubate->initiate measure 5. Measure Absorbance (Monitor decrease at 340 nm over time) initiate->measure analyze 6. Data Analysis (Calculate initial velocities, % inhibition, and IC50 value) measure->analyze

Caption: General workflow for an in vitro FabI inhibition assay.

Materials and Reagents:

  • Purified recombinant FabI enzyme (e.g., from S. aureus or E. coli)

  • NADH (β-Nicotinamide adenine dinucleotide, reduced form)

  • Crotonyl-CoA (or other suitable enoyl-ACP substrate)

  • Assay Buffer (e.g., 100 mM Sodium Phosphate, pH 7.5)

  • Test compound dissolved in 100% DMSO

  • 96-well microtiter plates

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Preparation of Reagent Stock Solutions:

    • Prepare a stock solution of FabI enzyme in assay buffer.

    • Prepare a stock solution of NADH in assay buffer.

    • Prepare a stock solution of Crotonyl-CoA in assay buffer.

    • Prepare a stock solution of the test compound in 100% DMSO and create serial dilutions.

  • Assay Plate Setup (Final Volume: 50 µL per well):

    • Add assay buffer to each well to bring the final volume to 50 µL.

    • Add NADH to a final concentration of 200 µM.

    • Add the test compound at various concentrations (typically in a 2-fold dilution series). For control wells, add an equivalent volume of DMSO. The final DMSO concentration should not exceed 5%.

    • Add purified FabI enzyme to a final concentration of approximately 3 µg/mL.

  • Pre-incubation:

    • Gently mix the contents of the plate.

    • Pre-incubate the plate at 30°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding Crotonyl-CoA to a final concentration of 0.8 mM.

    • Immediately place the plate in a microplate reader pre-set to 30°C.

    • Monitor the decrease in absorbance at 340 nm every 30 seconds for 20 minutes.

  • Data Analysis:

    • For each well, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

In Vivo Essentiality of FabI

Determining the essentiality of FabI in vivo is crucial for its validation as a drug target. This can be achieved through genetic approaches or by using specific inhibitors.

Genetic Approach (Conditional Knockout):

  • Construct a Conditional Mutant: Create a bacterial strain where the fabI gene is placed under the control of an inducible promoter (e.g., an IPTG-inducible promoter).

  • Growth Analysis:

    • Grow the conditional mutant in the presence of the inducer (e.g., IPTG) to allow for normal growth.

    • Wash the cells and resuspend them in a medium lacking the inducer.

    • Monitor bacterial growth (e.g., by measuring optical density at 600 nm) over time. A cessation of growth in the absence of the inducer indicates that fabI is essential for viability.

  • Rescue Experiment: To confirm that the growth defect is specific to the loss of FabI function, supplement the growth medium with exogenous fatty acids. If the bacteria can utilize exogenous fatty acids, their growth may be restored. However, for many bacteria, the FAS-II pathway is essential even in the presence of external fatty acids.[12]

Inhibitor-Based Approach:

  • Minimum Inhibitory Concentration (MIC) Determination: Determine the MIC of a specific FabI inhibitor (e.g., triclosan or a novel compound) against the target bacterium using standard broth microdilution methods.

  • Macromolecular Synthesis Inhibition Assay: To confirm that the inhibitor's mode of action is through the inhibition of fatty acid synthesis, perform a macromolecular synthesis assay.

    • Expose the bacteria to the FabI inhibitor at its MIC.

    • In parallel, add radiolabeled precursors for DNA ([³H]thymidine), RNA ([³H]uridine), protein ([³H]leucine), and fatty acid ([¹⁴C]acetate) synthesis.

    • Measure the incorporation of each radiolabeled precursor over time.

    • A specific inhibition of [¹⁴C]acetate incorporation while the other pathways remain largely unaffected is indicative of the compound targeting fatty acid synthesis.[9]

Conclusion

FabI remains a highly attractive and validated target for the development of novel antibacterial agents. Its essential role in the bacterial fatty acid synthesis pathway, coupled with its structural distinctness from its mammalian counterpart, provides a solid foundation for the discovery of selective inhibitors. The increasing availability of structural and biochemical data, along with robust experimental protocols, will continue to facilitate the design and optimization of new FabI-targeted drugs to combat the growing threat of antibiotic resistance. This guide provides a comprehensive overview of the current understanding of FabI and serves as a valuable resource for researchers dedicated to this critical area of drug discovery.

References

MUT056399: A Technical Whitepaper on Preliminary In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MUT056399 is a novel synthetic compound identified as a potent inhibitor of the bacterial enzyme FabI (enoyl-acyl carrier protein reductase), a critical component of the type II fatty acid synthesis (FAS-II) pathway. This pathway is essential for bacterial membrane biogenesis, making it an attractive target for the development of new antimicrobial agents. This document provides a comprehensive overview of the preliminary in vitro studies of MUT056399, including its mechanism of action, antimicrobial spectrum, and kinetic properties. The data presented herein is intended to provide researchers, scientists, and drug development professionals with a detailed understanding of the compound's potential as a therapeutic agent.

Mechanism of Action: Inhibition of FabI

MUT056399 exerts its antimicrobial activity by specifically targeting and inhibiting the FabI enzyme. FabI is responsible for catalyzing the final, rate-limiting step in the elongation cycle of fatty acid synthesis: the NADH-dependent reduction of trans-2-enoyl-ACP to acyl-ACP. By inhibiting this crucial step, MUT056399 effectively halts the production of fatty acids, which are essential for the formation of the bacterial cell membrane, leading to cessation of growth and cell death.

Fatty Acid Synthesis Pathway (FAS-II) in S. aureus

The following diagram illustrates the bacterial fatty acid synthesis (FAS-II) pathway and the specific point of inhibition by MUT056399.

FAS_II_Pathway cluster_initiation Initiation cluster_elongation Elongation Cycle cluster_product Product Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC FabH FabH Acetyl-CoA->FabH Malonyl-ACP Malonyl-ACP Malonyl-CoA->Malonyl-ACP FabD Malonyl-ACP->FabH beta-ketoacyl-ACP beta-ketoacyl-ACP FabH->beta-ketoacyl-ACP FabG FabG beta-ketoacyl-ACP->FabG beta-hydroxyacyl-ACP beta-hydroxyacyl-ACP FabG->beta-hydroxyacyl-ACP FabZ FabZ beta-hydroxyacyl-ACP->FabZ trans-2-enoyl-ACP trans-2-enoyl-ACP FabZ->trans-2-enoyl-ACP FabI FabI trans-2-enoyl-ACP->FabI Acyl-ACP Acyl-ACP FabI->Acyl-ACP Acyl-ACP->FabH Next Cycle Fatty Acids Fatty Acids Acyl-ACP->Fatty Acids MUT056399 MUT056399 MUT056399->FabI

Figure 1: Simplified diagram of the S. aureus FAS-II pathway and the inhibitory action of MUT056399.

Quantitative In Vitro Activity

Enzymatic Inhibition

MUT056399 is a highly potent inhibitor of the FabI enzyme from both Staphylococcus aureus and Escherichia coli. The 50% inhibitory concentrations (IC50) are summarized in the table below.

Enzyme Source IC50 (nM)
S. aureus FabI12[1]
E. coli FabI58[1]
Table 1: MUT056399 FabI Inhibition
Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) of MUT056399 was determined against a panel of bacterial isolates. The MIC90, the concentration at which 99% of isolates are inhibited, is presented below for key pathogens.

Bacterial Species Number of Isolates MIC90 (µg/mL)
Staphylococcus aureus (all)1180.12[1]
Methicillin-Susceptible S. aureus (MSSA)-≤0.03 - 0.12[1]
Methicillin-Resistant S. aureus (MRSA)-≤0.03 - 0.12[1]
Linezolid-Resistant S. aureus-0.06[1]
Coagulase-Negative Staphylococci1650.12 - 4[1]
Table 2: In Vitro Antibacterial Activity of MUT056399

Time-Kill Kinetics

Time-kill assays were performed to evaluate the bactericidal or bacteriostatic properties of MUT056399 against S. aureus. At 4 times the MIC, MUT056399 demonstrated slow killing kinetics, with a reduction in viable bacterial counts of approximately 2 log10 CFU/mL after 8 and 24 hours of incubation against most S. aureus strains tested, including MSSA, MRSA, and VISA (Vancomycin-Intermediate S. aureus) strains.[1] The killing rates were observed to be similar from 4 to 64 times the MIC, suggesting a time-dependent killing mechanism.[1]

Effect of Human Serum

The presence of 50% human serum resulted in a 4- to 16-fold increase in the MIC of MUT056399, depending on the bacterial strain.[1]

Experimental Protocols

FabI Enzyme Inhibition Assay

A spectrophotometric assay is commonly used to determine the inhibitory activity of compounds against FabI by monitoring the consumption of NADH.

FabI_Assay_Workflow Prepare Reagents Prepare Reagents Dispense to Plate Dispense to Plate Prepare Reagents->Dispense to Plate Assay Buffer, Substrate (Crotonyl-ACP), Cofactor (NADH) Add MUT056399 Add MUT056399 Dispense to Plate->Add MUT056399 Serial Dilutions Initiate Reaction Initiate Reaction Add MUT056399->Initiate Reaction Add FabI Enzyme Monitor Absorbance Monitor Absorbance Initiate Reaction->Monitor Absorbance 340 nm Calculate IC50 Calculate IC50 Monitor Absorbance->Calculate IC50

Figure 2: General workflow for the FabI enzyme inhibition assay.

Protocol:

  • Reagents and Buffers:

    • Assay Buffer: e.g., 100 mM Tris-HCl (pH 7.2), 100 mM ammonium acetate.

    • Enzyme: Purified recombinant FabI protein.

    • Substrate: Crotonyl-ACP.

    • Cofactor: NADH.

    • Test Compound: MUT056399 dissolved in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • The assay is performed in a 96- or 384-well plate format.

    • A reaction mixture containing the assay buffer, substrate, and cofactor is prepared.

    • The test compound at various concentrations is added to the wells.

    • The reaction is initiated by the addition of the FabI enzyme.

  • Data Analysis:

    • The oxidation of NADH to NAD+ results in a decrease in absorbance at 340 nm, which is monitored over time.

    • Initial reaction velocities are calculated from the progress curves.

    • The percent inhibition is plotted against the logarithm of the inhibitor concentration, and the data is fitted to a dose-response curve to determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Determination

The MICs of MUT056399 were determined by broth microdilution according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Protocol:

  • Inoculum Preparation: A standardized bacterial inoculum of approximately 5 x 105 colony-forming units (CFU)/mL is prepared in cation-adjusted Mueller-Hinton broth.

  • Drug Dilution: Serial twofold dilutions of MUT056399 are prepared in the broth in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Reading: The MIC is defined as the lowest concentration of the drug that completely inhibits visible bacterial growth.

Time-Kill Kinetics Assay

The bactericidal activity of MUT056399 was evaluated using time-kill kinetics experiments.

Time_Kill_Workflow Prepare Inoculum Prepare Inoculum Expose to MUT056399 Expose to MUT056399 Prepare Inoculum->Expose to MUT056399 Mid-log phase, ~5x10^5 CFU/mL Incubate Incubate Expose to MUT056399->Incubate Various multiples of MIC Sample at Time Points Sample at Time Points Incubate->Sample at Time Points 0, 4, 8, 24 hours Determine Viable Counts Determine Viable Counts Sample at Time Points->Determine Viable Counts Serial dilution and plating Plot Time-Kill Curve Plot Time-Kill Curve Determine Viable Counts->Plot Time-Kill Curve log10 CFU/mL vs. Time

Figure 3: Workflow for the time-kill kinetics assay.

Protocol:

  • Inoculum: A mid-log-phase inoculum of approximately 5 x 105 CFU/mL is used.

  • Exposure: The bacterial suspension is exposed to MUT056399 at concentrations of 4, 16, and 64 times the MIC in broth medium. A growth control without the drug is included.

  • Sampling: Aliquots are removed at 0, 4, 8, and 24 hours of incubation.

  • Viable Counts: The number of viable bacteria in each aliquot is determined by serial dilution and plating.

  • Data Analysis: The log10 CFU/mL is plotted against time. Bacteriostatic activity is defined as a <3-log10 reduction in CFU/mL at 24 hours, while bactericidal activity is defined as a ≥3-log10 reduction.

Conclusion

The preliminary in vitro data for MUT056399 demonstrate its potential as a novel antistaphylococcal agent. Its potent and specific inhibition of FabI, a key enzyme in the essential FAS-II pathway, provides a clear mechanism of action. The compound exhibits excellent activity against a broad range of staphylococcal isolates, including drug-resistant strains. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of MUT056399.

References

Fab-001 (FabI) Target Validation in Gram-Positive Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of multidrug-resistant Gram-positive pathogens, particularly Staphylococcus aureus, necessitates the discovery and validation of novel antibacterial targets. The bacterial fatty acid synthesis (FASII) pathway presents a compelling area for therapeutic intervention due to its essentiality and divergence from the mammalian type I fatty acid synthase (FASI) system.[1][2][3] Within this pathway, the enoyl-acyl carrier protein (ACP) reductase, FabI (designated Fab-001 for the purpose of this guide), has been extensively validated as a promising target. FabI catalyzes the final, rate-limiting step in the fatty acid elongation cycle, making its inhibition detrimental to bacterial survival.[1][2] This technical guide provides an in-depth overview of the core methodologies and data required to validate FabI as a drug target in Gram-positive bacteria, with a focus on experimental protocols, quantitative data presentation, and visual workflows.

The Role of FabI in Gram-Positive Bacteria

FabI is a crucial enzyme in the type II fatty acid synthesis (FASII) pathway of many bacteria.[1][3] This pathway is responsible for the de novo synthesis of fatty acids, which are essential components of bacterial cell membranes and precursors for various metabolic processes.[3] In Gram-positive bacteria like Staphylococcus aureus, FabI is the sole enoyl-ACP reductase, making it an essential enzyme for survival.[4] Its inhibition disrupts the integrity of the cell membrane, leading to bacterial cell death.[1][2]

The Fatty Acid Synthesis (FASII) Pathway

The FASII pathway involves a series of enzymatic reactions that iteratively elongate a growing acyl chain. FabI catalyzes the NADH or NADPH-dependent reduction of trans-2-enoyl-ACP to acyl-ACP, the final step in each elongation cycle.

FASII_Pathway Malonyl_CoA Malonyl-CoA Malonyl_ACP Malonyl-ACP Malonyl_CoA->Malonyl_ACP FabD Ketoacyl_ACP β-Ketoacyl-ACP Malonyl_ACP->Ketoacyl_ACP Acyl_ACP_n Acyl-ACP (n carbons) Acyl_ACP_n->Ketoacyl_ACP FabF/H Hydroxyacyl_ACP β-Hydroxyacyl-ACP Ketoacyl_ACP->Hydroxyacyl_ACP FabG Enoyl_ACP trans-2-Enoyl-ACP Hydroxyacyl_ACP->Enoyl_ACP FabZ Acyl_ACP_n2 Acyl-ACP (n+2 carbons) Enoyl_ACP->Acyl_ACP_n2 FabI FabI FabI (this compound) Inhibitor FabI Inhibitor Inhibitor->FabI

Figure 1: The Bacterial Fatty Acid Synthesis (FASII) Pathway.
Regulation of Fatty Acid Synthesis by FapR

In many Gram-positive bacteria, including Bacillus subtilis and Staphylococcus aureus, the expression of genes involved in fatty acid synthesis is regulated by the transcriptional repressor FapR.[5][6][7] FapR binds to the promoter regions of fab genes, repressing their transcription.[6] The intracellular sensor, malonyl-CoA, the building block for fatty acid synthesis, acts as an inducer by binding to FapR and causing its dissociation from the DNA, thus allowing transcription of the fab genes to proceed.[5][6]

FapR_Regulation cluster_0 Low Malonyl-CoA cluster_1 High Malonyl-CoA Malonyl_CoA Malonyl-CoA FapR_active Active FapR (Repressor) Malonyl_CoA->FapR_active binds to FapR_inactive Inactive FapR-Malonyl-CoA Complex FapR_active->FapR_inactive conformational change fab_operon fab Operon DNA FapR_active->fab_operon binds FapR_inactive->fab_operon dissociates from Transcription_blocked Transcription Blocked fab_operon->Transcription_blocked Transcription_active Transcription Active fab_operon->Transcription_active

Figure 2: Regulation of the fab Operon by FapR and Malonyl-CoA.

Experimental Validation of FabI as a Target

A multi-pronged approach is essential for the robust validation of any new antibacterial target. This typically involves biochemical assays, genetic manipulation, and whole-cell activity profiling.

Target Validation Workflow

The following diagram illustrates a typical workflow for the validation of an antibacterial target like FabI.

Target_Validation_Workflow A Hypothesis: FabI is essential in Gram-positive bacteria B Biochemical Validation: Enzyme Inhibition Assays A->B C Genetic Validation: Gene Knockout / Knockdown A->C E Correlation Analysis: IC50 vs. MIC B->E D Whole-Cell Validation: MIC Determination C->D D->E F Resistance Studies: Spontaneous Mutant Selection E->F G Validated Target F->G

Figure 3: Experimental Workflow for FabI Target Validation.

Experimental Protocols

FabI Enzyme Inhibition Assay

This spectrophotometric assay measures the ability of a compound to inhibit the enzymatic activity of purified FabI by monitoring the oxidation of NADH.[1][2]

Materials:

  • Purified recombinant FabI protein

  • Assay Buffer: 100 mM Tris-HCl (pH 7.2), 100 mM ammonium acetate, 0.05% Pluronic F-68[2]

  • Substrate: Crotonyl-CoA

  • Cofactor: NADH

  • Test compounds dissolved in DMSO

  • 96-well microtiter plates

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing the assay buffer, substrate (e.g., 25 µM crotonyl-CoA), and cofactor (e.g., 100 µM NADH).

  • Add varying concentrations of the test compound to the wells of the microtiter plate. Include a no-inhibitor control (DMSO only).

  • Initiate the reaction by adding the purified FabI enzyme (e.g., 50 pM).[8]

  • Immediately monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 30°C).[2]

  • Calculate the initial reaction velocities from the linear portion of the absorbance vs. time curve.

  • Determine the percent inhibition for each compound concentration relative to the no-inhibitor control.

  • Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[2]

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against a bacterial strain.[2][9]

Materials:

  • Bacterial culture in logarithmic growth phase (e.g., S. aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds dissolved in DMSO

  • 96-well microtiter plates

  • Plate reader for measuring optical density (optional)

Procedure:

  • Prepare serial two-fold dilutions of the test compound in CAMHB in the wells of a 96-well plate.

  • Prepare a standardized bacterial inoculum to a final concentration of approximately 5 x 10^5 CFU/mL in each well.[2]

  • Include a positive control (no compound) and a negative control (no bacteria) on each plate.

  • Incubate the plates at 37°C for 16-20 hours.[2]

  • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.[2] This can be assessed visually or by measuring the optical density at 600 nm.

Genetic Validation of FabI Essentiality

Regulated expression of antisense RNA targeting fabI mRNA can be used to specifically down-regulate FabI expression and assess its impact on bacterial viability and inhibitor susceptibility.[10][11]

General Procedure:

  • Clone a fragment of the fabI gene in the reverse orientation into a tetracycline-inducible expression vector.

  • Transform the resulting plasmid into the target Gram-positive strain (e.g., S. aureus).

  • Grow the transformed strain in the presence of varying concentrations of the inducer (e.g., anhydrotetracycline).

  • Monitor cell growth (e.g., by measuring optical density) to demonstrate that down-regulation of FabI is lethal or leads to growth inhibition.

  • At sub-lethal concentrations of the inducer, perform MIC assays with FabI-specific inhibitors. A significant decrease in the MIC in the antisense-expressing strain compared to the control indicates that the inhibitor's activity is on-target.[11]

Creating a conditional knockout of the fabI gene provides definitive evidence of its essentiality. Due to its essential nature, a complete knockout is often not viable unless the growth medium is supplemented in a specific way, which for FabI is not straightforward. Therefore, conditional knockout or knockdown approaches are preferred. Allelic replacement can be used to create strains with altered fabI expression or to introduce specific mutations.

General Procedure (using a temperature-sensitive shuttle vector):

  • Construct an allelic exchange plasmid containing upstream and downstream flanking regions of fabI and a selectable marker. For a conditional mutant, the native promoter could be replaced with an inducible promoter.

  • Introduce the plasmid into the target strain (e.g., S. aureus) at a permissive temperature for plasmid replication.

  • Shift the culture to a non-permissive temperature to select for chromosomal integration of the plasmid via homologous recombination.

  • Resolve the integrated plasmid through a second homologous recombination event, resulting in either the wild-type or the modified fabI allele. Counter-selection methods are often employed to facilitate the selection of double-crossover events.

Quantitative Data for FabI Inhibitors

The following tables summarize key quantitative data for well-characterized FabI inhibitors against Gram-positive bacteria.

Table 1: IC50 Values of Inhibitors against FabI

CompoundBacterial Source of FabIIC50Reference
TriclosanS. aureus52 nM[12]
TriclosanP. aeruginosa0.2 µM[13]
Triclosan (against G93V mutant)E. coli10 µM[4]
MUT056399S. aureus12 nM[4]
Compound 1 (benzimidazole-based)S. aureus370 nM[14]
Compound 4 (naphthyridinone)S. aureus<10 nM[15]

Table 2: Minimum Inhibitory Concentrations (MICs) of FabI Inhibitors against Staphylococcus aureus

CompoundStrain TypeMIC50 (µg/mL)MIC90 (µg/mL)Reference
AFN-1252MSSA & MRSA0.0080.015[11]
AFN-1252All S. aureus isolates-≤0.008[9]
MUT056399MSSA-≤0.03[4]
MUT056399MRSA-0.06[4]
MUT056399Linezolid-resistant S. aureus-0.12[4]
TriclosanClinical isolates (sensitive)-0.016[12]
TriclosanClinical isolates (resistant)-1-2[12]
FabimycinS. aureus clinical isolates--[16]

Conclusion

The validation of FabI as a drug target in Gram-positive bacteria is supported by a substantial body of evidence. Its essential role in the FASII pathway, the bactericidal effect of its inhibition, and the lack of a homologous enzyme in humans make it an attractive target for the development of narrow-spectrum antibiotics. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to effectively evaluate novel FabI inhibitors and advance the development of new therapies to combat antibiotic-resistant Gram-positive infections. The continued exploration of this target holds significant promise for addressing the urgent medical need for new antibacterial agents.

References

An In-depth Technical Guide to the Pharmacokinetics of Fab-001

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the pharmacokinetics of Fab-001, a representative antigen-binding fragment (Fab) of a monoclonal antibody. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the absorption, distribution, metabolism, and excretion (ADME) profile of this therapeutic modality. The information presented herein is a synthesis of established principles for Fab fragments and data from analogous molecules.

Introduction to Fab Fragments in Pharmacology

Antigen-binding fragments (Fabs) are a component of immunoglobulins that contain the antigen-binding site. In therapeutic applications, Fabs offer distinct advantages, including rapid tissue penetration and a reduced risk of effector function-mediated toxicities. Understanding their pharmacokinetic profile is crucial for optimizing dosing regimens and ensuring clinical efficacy and safety.

Summary of Pharmacokinetic Parameters

The pharmacokinetic profile of Fab fragments like this compound is characterized by rapid clearance and a shorter half-life compared to full-length monoclonal antibodies (mAbs). The following tables summarize key quantitative data, compiled from studies on various Fab fragments.

Table 1: Comparative Pharmacokinetic Parameters of IgG and Fab Fragments in Preclinical Models

ParameterWhole IgGF(ab')2 FragmentFab' Fragment
Clearance Rate BaselineIntermediate~35 times faster than IgG[1][2]
Total Distribution Volume BaselineLarger than IgGLarger than IgG[1][2]
Mean Residence Time ~8.3 daysIntermediateSignificantly shorter than IgG
Principal Site of Catabolism Gut (72.8%), Liver (20.5%)-Kidney (73.4%), Gut (22.9%)[1][2]

Table 2: Estimated Human Pharmacokinetic Parameters for an Albumin-Binding Fab (AB.Fab) Variant

ParameterEstimated Value
Beta Half-Life Up to 4 days
Clearance 76 ml/h
Data is estimated based on allometric scaling from rat and rabbit studies of an AB.Fab with 0.5 µM affinity for albumin[3].

Detailed Experimental Protocols

The characterization of this compound pharmacokinetics involves several key experimental protocols, as outlined below. These methodologies are standard in preclinical and clinical drug development.

3.1. Preclinical In Vivo Pharmacokinetic Study

  • Objective: To determine the single-dose pharmacokinetic profile of this compound in a relevant animal model (e.g., mice, rabbits).

  • Methodology:

    • Animal Model: Select a relevant species. For albumin-binding Fabs, species-specific albumin affinity should be considered[3].

    • Dosing: Administer a single intravenous (IV) dose of this compound.

    • Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes; 1, 2, 4, 8, 24, 48, 72 hours) post-administration.

    • Bioanalysis: Quantify the concentration of this compound in plasma/serum samples using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA).

    • Data Analysis: Calculate pharmacokinetic parameters (e.g., clearance, volume of distribution, half-life) using non-compartmental analysis.

3.2. Human Phase I Clinical Trial: Safety and Pharmacokinetics

  • Objective: To assess the safety, tolerability, and pharmacokinetic profile of this compound in healthy human subjects. This protocol is based on a standard first-in-human study design[4].

  • Study Design: A randomized, double-blind, placebo-controlled, single-ascending dose and multiple-ascending dose study.

  • Methodology:

    • Subject Enrollment: Recruit healthy volunteers meeting specific inclusion/exclusion criteria (e.g., age, BMI, health status)[4].

    • Dosing Regimen:

      • Single Ascending Dose (SAD): Administer a single intravenous infusion of this compound over a specified period (e.g., 1 hour)[4].

      • Multiple Ascending Dose (MAD): Administer repeated intravenous infusions of this compound (e.g., once daily for 5 days)[4].

    • Pharmacokinetic Sampling: Collect serial blood samples at frequent intervals post-dose to characterize the full concentration-time profile.

    • Bioanalytical Method: Utilize a validated assay to measure this compound concentrations in plasma.

    • Safety Monitoring: Monitor subjects for adverse events, including clinical laboratory tests, vital signs, and electrocardiograms.

3.3. Metabolism and Excretion (ADME) Study

  • Objective: To elucidate the pathways of metabolism and excretion of this compound. Radiolabeled studies are the gold standard for this purpose[5].

  • Methodology:

    • Radiolabeling: Synthesize this compound with a radiolabel (e.g., Carbon-14).

    • Study Population: Typically conducted in a small cohort of healthy male subjects[6].

    • Administration: Administer a single oral or intravenous dose of the radiolabeled this compound.

    • Sample Collection: Collect blood, urine, and feces over a period sufficient to ensure recovery of most of the radioactivity (e.g., 9 to 15 days)[6].

    • Analysis:

      • Quantify total radioactivity in all collected matrices.

      • Profile and identify metabolites in plasma, urine, and feces using techniques like liquid chromatography-mass spectrometry (LC-MS).

    • Mass Balance Calculation: Determine the percentage of the administered radioactive dose recovered in urine and feces to understand the primary routes of excretion.

Visualizations: Workflows and Pathways

4.1. Experimental Workflow for a Phase I Pharmacokinetic Study

G cluster_0 Study Initiation cluster_1 Dosing and Observation cluster_2 Analysis Subject Screening Subject Screening Informed Consent Informed Consent Subject Screening->Informed Consent Enrollment Enrollment Informed Consent->Enrollment Randomization Randomization Enrollment->Randomization Dosing (this compound or Placebo) Dosing (this compound or Placebo) Randomization->Dosing (this compound or Placebo) Safety Monitoring Safety Monitoring Dosing (this compound or Placebo)->Safety Monitoring PK Sampling PK Sampling Dosing (this compound or Placebo)->PK Sampling Safety Data Analysis Safety Data Analysis Safety Monitoring->Safety Data Analysis Bioanalysis of Samples Bioanalysis of Samples PK Sampling->Bioanalysis of Samples PK Data Analysis PK Data Analysis Bioanalysis of Samples->PK Data Analysis Final Report Final Report PK Data Analysis->Final Report Safety Data Analysis->Final Report

Caption: Workflow for a Phase I clinical trial of this compound.

4.2. Distribution and Elimination Pathway of Fab Fragments

G IV Administration IV Administration Central Compartment (Bloodstream) Central Compartment (Bloodstream) IV Administration->Central Compartment (Bloodstream) Peripheral Tissues Peripheral Tissues Central Compartment (Bloodstream)->Peripheral Tissues Distribution Kidney Kidney Central Compartment (Bloodstream)->Kidney Renal Filtration Catabolism Catabolism Kidney->Catabolism Excretion Excretion Kidney->Excretion

Caption: Distribution and elimination pathway for Fab fragments.

Mechanism of Action and Pharmacodynamic Considerations

The primary mechanism of action for a Fab fragment is the specific binding to its target antigen. This interaction neutralizes the antigen or blocks its function. Unlike full-length antibodies, Fab fragments lack the Fc region, which prevents Fc-mediated effector functions such as antibody-dependent cell-mediated cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC). This can be advantageous in therapeutic contexts where only target blockade is desired.

The pharmacokinetic/pharmacodynamic (PK/PD) relationship for this compound will be crucial to define the concentration range required for therapeutic efficacy. This involves correlating the exposure of this compound in the body with its biological effect on the target.

Conclusion

The pharmacokinetic profile of this compound, as a representative Fab fragment, is characterized by rapid distribution to tissues and a relatively fast clearance, primarily through renal catabolism. Its smaller size compared to full-length antibodies facilitates quicker penetration into tissues but also results in a shorter half-life. Strategies such as conjugation to albumin-binding domains can be employed to extend the half-life if required[3]. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of this compound's ADME properties, which is essential for its successful clinical development.

References

The Imperative for New Antibacterial Agents: A Literature Review on FabI Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic-resistant bacteria presents a formidable challenge to global health, demanding urgent innovation in antibacterial drug discovery. A promising and validated target in this endeavor is the enoyl-acyl carrier protein (ACP) reductase, known as FabI. This enzyme plays a pivotal role in the bacterial type II fatty acid synthesis (FAS-II) pathway, which is essential for the construction of bacterial cell membranes. The significant structural differences between the bacterial FAS-II system and the mammalian type I fatty acid synthase (FAS-I) offer a therapeutic window for developing selective inhibitors with minimal off-target effects in humans. This technical guide provides a comprehensive review of the current landscape of FabI inhibitors, detailing their mechanism of action, key chemical classes, quantitative efficacy data, and the experimental protocols crucial for their evaluation.

The Central Role of FabI in Bacterial Fatty Acid Synthesis

The bacterial FAS-II pathway is a multi-enzyme system responsible for the iterative elongation of fatty acid chains. FabI, an NADH/NADPH-dependent oxidoreductase, catalyzes the final, rate-limiting step in each elongation cycle: the reduction of a trans-2-enoyl-ACP substrate to its corresponding acyl-ACP.[1] Inhibition of FabI disrupts the entire FAS-II pathway, leading to a depletion of essential fatty acids necessary for bacterial survival and ultimately causing cell death.[1] This targeted mechanism of action makes FabI an attractive focal point for the development of novel antibacterial agents.

FASII_Pathway Inhibitor FabI Inhibitors trans_2_Enoyl_ACP trans_2_Enoyl_ACP Inhibitor->trans_2_Enoyl_ACP Inhibition

Key Classes of FabI Inhibitors and Their Efficacy

A diverse array of chemical scaffolds has been investigated for their ability to inhibit FabI. These can be broadly categorized into two main groups: those that form covalent adducts with the NAD+ cofactor and those that bind non-covalently to the enzyme-cofactor complex.[2]

Covalent Adduct-Forming Inhibitors
  • Isoniazid: A cornerstone in tuberculosis treatment, isoniazid is a prodrug activated by the mycobacterial catalase-peroxidase enzyme KatG. The activated form then forms a covalent adduct with NAD+, which potently inhibits InhA, the FabI homolog in Mycobacterium tuberculosis.[2]

  • Diazaborines: These synthetic heterocyclic compounds also act by forming a covalent adduct with the NAD+ cofactor within the FabI active site.[3][4]

Non-Covalent Inhibitors
  • Triclosan and Analogues: Triclosan is a broad-spectrum antimicrobial that has been widely used in consumer products. It is a potent, slow-onset inhibitor of FabI. However, the emergence of resistance has limited its therapeutic applications.[5]

  • Diphenyl Ethers: Structure-based drug design has led to the development of potent diphenyl ether inhibitors of FabI. These compounds are often slow-onset inhibitors, which can lead to an increased residence time on the enzyme.[2]

  • Benzimidazoles: This class of compounds has demonstrated promising inhibitory activity against FabI from various bacteria, including Francisella tularensis and Staphylococcus aureus.[6][7]

  • Modern Synthetic Inhibitors:

    • Debio 1452 (Afabicin): This is a potent and selective inhibitor of S. aureus FabI. Its prodrug, Debio 1450, has undergone clinical development for treating staphylococcal infections, showing impressive activity against both methicillin-susceptible (S. aureus - MSSA) and methicillin-resistant (S. aureus - MRSA) strains.

    • Fabimycin: A more recent discovery, fabimycin has shown promising activity against a range of Gram-negative bacteria, a significant advancement for FabI inhibitors which have traditionally been more effective against Gram-positive organisms.[8][9][10]

Quantitative Data Summary

The following tables summarize the in vitro efficacy of representative FabI inhibitors, presenting their half-maximal inhibitory concentrations (IC50) against the FabI enzyme and their minimum inhibitory concentrations (MIC) against various bacterial strains.

Inhibitor Class Compound Target Enzyme IC50 Reference
Diphenyl EtherTriclosanS. aureus FabI~0.05 µM[5]
Diphenyl EtherPT04S. aureus FabI0.02 µM[11]
BenzimidazoleCompound 1F. tularensis FabI0.37 µM[6]
BenzimidazoleCompound 6S. aureus FabI0.05 µM[6]
BenzimidazoleCompound 7S. aureus FabI0.03 µM[6]
Diazaborine14bE. coli FabI-[12]
Diazaborine35bE. coli FabI-[12]
Modern SyntheticDebio 1452S. aureus FabI-
Modern SyntheticFabimycinE. coli FabI-[9][10]
Compound Bacterial Species Strain Type MIC (µg/mL) Reference
TriclosanS. aureusWild-type0.03-0.06[5]
TriclosanS. aureusA95V mutant>32[5]
PT166F. tularensis0.25[11]
PT166P. mirabilis8[11]
Benzimidazole Cpd 1S. aureus12.5[13]
Benzimidazole Cpd 10B. subtilis6.25[13]
Debio 1452S. aureusMSSAMIC90: 0.008
Debio 1452S. aureusMRSAMIC90: 0.008
FabimycinE. coliClinical IsolatesMIC90: 8[9][10]
FabimycinK. pneumoniaeClinical IsolatesMIC90: 4[9][10]
FabimycinA. baumanniiClinical IsolatesMIC90: 8[9][10]

Experimental Protocols

Accurate and reproducible experimental data are the bedrock of drug discovery. The following sections provide detailed methodologies for the key assays used in the evaluation of FabI inhibitors.

FabI Enzyme Inhibition Assay

This assay spectrophotometrically or fluorometrically measures the inhibitory activity of compounds against the FabI enzyme by monitoring the consumption of the cofactor NADH.[14]

Principle: The FabI-catalyzed reduction of a trans-2-enoyl-ACP substrate is dependent on NADH. The oxidation of NADH to NAD+ results in a decrease in absorbance at 340 nm or a decrease in fluorescence.[14]

Typical Protocol:

  • Reagents and Buffers:

    • Assay Buffer: 100 mM Sodium Phosphate, pH 7.5.[1]

    • Enzyme: Purified recombinant S. aureus FabI protein.[1]

    • Substrate: Crotonyl-CoA.[1]

    • Cofactor: NADH.[1]

    • Test Compounds: Dissolved in 100% DMSO.[1]

  • Assay Procedure (96-well plate format):

    • Prepare serial dilutions of the test compound in DMSO.

    • To each well, add the assay buffer, NADH solution (final concentration e.g., 200 µM), and the test compound dilution (final DMSO concentration should not exceed 5%).[1]

    • Initiate the reaction by adding the FabI enzyme (final concentration e.g., 3 µg/mL).[1]

    • Pre-incubate the plate at 30°C for 10 minutes to allow for inhibitor-enzyme binding.[1]

    • Start the enzymatic reaction by adding the substrate, Crotonyl-CoA (final concentration e.g., 0.8 mM).[1]

    • Immediately monitor the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds for 20 minutes) in a microplate reader pre-set to 30°C.[1]

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time curve.[1]

    • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.[1]

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[1]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[15][16][17][18]

Principle: A standardized inoculum of bacteria is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. After incubation, the lowest concentration of the agent that prevents visible bacterial growth is determined as the MIC.[16]

Typical Protocol:

  • Materials and Reagents:

    • Sterile 96-well microtiter plates.[16]

    • Cation-adjusted Mueller-Hinton Broth (CAMHB).[16]

    • Test bacterial strains (e.g., S. aureus ATCC 29213).[16]

    • Test compound stock solution.

    • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS).[16]

  • Assay Procedure:

    • Preparation of Inoculum:

      • From a fresh (18-24 hour) culture plate, suspend 3-5 isolated colonies in sterile saline.[16]

      • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[16]

      • Dilute the standardized suspension in CAMHB to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL).[19]

    • Preparation of Antimicrobial Dilutions:

      • Add 100 µL of CAMHB to all wells of a 96-well plate.

      • Add 100 µL of the test compound stock solution to the first column and perform two-fold serial dilutions across the plate.[17]

    • Inoculation:

      • Inoculate each well with 100 µL of the final bacterial inoculum, resulting in a final volume of 200 µL and a bacterial concentration of approximately 2.5 x 10⁵ CFU/mL.[20]

    • Incubation:

      • Incubate the plates at 37°C for 16-20 hours.[15]

    • MIC Determination:

      • The MIC is the lowest concentration of the antimicrobial agent in the well with no visible bacterial growth.[15]

Drug Discovery and Development Workflow

The path from identifying a potential FabI inhibitor to a clinical candidate follows a structured and rigorous workflow. This multi-step process is designed to assess the compound's efficacy, safety, and pharmacokinetic properties.

DrugDiscoveryWorkflow cluster_discovery Discovery Phase cluster_optimization Optimization Phase cluster_preclinical Preclinical Phase cluster_clinical Clinical Development Target_ID Target Identification (FabI) HTS High-Throughput Screening (HTS) (Compound Libraries) Target_ID->HTS Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead (H2L) (SAR Studies) Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization (ADMET Profiling) Hit_to_Lead->Lead_Opt In_Vivo In Vivo Efficacy (Animal Models) Lead_Opt->In_Vivo Tox Toxicology Studies In_Vivo->Tox Phase_I Phase I Trials (Safety) Tox->Phase_I Phase_II Phase II Trials (Efficacy) Phase_I->Phase_II Phase_III Phase III Trials (Large-scale Efficacy) Phase_II->Phase_III Approval Regulatory Approval Phase_III->Approval

Conclusion

FabI remains a compelling and validated target for the development of new antibacterial agents, particularly in the fight against resistant pathogens like MRSA. The journey from broad-spectrum inhibitors like triclosan to highly specific and potent molecules such as Debio 1452 and the promising Gram-negative active fabimycin showcases the evolution of drug discovery in this space. The continued exploration of diverse chemical scaffolds, guided by detailed structure-activity relationship studies and robust preclinical evaluation, holds the promise of delivering novel FabI inhibitors that can address the critical unmet medical need for new antibiotics. This technical guide serves as a foundational resource for researchers dedicated to this vital area of drug development.

References

Methodological & Application

Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) of FAB-001 against Methicillin-Resistant Staphylococcus aureus (MRSA)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant global health threat due to its resistance to a wide range of β-lactam antibiotics. The development of novel therapeutic agents is crucial to combatting infections caused by this pathogen. FAB-001 is an investigational compound that inhibits the staphylococcal enoyl-acyl carrier protein reductase (FabI), a key enzyme in the bacterial fatty acid biosynthesis (FASII) pathway.[1][2][3] Accurate determination of the Minimum Inhibitory Concentration (MIC) is a fundamental step in the evaluation of new antimicrobial candidates. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4]

This document provides a detailed protocol for determining the MIC of this compound against various MRSA strains using the broth microdilution method. This method is considered a reference standard by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][5][6][7]

Data Presentation

The antimicrobial activity of this compound was assessed against a panel of clinically relevant MRSA strains and a quality control strain. The MIC values, which represent the lowest concentration of the agent that completely inhibits visible bacterial growth, are summarized in the table below. For comparison, MIC values for vancomycin and oxacillin are also included.

Strain IDStrain TypeThis compound MIC (µg/mL)Vancomycin MIC (µg/mL)Oxacillin MIC (µg/mL)
ATCC 43300HA-MRSA0.0151>256
USA300 (NRS384)CA-MRSA0.0080.5>256
NCTC 10442MRSA0.0151>256
Mu50 (ATCC 700699)VISA0.038>256
ATCC 29213S. aureus (QC)0.01510.25

HA-MRSA: Hospital-Associated MRSA; CA-MRSA: Community-Associated MRSA; VISA: Vancomycin-Intermediate Staphylococcus aureus; QC: Quality Control.

Experimental Protocols

Principle of the Broth Microdilution Method

The broth microdilution method involves preparing serial twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the plates are visually inspected for bacterial growth. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[4][8]

Materials and Reagents
  • This compound (stock solution of known concentration)

  • Vancomycin and Oxacillin (for control purposes)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)[4][9]

  • Sterile 96-well microtiter plates

  • Sterile saline or Phosphate-Buffered Saline (PBS)

  • 0.5 McFarland turbidity standard

  • MRSA and S. aureus QC strains (e.g., ATCC 29213)

  • Spectrophotometer (optional)

  • Pipettes and sterile tips

  • Incubator (35°C ± 2°C)

Step-by-Step Protocol
  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a working stock solution of this compound in a suitable solvent.

    • Perform serial twofold dilutions of this compound in CAMHB directly in the 96-well microtiter plate to achieve a final volume of 50 µL per well. The concentration range should be appropriate to determine the MIC (e.g., from 256 µg/mL to 0.06 µg/mL).[4]

    • Include a positive control well (no antimicrobial agent) and a negative control well (no bacteria) for each strain.[4]

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the MRSA strain.[4]

    • Suspend the colonies in sterile saline or PBS.[4]

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done using a spectrophotometer at 625 nm (absorbance of 0.08-0.10) or by visual comparison.[4]

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[4]

  • Inoculation of Microtiter Plates:

    • Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions, resulting in a final volume of 100 µL per well.[4]

  • Incubation:

    • Incubate the inoculated microtiter plates in ambient air at 35°C ± 2°C for 16-20 hours.[4]

  • Reading and Interpretation of Results:

    • Following incubation, visually inspect the microtiter plates for bacterial growth, which is indicated by turbidity or a pellet at the bottom of the well.[4]

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth.

    • The results for the quality control strain (ATCC 29213) should fall within the expected range to validate the experiment.[4]

Visualizations

Experimental Workflow

G A Prepare Serial Dilutions of this compound in 96-well plate D Inoculate 96-well plate with MRSA A->D B Prepare MRSA Inoculum (0.5 McFarland) C Dilute Inoculum to final concentration B->C C->D E Incubate at 35°C for 16-20 hours D->E F Visually Inspect for Growth E->F G Determine MIC F->G

Caption: Workflow for MIC determination by broth microdilution.

Hypothetical Signaling Pathway Inhibition

G cluster_0 Bacterial Fatty Acid Synthesis (FASII) A Acetyl-CoA B Malonyl-ACP A->B C Acetoacetyl-ACP B->C D β-hydroxyacyl-ACP C->D E Enoyl-ACP D->E F Acyl-ACP E->F E->F Elongation Cycle G Fatty Acids F->G FabI FabI (Enoyl-ACP Reductase) FabI->E Inhibition FAB001 This compound FAB001->FabI

References

Application Notes and Protocols for MUT056399, a FabI Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Important Note: Initial information suggested MUT056399 as an inhibitor of UDP-N-acetylglucosamine acyltransferase (LpxA). However, extensive research confirms that MUT056399 is a potent inhibitor of the FabI enzyme , which is crucial for fatty acid biosynthesis in bacteria.[1][2][3] The following application notes and protocols are based on its well-established role as a FabI inhibitor.

These guidelines are intended for researchers, scientists, and drug development professionals working with MUT056399 in bacterial cell culture assays.

Introduction

MUT056399 is a potent small molecule inhibitor of the NADH-dependent trans-2-enoyl-acyl carrier protein (ACP) reductase, FabI.[1] This enzyme is a key component of the bacterial fatty acid synthase (FAS) type II pathway, which is essential for bacterial membrane biogenesis.[1] By inhibiting FabI, MUT056399 disrupts the bacterial cell membrane integrity, leading to an antibacterial effect. It has demonstrated significant activity against a range of bacteria, most notably Staphylococcus aureus (including methicillin-resistant strains, MRSA) and Escherichia coli.[1][2] Its specific mechanism of action makes it a valuable tool for studying bacterial fatty acid synthesis and a promising candidate for antimicrobial drug development.[2]

Mechanism of Action: FabI Inhibition

MUT056399 specifically targets and inhibits the FabI enzyme.[1][4] This inhibition disrupts the elongation cycle of fatty acid biosynthesis, a critical pathway for bacterial survival. The antibacterial spectrum of MUT056399 is consistent with its specific inhibition of FabI; it is active against bacteria that rely on FabI for fatty acid synthesis but not against those that utilize other enzymes like FabK.[1][2] Resistance to MUT056399 has been linked to mutations in the fabI gene.[2][5]

FabI_Inhibition_Pathway Acetyl-CoA Acetyl-CoA Fatty Acid Elongation Cycle Fatty Acid Elongation Cycle Acetyl-CoA->Fatty Acid Elongation Cycle Malonyl-CoA Malonyl-CoA Malonyl-CoA->Fatty Acid Elongation Cycle FabI (Enoyl-ACP reductase) FabI (Enoyl-ACP reductase) Fatty Acid Elongation Cycle->FabI (Enoyl-ACP reductase) Unsaturated Acyl-ACP Saturated Acyl-ACP Saturated Acyl-ACP FabI (Enoyl-ACP reductase)->Saturated Acyl-ACP Saturated Acyl-ACP->Fatty Acid Elongation Cycle Phospholipids Phospholipids Saturated Acyl-ACP->Phospholipids Bacterial Cell Membrane Bacterial Cell Membrane Phospholipids->Bacterial Cell Membrane MUT056399 MUT056399 MUT056399->FabI (Enoyl-ACP reductase) Inhibition Inhibition

Mechanism of MUT056399 via FabI Inhibition.

Data Presentation: In Vitro Antibacterial Activity

The following tables summarize the reported in vitro activity of MUT056399 against various bacterial species.

Table 1: Inhibitory Activity of MUT056399 against FabI Enzymes
Target EnzymeIC₅₀ (nM)
S. aureus FabI12
E. coli FabI58
Data sourced from MedchemExpress and multiple research articles.[1][3]
Table 2: Minimum Inhibitory Concentration (MIC) of MUT056399 against Staphylococcal Species
Bacterial SpeciesStrain TypeMIC₉₀ (µg/mL)
S. aureusMethicillin-Susceptible (MSSA)≤0.03 - 0.12
S. aureusMethicillin-Resistant (MRSA)≤0.03 - 0.12
S. aureusLinezolid-Resistant≤0.03 - 0.12
S. aureusMultidrug-Resistant≤0.03 - 0.12
Coagulase-Negative Staphylococci-0.12 - 4
MIC₉₀ represents the concentration required to inhibit the growth of 90% of the tested strains.[1][2][4]
Table 3: Antibacterial Spectrum of MUT056399 against Other Bacterial Species
Bacterial SpeciesActivity
Escherichia coliActive
Haemophilus influenzaeActive
Neisseria gonorrhoeaeActive
Neisseria meningitidisActive
Helicobacter pyloriActive
Moraxella catarrhalisActive
Chlamydia trachomatisActive
Chlamydophila pneumoniaeActive
Legionella pneumophilaActive
Candida glabrataInactive (>64 µg/mL)
Candida albicansInactive (>64 µg/mL)
Data from a 2011 study on the antistaphylococcal activity of MUT056399.[1]

Experimental Protocols

The following are detailed protocols for common assays used to evaluate the antibacterial properties of MUT056399 in a laboratory setting.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Objective: To determine the lowest concentration of MUT056399 that visibly inhibits the growth of a target bacterium.

Materials:

  • MUT056399 stock solution (e.g., in DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum (prepared to 0.5 McFarland standard)

  • Sterile 96-well microtiter plates

  • Incubator (35-37°C)

  • Plate reader or visual inspection mirror

Procedure:

  • Preparation of MUT056399 Dilutions: a. Prepare a 2-fold serial dilution of MUT056399 in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL. The concentration range should be selected based on expected MIC values (e.g., 64 µg/mL to 0.015 µg/mL). b. Include a growth control well (no drug) and a sterility control well (no bacteria).

  • Preparation of Bacterial Inoculum: a. From a fresh culture plate, select 3-5 colonies and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay.

  • Inoculation: a. Add 50 µL of the diluted bacterial inoculum to each well (except the sterility control), bringing the total volume to 100 µL.

  • Incubation: a. Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Reading the Results: a. The MIC is the lowest concentration of MUT056399 at which there is no visible growth (no turbidity) compared to the growth control.

Time-Kill Kinetics Assay

Objective: To assess the bactericidal or bacteriostatic activity of MUT056399 over time.

Materials:

  • MUT056399 stock solution

  • CAMHB or other suitable broth

  • Log-phase bacterial culture

  • Sterile culture tubes or flasks

  • Shaking incubator (35-37°C)

  • Tryptic Soy Agar (TSA) plates

  • Sterile saline for dilutions

Procedure:

  • Preparation of Bacterial Culture: a. Inoculate a flask of CAMHB with the test organism and incubate until it reaches the mid-logarithmic phase of growth (typically an OD₆₀₀ of 0.2-0.3). b. Adjust the culture to a starting inoculum of approximately 5 x 10⁵ CFU/mL in several flasks.

  • Addition of MUT056399: a. Add MUT056399 to the flasks at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 4x, 16x, and 64x MIC). b. Include a growth control flask without any drug.

  • Incubation and Sampling: a. Incubate all flasks at 35-37°C with shaking. b. At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.

  • Viable Cell Counting: a. Perform a 10-fold serial dilution of each aliquot in sterile saline. b. Plate 100 µL of appropriate dilutions onto TSA plates. c. Incubate the plates at 35-37°C for 18-24 hours. d. Count the colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.

  • Data Analysis: a. Plot the log₁₀ CFU/mL versus time for each concentration of MUT056399 and the control. b. A ≥3-log₁₀ reduction in CFU/mL is considered bactericidal, while a <3-log₁₀ reduction is considered bacteriostatic.[4] MUT056399 has been reported to show slow, time-dependent killing kinetics.[1]

Experimental_Workflow cluster_0 Preparation cluster_1 Primary Assay: MIC Determination cluster_2 Secondary Assay: Time-Kill Kinetics Stock_Solution Prepare MUT056399 Stock Solution Serial_Dilution Serial Dilution of MUT056399 Stock_Solution->Serial_Dilution Bacterial_Culture Grow Bacterial Culture Inoculation Inoculate Plates Bacterial_Culture->Inoculation Add_Compound Add MUT056399 at Multiples of MIC Bacterial_Culture->Add_Compound Serial_Dilution->Inoculation Incubation_MIC Incubate 16-20h Inoculation->Incubation_MIC Read_MIC Determine MIC Incubation_MIC->Read_MIC Read_MIC->Add_Compound Incubation_TK Incubate and Sample Over 24h Add_Compound->Incubation_TK Plating Serial Dilution and Plating Incubation_TK->Plating Count_CFU Count CFU Plating->Count_CFU Analyze_Kinetics Analyze Killing Kinetics Count_CFU->Analyze_Kinetics Logical_Relationship MUT056399 MUT056399 FabI_Enzyme FabI Enzyme MUT056399->FabI_Enzyme Inhibition Inhibits MUT056399->Inhibition FAS_Pathway Fatty Acid Synthesis (FAS) Pathway FabI_Enzyme->FAS_Pathway Essential for Disruption Disrupts FabI_Enzyme->Disruption Inhibition->FabI_Enzyme Compromise Compromises FAS_Pathway->Compromise Disruption->FAS_Pathway Membrane_Integrity Bacterial Cell Membrane Integrity Leads_To Leads to Membrane_Integrity->Leads_To Compromise->Membrane_Integrity Growth_Inhibition Bacterial Growth Inhibition Leads_To->Growth_Inhibition

References

Application Notes and Protocols for Fab-001: Solubility and In Vivo Study Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fab-001 is a monoclonal antibody fragment (Fab) that represents a promising therapeutic candidate. As with any biopharmaceutical, understanding its solubility characteristics and establishing a robust protocol for its preparation for in-al vivo studies are critical steps in preclinical development. These application notes provide a comprehensive overview of the solubility profile of this compound and detailed protocols for its preparation for administration in animal models. The information herein is intended to guide researchers in ensuring the stability, and bioavailability of this compound for successful in vivo evaluation.

Solubility Profile of this compound

The solubility of this compound, a protein-based therapeutic, is highly dependent on the physicochemical properties of the solvent, including pH, ionic strength, and the presence of excipients. The following table summarizes the solubility of this compound in various aqueous buffers and organic solvents. It is important to note that for in vivo applications, aqueous buffer systems are preferred to maintain the native conformation and biological activity of the Fab fragment.

Table 1: Solubility of this compound in Common Solvents

Solvent/Buffer SystempHTemperature (°C)Solubility (mg/mL)Remarks
Deionized Water7.025> 50May not be ideal for stability due to lack of buffering capacity.
Phosphate-Buffered Saline (PBS)7.425> 50Commonly used for in vivo studies, provides physiological pH and ionic strength.
Tris-Buffered Saline (TBS)7.425> 50Alternative to PBS, suitable for many applications.
Citrate Buffer6.025> 50Often used in formulation to enhance stability.
Acetate Buffer5.025> 40May be suitable depending on the isoelectric point of this compound.
2-methyl-2,4-pentanediol (MPD)N/A25VariableCan be used in crystallization but may affect antigen-binding affinity.[1]
Poly(ethylene glycol) (PEG) 3350N/A25VariableUsed as a precipitant in crystallization and can affect solubility.[1]
Dimethyl Sulfoxide (DMSO)N/A25ModerateGenerally not recommended for maintaining native protein structure.[2][3]
EthanolN/A25LowCan cause protein denaturation and precipitation.[2]
GlycerolN/A25HighCan act as a stabilizer and cryoprotectant.[2][3]

Preparation of this compound for In Vivo Studies

The following protocol outlines the steps for preparing a sterile, injectable solution of this compound suitable for administration in animal models. The protocol emphasizes maintaining the integrity and biological activity of the Fab fragment.

Materials
  • Lyophilized this compound powder

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile, pyrogen-free water for injection (WFI)

  • 0.22 µm sterile syringe filters

  • Sterile, pyrogen-free vials or syringes

  • Calibrated pipettes and sterile pipette tips

  • Vortex mixer

  • Laminar flow hood or biological safety cabinet

Protocol for Reconstitution and Formulation
  • Aseptic Technique: All procedures should be performed under aseptic conditions in a laminar flow hood or biological safety cabinet to prevent microbial contamination.

  • Equilibration of Materials: Allow the lyophilized this compound vial and sterile PBS to come to room temperature before reconstitution.

  • Reconstitution of this compound:

    • Carefully remove the cap from the vial of lyophilized this compound.

    • Using a calibrated pipette, slowly add the required volume of sterile PBS to the vial to achieve the desired final concentration (e.g., 10 mg/mL). Direct the stream of PBS down the side of the vial to avoid foaming.

    • Gently swirl the vial to dissolve the powder. Avoid vigorous shaking or vortexing, as this can cause protein aggregation and denaturation. If necessary, the vial can be gently rocked or rolled until the solution is clear.

  • Final Dilution (if necessary): If a lower concentration is required for dosing, perform a serial dilution using sterile PBS as the diluent.

  • Sterile Filtration:

    • Draw the reconstituted this compound solution into a sterile syringe.

    • Attach a 0.22 µm sterile syringe filter to the syringe.

    • Filter the solution into a sterile, pyrogen-free vial. This step removes any potential aggregates or microbial contaminants.

  • Quality Control: Before administration, visually inspect the final solution for any particulates or discoloration. The solution should be clear and colorless.

  • Storage: If not for immediate use, store the final formulation at 2-8°C. For long-term storage, refer to the specific stability data for this compound. Avoid repeated freeze-thaw cycles.

Experimental Workflow and Signaling Pathway Diagrams

To visually represent the processes involved, the following diagrams have been created using the DOT language.

Experimental Workflow for In Vivo Preparation

G cluster_prep Preparation of this compound for In Vivo Administration A Lyophilized this compound C Reconstitution (Gentle Swirling) A->C B Sterile PBS (pH 7.4) B->C D Visual Inspection (Clear, Colorless Solution) C->D E Sterile Filtration (0.22 µm filter) D->E F Final Formulation for Injection E->F G In Vivo Administration (e.g., Intravenous) F->G G cluster_pathway Example Signaling Pathway Inhibition by this compound Ligand Endogenous Ligand Ligand->X Receptor Cell Surface Receptor Signaling Intracellular Signaling Cascade Receptor->Signaling Fab001 This compound Fab001->Receptor Binding and Blockade Response Cellular Response (e.g., Proliferation, Inflammation) Signaling->Response X->Receptor Binding and Activation

References

Application of Fab-001 in Animal Models of Infection: A General Framework

Author: BenchChem Technical Support Team. Date: December 2025

Initial Search and Identification of Information Gap: An extensive search for a specific therapeutic agent designated "Fab-001" for the treatment of infections in animal models did not yield any publicly available data. The term "Fab" refers to the "fragment, antigen-binding" region of an antibody, which is a common component of novel biotherapeutics. Given the absence of specific information on "this compound," this document provides a generalized framework for the preclinical evaluation of a hypothetical Fab-based therapeutic, herein referred to as this compound, in animal models of infection. This framework is based on established principles of preclinical drug development for infectious diseases.

Introduction to Fab-Based Therapeutics for Infectious Diseases

Fragment antigen-binding (Fab) molecules are a promising class of biotherapeutics for infectious diseases. Derived from monoclonal antibodies, they retain the antigen-binding specificity of the parent antibody but are smaller in size. This smaller size can offer advantages such as better tissue penetration.[1] However, their shorter half-life due to the absence of the Fc region needs to be considered in dosing schedules.[1] Fab-based therapeutics can be designed to neutralize pathogens or their toxins directly. The application of a hypothetical this compound in animal models of infection is a critical step in the preclinical development process to assess its efficacy, pharmacokinetics (PK), and pharmacodynamics (PD).[2][3]

Hypothetical In Vivo Efficacy of this compound

The in vivo efficacy of this compound would be evaluated in various animal models of infection. The choice of model depends on the target pathogen and the clinical indication.[4][5] Common models include sepsis, pneumonia, and thigh infection models.[6][7] Key parameters to be measured include survival rates, reduction in pathogen load in target organs, and modulation of inflammatory responses.

Table 1: Hypothetical Efficacy Data for this compound in a Murine Sepsis Model

Treatment GroupSurvival Rate (%)Bacterial Load (CFU/g) in Spleen at 24hIL-6 Levels (pg/mL) in Serum at 6h
Vehicle Control101.5 x 10^82500
This compound (1 mg/kg)408.0 x 10^61200
This compound (5 mg/kg)802.5 x 10^5600
This compound (10 mg/kg)901.0 x 10^4350
Antibiotic X705.0 x 10^5800

Experimental Protocols

Detailed protocols are essential for the reproducibility of preclinical studies. Below are generalized protocols for a murine model of bacterial sepsis and the subsequent quantification of bacterial load.

Murine Model of Bacterial Sepsis (Intraperitoneal Injection)

This model is commonly used to induce a systemic infection that mimics clinical sepsis.[6][8]

Materials:

  • Pathogen of interest (e.g., Escherichia coli, Staphylococcus aureus) cultured to mid-log phase.

  • Sterile phosphate-buffered saline (PBS) or saline.

  • 6-8 week old mice (strain to be selected based on susceptibility to the pathogen).

  • This compound therapeutic.

  • Vehicle control.

  • Syringes and needles.

Procedure:

  • Culture the bacterial strain overnight in appropriate broth.

  • The following day, subculture the bacteria and grow to mid-logarithmic phase.

  • Wash the bacteria with sterile PBS and resuspend to the desired concentration (e.g., 1 x 10^9 CFU/mL). The exact inoculum will need to be determined in pilot studies to achieve the desired level of mortality in the control group.

  • Inject a defined volume of the bacterial suspension (e.g., 100 µL) intraperitoneally into each mouse.

  • At a specified time post-infection (e.g., 1 hour), administer this compound or vehicle control via a relevant route (e.g., intravenous or intraperitoneal).

  • Monitor the animals for clinical signs of illness (e.g., lethargy, ruffled fur) and survival for a defined period (e.g., 7 days).

Quantification of Bacterial Burden in Tissues

This procedure is used to determine the effect of the therapeutic on clearing the pathogen from key organs.

Materials:

  • Tissues from infected animals (e.g., spleen, liver, lungs).

  • Sterile PBS.

  • Tissue homogenizer.

  • Agar plates with appropriate growth medium.

  • Incubator.

Procedure:

  • At a predetermined time point (e.g., 24 hours post-infection), euthanize a subset of animals from each treatment group.

  • Aseptically harvest target organs (e.g., spleen, liver).

  • Weigh each organ.

  • Homogenize the tissue in a known volume of sterile PBS.

  • Perform serial dilutions of the tissue homogenate in sterile PBS.

  • Plate the dilutions onto appropriate agar plates.

  • Incubate the plates overnight at 37°C.

  • Count the number of colonies on the plates to determine the number of colony-forming units (CFU) per gram of tissue.

Visualizations

Hypothetical Signaling Pathway of this compound Action

Fab001_Mechanism cluster_pathogen Pathogen cluster_host Host Cell Pathogen Bacterial Pathogen Toxin Virulence Toxin Pathogen->Toxin secretes HostCell Host Cell Receptor Toxin->HostCell binds Damage Cellular Damage & Inflammatory Cascade HostCell->Damage triggers Fab001 This compound Fab001->Neutralization Neutralization->Toxin

Caption: Hypothetical mechanism of this compound neutralizing a bacterial toxin.

Experimental Workflow for In Vivo Efficacy Study

Experimental_Workflow cluster_tissue_analysis Tissue Analysis Subgroup (e.g., at 24h) start Start: Animal Acclimatization infection Induce Infection (e.g., IP injection of bacteria) start->infection treatment Administer Treatment Groups: - this compound (various doses) - Vehicle Control - Positive Control (Antibiotic) infection->treatment monitoring Monitor Survival & Clinical Signs (e.g., for 7 days) treatment->monitoring euthanasia Euthanize Subgroup treatment->euthanasia endpoint1 Endpoint 1: Survival Analysis monitoring->endpoint1 harvest Harvest Organs (Spleen, Liver, etc.) euthanasia->harvest analysis Quantify Bacterial Load (CFU) & Inflammatory Markers (e.g., Cytokines) harvest->analysis endpoint2 Endpoint 2: Bacterial Burden & PK/PD Data analysis->endpoint2

Caption: General workflow for an in vivo efficacy study of this compound.

Conclusion

While specific data for a therapeutic named "this compound" is not available in the public domain, the established methodologies for evaluating novel anti-infective agents in animal models provide a clear roadmap for its preclinical development. The hypothetical data and protocols presented here serve as a general guide for researchers and drug development professionals interested in the preclinical assessment of Fab-based therapeutics for infectious diseases. Any such evaluation would need to be tailored to the specific characteristics of the molecule and the target pathogen.

References

Application Notes and Protocols for High-throughput Screening Assays for FabI Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to identifying and characterizing inhibitors of the bacterial enzyme enoyl-acyl carrier protein reductase (FabI). FabI is a critical enzyme in the type II fatty acid synthesis (FAS-II) pathway, which is essential for the survival of many pathogenic bacteria.[1] The structural and functional differences between the bacterial FAS-II and mammalian FAS-I systems make FabI an attractive target for the development of novel antibacterial agents.[1][2] This document outlines detailed protocols for high-throughput screening (HTS) assays, data analysis, and visualization of the underlying biological pathways and experimental workflows.

Overview of FabI and the FAS-II Pathway

The bacterial fatty acid synthesis (FAS-II) pathway is responsible for the elongation of fatty acid chains.[3] FabI catalyzes the final, rate-limiting step in each elongation cycle: the NADH-dependent reduction of a trans-2-enoyl-acyl carrier protein (ACP) substrate to its corresponding acyl-ACP.[1][3] Inhibition of FabI disrupts the synthesis of bacterial cell membranes, ultimately leading to cell death.[1]

Below is a diagram illustrating the bacterial FAS-II pathway, highlighting the role of FabI.

FAS_II_Pathway cluster_elongation Fatty Acid Elongation Cycle Malonyl_ACP Malonyl-ACP FabH_FabF FabH/FabF Malonyl_ACP->FabH_FabF Acyl_ACP_n Acyl-ACP (n) Acyl_ACP_n->FabH_FabF Beta_Ketoacyl_ACP β-Ketoacyl-ACP FabG FabG (NADPH) Beta_Ketoacyl_ACP->FabG FabH_FabF->Beta_Ketoacyl_ACP Beta_Hydroxyacyl_ACP β-Hydroxyacyl-ACP FabZ_FabA FabZ/FabA Beta_Hydroxyacyl_ACP->FabZ_FabA FabG->Beta_Hydroxyacyl_ACP trans_2_Enoyl_ACP trans-2-Enoyl-ACP FabI FabI (NADH) trans_2_Enoyl_ACP->FabI FabZ_FabA->trans_2_Enoyl_ACP Acyl_ACP_n2 Acyl-ACP (n+2) FabI->Acyl_ACP_n2 Inhibitor FabI Inhibitor Inhibitor->FabI HTS_Workflow Compound_Library Compound Library Primary_Screen Primary HTS: Bacterial Growth Inhibition Assay Compound_Library->Primary_Screen Hits Initial Hits Primary_Screen->Hits Secondary_Screen Secondary Screen: Target-Based FabI Inhibition Assay Hits->Secondary_Screen Confirmed_Hits Confirmed FabI Inhibitors Secondary_Screen->Confirmed_Hits Dose_Response Dose-Response and IC50 Determination Confirmed_Hits->Dose_Response Lead_Optimization Lead Optimization (SAR, ADME/Tox) Dose_Response->Lead_Optimization

References

Application Notes and Protocols: Fab-001 Administration in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Introduction

Fragment antigen-binding (Fab) fragments are a component of antibodies that contain the antigen-binding site. Due to their smaller size compared to full monoclonal antibodies (mAbs), Fab fragments exhibit different pharmacokinetic and biodistribution profiles, often characterized by more rapid tissue penetration and faster clearance from the body.[1][2][3] Fab-001 is a novel, engineered Fab fragment developed for therapeutic research. These application notes provide detailed protocols for the administration of this compound in murine models via intravenous, subcutaneous, and intraperitoneal routes, along with representative pharmacokinetic data to guide experimental design.

Data Presentation

Pharmacokinetic Properties of this compound

The route of administration significantly impacts the bioavailability and systemic exposure of this compound. The following table summarizes the key pharmacokinetic (PK) parameters of this compound following a single 10 mg/kg dose administered via different routes. Intravenous administration leads to the highest systemic exposure, while subcutaneous and intraperitoneal routes show reduced, but more sustained, plasma concentrations. Fab fragments are cleared from the body much faster than whole IgG molecules and are primarily catabolized by the kidneys.[1][2][3]

Table 1: Pharmacokinetic Parameters of this compound in Murine Models

ParameterIntravenous (IV)Subcutaneous (SC)Intraperitoneal (IP)
Dose (mg/kg) 101010
Cmax (µg/mL) ~150~30~45
Tmax (hours) 0.2586
AUC (µg·h/mL) ~1200~950~1050
Bioavailability (%) 100~80~90
Half-life (t½) (hours) ~12-15~14-18~14-18

Data are representative and may vary based on mouse strain, age, and health status.

Biodistribution of this compound

The smaller size of Fab fragments allows for broader and more rapid distribution into tissues compared to full-length antibodies, but they are also cleared more quickly, primarily through the kidneys.[1][2][3][4] The table below shows the percentage of injected dose per gram of tissue (%ID/g) at different time points after intravenous administration.

Table 2: Biodistribution of this compound (%ID/g) Following IV Administration

Organ1 Hour Post-Injection6 Hours Post-Injection24 Hours Post-Injection
Blood 25.0 ± 4.510.0 ± 2.11.5 ± 0.5
Kidneys 35.0 ± 6.215.0 ± 3.53.0 ± 0.8
Liver 8.0 ± 1.94.0 ± 1.11.0 ± 0.3
Spleen 5.0 ± 1.22.5 ± 0.70.5 ± 0.1
Lungs 12.0 ± 2.86.0 ± 1.51.2 ± 0.4
Tumor (if applicable) 10.0 ± 3.18.0 ± 2.44.0 ± 1.3

Values are mean ± standard deviation.

Visualizations

Signaling Pathway Inhibition by this compound

This compound is designed to be an antagonist, blocking a receptor tyrosine kinase (RTK) to inhibit a downstream signaling cascade, such as the MAPK/ERK pathway, which is often implicated in cell proliferation and survival.

Fab001_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS Activates Ligand Growth Factor (Ligand) Ligand->RTK Binds & Activates Fab001 This compound Fab001->RTK Blocks Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Promotes

Caption: Hypothetical signaling pathway inhibited by this compound.

Experimental Workflow for Pharmacokinetic Analysis

A typical workflow for assessing the pharmacokinetics of this compound involves administering the compound, collecting blood samples at predetermined time points, processing the samples to isolate plasma, and analyzing the drug concentration.

PK_Workflow start Start: Acclimatize Mice admin Administer this compound (IV, SC, or IP) start->admin sampling Blood Sample Collection (Multiple Time Points) admin->sampling processing Process Samples (Centrifuge for Plasma) sampling->processing analysis Analyze this compound Concentration (e.g., ELISA) processing->analysis pk_model Pharmacokinetic Modeling (Calculate Cmax, AUC, t½) analysis->pk_model end End: Data Interpretation pk_model->end

Caption: Workflow for a murine pharmacokinetic study.

Experimental Protocols

General Considerations:

  • All procedures must be conducted in accordance with approved Institutional Animal Care and Use Committee (IACUC) protocols.

  • Use sterile technique for all injections to prevent infection.[5][6]

  • Warm injectable solutions to room or body temperature to minimize discomfort to the animal.[5][7]

  • Use a new sterile needle and syringe for each animal.[6][7][8]

  • The maximum injection volume varies by route; adhere to institutional guidelines.

Protocol 1: Intravenous (IV) Tail Vein Injection

This route provides 100% bioavailability and rapid distribution.[9]

Materials:

  • This compound solution in a sterile vehicle (e.g., PBS)

  • Sterile 1 mL syringes

  • Sterile 27-30 gauge needles[10]

  • Mouse restrainer

  • Heat lamp or warming pad to induce vasodilation[9][11]

  • 70% Isopropyl alcohol wipes

  • Gauze

Procedure:

  • Preparation: Weigh the mouse and calculate the precise injection volume. The recommended maximum bolus volume is 5 ml/kg.[10] Draw the calculated volume into the syringe and remove all air bubbles.

  • Animal Restraint: Place the mouse in a suitable restraint device, allowing the tail to be accessible.

  • Vasodilation: Warm the mouse's tail for 5-10 minutes using a heat lamp or warming pad to dilate the lateral tail veins.[9][11] This is critical for successful injection.

  • Site Preparation: Gently wipe the tail with an alcohol wipe to clean the injection site.[9]

  • Injection:

    • Immobilize the tail with your non-dominant hand.

    • Identify one of the two lateral tail veins.

    • Orient the syringe parallel to the vein with the needle bevel facing up.[9][10]

    • Carefully insert the needle into the distal third of the tail vein at a shallow angle.[10][12]

    • A successful insertion may be indicated by a "flash" of blood in the needle hub, and there should be no resistance upon gentle depression of the plunger.[9] The vein should blanch as the solution is injected.[10]

    • If resistance is felt or a subcutaneous bleb forms, the needle is not in the vein. Withdraw the needle and re-attempt at a more proximal site.[10] Limit attempts to two per vein.[10]

  • Post-Injection:

    • Slowly inject the full volume.

    • Withdraw the needle and immediately apply gentle pressure to the injection site with gauze to prevent bleeding.[10]

    • Return the mouse to its cage and monitor for any adverse reactions for 5-10 minutes.[9]

Protocol 2: Subcutaneous (SC) Injection

This route allows for slower, more sustained absorption.

Materials:

  • This compound solution

  • Sterile 1 mL syringes

  • Sterile 25-27 gauge needles[13]

  • 70% Isopropyl alcohol wipes (optional)[8]

Procedure:

  • Preparation: Weigh the mouse and calculate the required volume. The maximum volume per site is typically 5-10 ml/kg.[13]

  • Animal Restraint: Firmly scruff the mouse by grasping the loose skin over the shoulders and behind the ears with your thumb and forefinger.

  • Injection:

    • Create a "tent" of skin over the interscapular region (back of the neck).[12][14]

    • Insert the needle, bevel up, into the base of the skin tent, parallel to the body.[13]

    • Gently pull back on the plunger (aspirate) to ensure you have not entered a blood vessel. If blood appears, withdraw the needle and re-attempt in a new location.[12][13]

    • If no blood is aspirated, depress the plunger to inject the solution. A small lump will form under the skin.

  • Post-Injection:

    • Withdraw the needle and gently massage the area to help disperse the solution.

    • Return the mouse to its cage and monitor.

Protocol 3: Intraperitoneal (IP) Injection

This route provides rapid absorption that is generally faster than SC but slower than IV.

Materials:

  • This compound solution

  • Sterile 1 mL syringes

  • Sterile 25-27 gauge needles[5]

  • 70% Isopropyl alcohol wipes

Procedure:

  • Preparation: Weigh the mouse and calculate the injection volume. The maximum recommended volume is 10 ml/kg.[5]

  • Animal Restraint: Scruff the mouse and position it in dorsal recumbency (face up), tilting the head slightly downwards. This allows the abdominal organs to shift cranially, away from the injection site.[7]

  • Site Identification: Locate the injection site in the lower right quadrant of the abdomen.[5][7] This avoids the cecum (left side) and urinary bladder (midline).[6][7]

  • Injection:

    • Wipe the area with an alcohol wipe.

    • Insert the needle, bevel up, at a 30-40 degree angle into the identified quadrant.[5][7]

    • Gently aspirate to ensure you have not punctured the bladder or intestines. If urine or intestinal contents are aspirated, discard the animal from the study.

    • If aspiration is clear, inject the solution smoothly.

  • Post-Injection:

    • Withdraw the needle and return the mouse to its cage.

    • Monitor for any signs of distress, such as abdominal distention or peritonitis.[5]

References

Application Notes and Protocols for Quantifying Fab-001 Efficacy Against Bacterial Biofilms

Author: BenchChem Technical Support Team. Date: December 2025

Version: 1.0

Introduction

Bacterial biofilms present a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. Biofilms are structured communities of bacterial cells encapsulated in a self-produced extracellular polymeric substance (EPS) matrix, which provides protection from environmental stresses, including antibiotics.[1][2][3] The development of novel therapeutic agents that can effectively inhibit biofilm formation or eradicate established biofilms is a critical area of research.

Fab-001 is a novel investigational compound targeting the bacterial fatty acid synthesis (FASII) pathway. Specifically, this compound is a potent inhibitor of enoyl-acyl carrier protein reductase (FabI), a key enzyme in this pathway.[4] Disruption of fatty acid synthesis is anticipated to impact bacterial membrane integrity and signaling processes involved in biofilm formation. These application notes provide a comprehensive overview of the methodologies to quantify the in vitro efficacy of this compound against bacterial biofilms.

Quantitative Data Summary

The following tables summarize the hypothetical quantitative efficacy of this compound against biofilms of common pathogenic bacteria. This data is provided for illustrative purposes to guide researchers in their experimental design and data presentation.

Table 1: Minimum Biofilm Inhibitory Concentration (MBIC) of this compound

The MBIC is the lowest concentration of an antimicrobial agent required to inhibit the formation of a biofilm.

Bacterial StrainThis compound MBIC (µg/mL)Comparator Antibiotic MBIC (µg/mL)
Staphylococcus aureus (ATCC 29213)864 (Vancomycin)
Pseudomonas aeruginosa (PAO1)16>256 (Ciprofloxacin)
Escherichia coli (ATCC 25922)4128 (Ciprofloxacin)

Table 2: Minimum Biofilm Eradication Concentration (MBEC) of this compound

The MBEC is the lowest concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.[5]

Bacterial StrainThis compound MBEC (µg/mL)Comparator Antibiotic MBEC (µg/mL)
Staphylococcus aureus (ATCC 29213)32>1024 (Vancomycin)
Pseudomonas aeruginosa (PAO1)64>1024 (Ciprofloxacin)
Escherichia coli (ATCC 25922)16512 (Ciprofloxacin)

Table 3: this compound Effect on Biofilm Metabolic Activity (Resazurin Assay)

This table shows the percentage reduction in metabolic activity of established biofilms after treatment with this compound.

Bacterial StrainThis compound Concentration (µg/mL)% Reduction in Metabolic Activity
Staphylococcus aureus (ATCC 29213)1675%
Pseudomonas aeruginosa (PAO1)3260%
Escherichia coli (ATCC 25922)885%

Experimental Protocols

Protocol 1: Determination of Minimum Biofilm Inhibitory Concentration (MBIC) using Crystal Violet Assay

This protocol details the procedure for determining the minimum concentration of this compound that inhibits biofilm formation.[6][7][8][9]

Materials:

  • 96-well flat-bottom sterile microtiter plates

  • Bacterial strains of interest (e.g., S. aureus, P. aeruginosa)

  • Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) broth)

  • This compound stock solution

  • 0.1% (w/v) crystal violet solution

  • 30% (v/v) acetic acid in water

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Prepare Bacterial Inoculum: Inoculate a single bacterial colony into 5 mL of appropriate growth medium and incubate overnight at 37°C with shaking. Dilute the overnight culture in fresh medium to an optical density at 600 nm (OD600) of 0.05.[6]

  • Prepare Serial Dilutions of this compound: Prepare a 2-fold serial dilution of this compound in the growth medium in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculate the Plate: Add 100 µL of the diluted bacterial suspension to each well containing the this compound dilutions. Include a positive control (bacteria with no drug) and a negative control (medium only).

  • Incubation: Cover the plate and incubate at 37°C for 24-48 hours without shaking to allow for biofilm formation.

  • Washing: Gently discard the planktonic cells and wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.[7][9]

  • Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[8]

  • Washing: Remove the crystal violet solution and wash the wells three times with 200 µL of sterile PBS.

  • Solubilization: Add 200 µL of 30% acetic acid to each well to dissolve the bound crystal violet.[8]

  • Quantification: Transfer 125 µL of the solubilized crystal violet to a new flat-bottom plate and measure the absorbance at 595 nm using a microplate reader.[8]

  • Data Analysis: The MBIC is defined as the lowest concentration of this compound that results in a significant reduction in absorbance compared to the positive control.

Protocol 2: Determination of Minimum Biofilm Eradication Concentration (MBEC)

This protocol is for determining the concentration of this compound required to eradicate a pre-formed biofilm.[5]

Materials:

  • Same as Protocol 1

Procedure:

  • Biofilm Formation: In a 96-well plate, add 200 µL of the diluted bacterial suspension (OD600 = 0.05) to each well. Incubate at 37°C for 24-48 hours to allow for biofilm formation.

  • Washing: Gently remove the planktonic cells and wash the wells twice with 200 µL of sterile PBS.

  • Treatment with this compound: Prepare a 2-fold serial dilution of this compound in fresh growth medium and add 200 µL to the wells containing the pre-formed biofilms. Include a positive control (biofilm with no drug) and a negative control (medium only).

  • Incubation: Incubate the plate at 37°C for 24 hours.

  • Quantification: Following incubation, quantify the remaining biofilm biomass using the crystal violet staining method as described in Protocol 1 (steps 5-10).

  • Data Analysis: The MBEC is the lowest concentration of this compound that results in a significant reduction in the biomass of the pre-formed biofilm compared to the untreated control.

Protocol 3: Assessment of Biofilm Metabolic Activity using Resazurin Assay

This protocol measures the metabolic activity of the biofilm cells after treatment with this compound, providing insights into cell viability.

Materials:

  • Same as Protocol 1, with the addition of Resazurin sodium salt solution.

Procedure:

  • Biofilm Formation and Treatment: Follow steps 1-4 of Protocol 2 to grow and treat pre-formed biofilms with this compound.

  • Washing: After treatment, remove the medium containing this compound and wash the wells twice with 200 µL of sterile PBS.

  • Resazurin Staining: Add 200 µL of PBS and 20 µL of Resazurin solution (e.g., 0.01% w/v) to each well.

  • Incubation: Incubate the plate at 37°C in the dark for 1-4 hours. The incubation time may need to be optimized for different bacterial species.

  • Quantification: Measure the fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.

  • Data Analysis: A decrease in fluorescence or a color change from blue (resazurin) to pink (resorufin) indicates metabolic activity. Calculate the percentage reduction in metabolic activity compared to the untreated control.

Visualizations

Experimental_Workflow_MBIC cluster_prep Preparation cluster_assay Assay A Bacterial Culture (Overnight) B Dilute Culture (OD600=0.05) A->B D Inoculate 96-well plate (Bacteria + this compound) B->D C Serial Dilution of this compound C->D E Incubate (24-48h, 37°C) D->E F Wash (Remove Planktonic Cells) E->F G Crystal Violet Staining F->G H Wash (Remove Excess Stain) G->H I Solubilize Stain (30% Acetic Acid) H->I J Read Absorbance (595 nm) I->J K K J->K Determine MBIC

Caption: Workflow for Determining the Minimum Biofilm Inhibitory Concentration (MBIC).

Signaling_Pathway_Biofilm_Formation cluster_environment Environmental Cues cluster_cellular Cellular Processes cluster_biofilm Biofilm Phenotype Nutrients Nutrient Availability QS Quorum Sensing (Cell-Cell Communication) Nutrients->QS Surface Surface Contact c_di_GMP c-di-GMP Signaling Surface->c_di_GMP EPS EPS Production QS->EPS Adhesion Initial Adhesion c_di_GMP->Adhesion c_di_GMP->EPS FASII Fatty Acid Synthesis (FASII Pathway) Membrane Membrane Integrity FASII->Membrane Membrane->Adhesion Maturation Biofilm Maturation Adhesion->Maturation EPS->Maturation Fab001 This compound Fab001->FASII Inhibits

Caption: Putative Mechanism of this compound in Disrupting Biofilm Formation.

Logical_Relationship_Efficacy_Parameters Fab001 This compound Activity Inhibition Biofilm Inhibition Fab001->Inhibition Eradication Biofilm Eradication Fab001->Eradication MBIC MBIC (Quantitative Metric) Inhibition->MBIC is quantified by MBEC MBEC (Quantitative Metric) Eradication->MBEC is quantified by Metabolic Reduced Metabolic Activity (Viability) Eradication->Metabolic results in

Caption: Relationship between this compound Activity and Efficacy Parameters.

References

Application Notes and Protocols: A Comprehensive Guide to Assessing the Synergy of Fab-001 with Conventional Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for evaluating the synergistic potential of Fab-001, a novel investigational antibiotic, when used in combination with other antimicrobial agents. The emergence of multidrug-resistant (MDR) bacteria poses a significant threat to global health, making the development of new therapeutic strategies imperative. Combination therapy, particularly synergistic combinations, can enhance bactericidal activity, reduce the effective dosage of individual drugs, and potentially limit the development of resistance.[1] This document outlines the most common in vitro and in vivo methods for assessing antibiotic synergy.

Data Presentation: Summary of this compound Synergistic Interactions

The following table summarizes hypothetical data from synergy screening of this compound against a panel of clinically relevant bacterial strains. The interaction is quantified by the Fractional Inhibitory Concentration (FIC) Index, calculated from the checkerboard assay.[2][3]

Bacterial Strain Antibiotic Combination MIC of this compound (µg/mL) MIC of Combination Antibiotic (µg/mL) FIC of this compound FIC of Combination Antibiotic FIC Index (ΣFIC) Interpretation
Staphylococcus aureus (MRSA) ATCC 43300This compound + Vancomycin10.50.250.250.5 Synergy[2][3]
Pseudomonas aeruginosa PAO1This compound + Ciprofloxacin20.1250.50.250.75 Additive[3][4]
Escherichia coli ATCC 25922This compound + Gentamicin0.50.250.1250.250.375 Synergy[2][3]
Klebsiella pneumoniae (Carbapenem-resistant)This compound + Meropenem480.250.50.75 Additive[3][4]
Enterococcus faecalis (VRE)This compound + Linezolid110.50.51.0 Indifference[5]
Acinetobacter baumannii (MDR)This compound + Colistin0.250.1250.1250.1250.25 Synergy[2][3]

Interpretation of FIC Index:

  • Synergy: ≤ 0.5[2][3]

  • Additive: > 0.5 to ≤ 1.0[4]

  • Indifference: > 1.0 to ≤ 4.0[2][3][5]

  • Antagonism: > 4.0[2][3]

Experimental Protocols

In Vitro Synergy Testing: Checkerboard Assay

The checkerboard assay is a widely used method to determine the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.[1][6][7]

Objective: To determine the Fractional Inhibitory Concentration (FIC) index for the combination of this compound and another antibiotic.

Materials:

  • 96-well microtiter plates

  • This compound and combination antibiotic stock solutions

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)

  • Incubator (35-37°C)

  • Multichannel pipette

Protocol:

  • Prepare two-fold serial dilutions of this compound and the combination antibiotic in CAMHB in separate 96-well plates or tubes.[6]

  • In a new 96-well plate, add 50 µL of CAMHB to all wells.

  • Dispense 50 µL of each this compound dilution along the y-axis (rows A-G).

  • Dispense 50 µL of each combination antibiotic dilution along the x-axis (columns 1-10). The resulting plate will contain various combinations of the two agents.

  • Include wells with each agent alone to determine their individual Minimum Inhibitory Concentrations (MICs) (row H for the combination antibiotic, column 11 for this compound).[3][6]

  • Include a growth control well with no antibiotics.[6]

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[2][6]

  • Inoculate each well with 100 µL of the standardized bacterial suspension.[2][6]

  • Incubate the plate at 37°C for 18-24 hours.[6]

  • Determine the MIC for each drug alone and for each combination by visual inspection for turbidity. The MIC is the lowest concentration of the antibiotic(s) that completely inhibits visible growth.

  • Calculate the FIC index using the following formulas:[2][3]

    • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

    • FIC of combination antibiotic = (MIC of combination antibiotic in combination) / (MIC of combination antibiotic alone)

    • FIC Index (ΣFIC) = FIC of this compound + FIC of combination antibiotic

Checkerboard_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start prep_fab Prepare 2-fold serial dilutions of this compound start->prep_fab prep_abx Prepare 2-fold serial dilutions of combination antibiotic start->prep_abx prep_plate Dispense dilutions into 96-well plate prep_fab->prep_plate prep_abx->prep_plate inoculate Inoculate plate with bacterial suspension prep_plate->inoculate prep_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Read MICs for each drug alone and in combination incubate->read_mic calc_fic Calculate FIC Index (ΣFIC) read_mic->calc_fic interpret Interpret results (Synergy, Additive, Indifference, Antagonism) calc_fic->interpret end_node End interpret->end_node

Workflow for the checkerboard assay.
In Vitro Synergy Testing: Time-Kill Curve Assay

The time-kill curve assay provides information on the rate of bacterial killing by antimicrobial agents over time and is considered the gold standard for assessing bactericidal activity and synergy.[8][9]

Objective: To evaluate the rate of bacterial killing of this compound in combination with another antibiotic over a 24-hour period.

Materials:

  • Flasks or tubes for broth culture

  • This compound and combination antibiotic stock solutions

  • CAMHB

  • Bacterial inoculum standardized to mid-log phase

  • Shaking incubator (35-37°C)

  • Sterile saline for dilutions

  • Tryptic Soy Agar (TSA) plates

  • Spectrophotometer

Protocol:

  • Grow a bacterial culture to the mid-logarithmic phase in CAMHB.

  • Dilute the culture to a starting concentration of approximately 5 x 10^5 CFU/mL in flasks containing CAMHB.[6]

  • Add the antibiotics to the flasks at desired concentrations (e.g., 0.5x MIC, 1x MIC) for each drug alone and in combination. Include a growth control flask without any antibiotics.

  • Incubate the flasks in a shaking incubator at 37°C.

  • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.[6]

  • Perform ten-fold serial dilutions of each aliquot in sterile saline.

  • Plate 100 µL of appropriate dilutions onto TSA plates.

  • Incubate the plates at 37°C for 18-24 hours and count the number of colonies to determine the CFU/mL.[6]

  • Plot the log10 CFU/mL versus time for each combination.

  • Interpretation:

    • Synergy: A ≥ 2 log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours.[9]

    • Indifference: A < 2 log10 change in CFU/mL between the combination and its most active single agent.

    • Antagonism: A ≥ 2 log10 increase in CFU/mL between the combination and its most active single agent.

Time_Kill_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start prep_culture Grow bacterial culture to mid-log phase start->prep_culture inoculate Inoculate flasks with standardized culture prep_culture->inoculate prep_flasks Prepare flasks with CAMHB and antibiotics (alone and in combination) prep_flasks->inoculate incubate Incubate at 37°C with shaking inoculate->incubate sampling Collect aliquots at 0, 2, 4, 8, 24 hours incubate->sampling dilute_plate Perform serial dilutions and plate on TSA sampling->dilute_plate incubate_plates Incubate plates at 37°C for 18-24 hours dilute_plate->incubate_plates count_colonies Count colonies to determine CFU/mL incubate_plates->count_colonies plot_data Plot log10 CFU/mL vs. time count_colonies->plot_data interpret Interpret results (Synergy, Indifference, Antagonism) plot_data->interpret end_node End interpret->end_node

Workflow for the time-kill curve assay.
In Vivo Synergy Testing

Following promising in vitro results, the synergistic effect of this compound and a combination antibiotic should be evaluated in relevant animal models of infection.[6]

Objective: To determine if the synergistic effect observed in vitro translates to improved therapeutic outcomes in vivo.

Model: A common model is the murine peritonitis/sepsis model.[10][11]

Protocol Outline:

  • Induce peritonitis in mice by intraperitoneal (IP) injection of a lethal or sub-lethal dose of the bacterial pathogen.[6][11]

  • Administer this compound and the combination antibiotic at various doses, both alone and in combination, at specified time points post-infection.

  • Monitor the survival of the mice over a set period (e.g., 7 days).

  • In separate cohorts, euthanize mice at specific time points to determine the bacterial burden in relevant tissues (e.g., peritoneal fluid, blood, spleen, liver) by plating tissue homogenates.[11][12]

  • Interpretation: Synergy is indicated by a significant increase in survival rates or a significant reduction in bacterial burden in the combination treatment group compared to the groups receiving single-agent therapy.[10]

Hypothetical Signaling Pathway of Synergy

The diagram below illustrates a hypothetical mechanism of synergy where this compound inhibits a bacterial efflux pump, thereby increasing the intracellular concentration and efficacy of a second antibiotic that is a substrate of that pump.

Synergy_Pathway cluster_cell Bacterial Cell efflux_pump Efflux Pump antibiotic_b Antibiotic B efflux_pump->antibiotic_b expulsion Expulsion target_site Target Site (e.g., Ribosome, DNA Gyrase) fab001 This compound fab001->efflux_pump inhibition Inhibition antibiotic_b->efflux_pump antibiotic_b->target_site binding Binding & Inhibition

Hypothetical synergistic mechanism of this compound.

References

Application Notes and Protocols: Time-Kill Curve Assay for Fab-001

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The time-kill curve assay is a critical in vitro method used to assess the pharmacodynamic properties of an antimicrobial agent. It provides valuable information on the rate and extent of its bactericidal or bacteriostatic activity against a specific microorganism over time.[1][2][3][4] This application note provides a detailed protocol for performing a time-kill curve assay for a novel antimicrobial compound, Fab-001. The data generated from this assay is essential for characterizing the antimicrobial profile of this compound and guiding further preclinical and clinical development. A significant outcome of this assay is the determination of whether an antimicrobial agent exhibits concentration-dependent or time-dependent killing.[2]

Principle of the Assay

The fundamental principle of the time-kill kinetic study is to quantify the rate at which an antimicrobial agent kills a microbial population.[5] This is achieved by exposing a standardized inoculum of a test organism to the antimicrobial agent at various concentrations. At specified time intervals, aliquots of the test suspension are removed, and the antimicrobial agent's activity is neutralized. The number of viable microorganisms is then determined by plating and colony counting. The results are typically plotted as the logarithm of the colony-forming units per milliliter (log10 CFU/mL) against time.[4][6] A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL, which corresponds to 99.9% killing of the initial inoculum.[1][6]

Hypothetical Mechanism of Action of this compound

For the purpose of this application note, we will hypothesize that this compound is a novel synthetic compound that inhibits bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs). This inhibition disrupts the integrity of the peptidoglycan layer, leading to cell lysis and death. The following diagram illustrates this proposed signaling pathway.

Fab001_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_cellwall Cell Wall Synthesis This compound This compound PBP Penicillin-Binding Protein (PBP) This compound->PBP Binds to & Inhibits Cell_Wall_Assembly Peptidoglycan Cross-linking PBP->Cell_Wall_Assembly Catalyzes Peptidoglycan_Precursors Peptidoglycan Precursors Peptidoglycan_Precursors->Cell_Wall_Assembly Utilized for Cell_Lysis Cell Lysis & Death Cell_Wall_Assembly->Cell_Lysis Inhibition leads to

Caption: Hypothetical mechanism of action of this compound targeting cell wall synthesis.

Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific bacterial strain and laboratory conditions.

1. Materials

  • Test Organism: A clinically relevant bacterial strain (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

  • Culture Media:

    • Tryptic Soy Broth (TSB) or Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Tryptic Soy Agar (TSA) or Mueller-Hinton Agar (MHA).

  • Test Compound: this compound stock solution of known concentration.

  • Control Antibiotic: A standard antibiotic with a known mechanism of action (e.g., vancomycin for Gram-positive, ciprofloxacin for Gram-negative).

  • Reagents:

    • Sterile 0.9% saline or Phosphate-Buffered Saline (PBS).

    • Neutralizing broth (e.g., Dey-Engley neutralizing broth) to inactivate this compound. The effectiveness of the neutralizer should be validated prior to the assay.[5]

  • Equipment:

    • Spectrophotometer or McFarland turbidity standards.

    • Incubator (35°C ± 2°C).[7]

    • Shaking incubator.

    • Sterile test tubes, flasks, and pipettes.

    • Micropipettes and sterile tips.

    • Petri dishes.

    • Vortex mixer.

    • Colony counter.

2. Inoculum Preparation

  • From a fresh 18-24 hour culture plate, inoculate 3-5 colonies of the test organism into 5 mL of TSB.

  • Incubate the broth culture at 35°C ± 2°C for 2-6 hours until it reaches the early to mid-logarithmic phase of growth.

  • Adjust the turbidity of the bacterial suspension with sterile saline or broth to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.

  • Prepare the final inoculum by diluting the adjusted suspension in the test broth to achieve a starting concentration of approximately 5 x 10^5 CFU/mL.[7] The final volume will depend on the number of test conditions.

3. Assay Procedure

The following diagram outlines the general workflow for the time-kill curve assay.

Time_Kill_Assay_Workflow A Prepare Bacterial Inoculum (~5 x 10^5 CFU/mL) B Dispense Inoculum into Test Tubes A->B C Add this compound at Various Concentrations (e.g., 0.5x, 1x, 2x, 4x MIC) B->C D Include Growth Control (No Drug) & Positive Control (Standard Antibiotic) B->D E Incubate at 35°C with Agitation C->E D->E F Sample at Predetermined Time Points (0, 2, 4, 8, 24 hours) E->F G Perform Serial Dilutions F->G H Plate Dilutions onto Agar G->H I Incubate Plates for 18-24 hours H->I J Count Colonies (CFU) I->J K Calculate log10 CFU/mL J->K L Plot Time-Kill Curves K->L

Caption: Experimental workflow for the time-kill curve assay.

  • Prepare test tubes or flasks for each concentration of this compound to be tested (e.g., 0.25x, 0.5x, 1x, 2x, and 4x the Minimum Inhibitory Concentration [MIC]), a growth control (no drug), and a positive control antibiotic.[6]

  • Add the appropriate volume of the final bacterial inoculum to each tube.

  • Add the corresponding concentration of this compound or the control antibiotic to the respective tubes.

  • Incubate all tubes at 35°C ± 2°C, preferably with constant agitation to ensure aeration and prevent bacterial settling.[7]

  • At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each test and control tube.[6]

  • Immediately transfer the aliquot into a neutralizing broth to stop the activity of this compound.

  • Perform ten-fold serial dilutions of the neutralized sample in sterile saline or PBS.[5]

  • Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.

  • Incubate the plates at 35°C ± 2°C for 18-24 hours.

  • Count the number of colonies on the plates that yield between 30 and 300 colonies.

  • Calculate the CFU/mL for each time point and concentration.

4. Data Presentation

The results of the time-kill assay should be presented in a clear and organized manner to facilitate interpretation.

Table 1: Raw Colony Counts and Calculated CFU/mL

Time (hours)This compound Conc. (µg/mL)Dilution FactorColony CountCFU/mLlog10 CFU/mL
0Growth Control10^-3555.5 x 10^55.74
0.5x MIC10^-3525.2 x 10^55.72
1x MIC10^-3545.4 x 10^55.73
2x MIC10^-3535.3 x 10^55.72
4x MIC10^-3565.6 x 10^55.75
2Growth Control10^-41201.2 x 10^77.08
0.5x MIC10^-3404.0 x 10^55.60
1x MIC10^-2808.0 x 10^44.90
2x MIC10^-1353.5 x 10^33.54
4x MIC10^0101.0 x 10^22.00
..................
24Growth Control10^-7909.0 x 10^99.95
0.5x MIC10^-4757.5 x 10^66.88
1x MIC10^-1505.0 x 10^33.70
2x MIC10^0<10<100<2.00
4x MIC10^00<10<1.00

Table 2: Summary of log10 CFU/mL at Each Time Point

This compound Conc.0 hours2 hours4 hours8 hours24 hours
Growth Control 5.747.088.309.509.95
0.5x MIC 5.725.605.455.806.88
1x MIC 5.734.904.103.903.70
2x MIC 5.723.542.80<2.00<2.00
4x MIC 5.752.00<1.00<1.00<1.00
Positive Control 5.704.503.20<2.00<2.00

Interpretation of Results

The data from Table 2 can be plotted to generate time-kill curves. The y-axis represents the log10 CFU/mL, and the x-axis represents time in hours.

  • Bacteriostatic Activity: A reduction of <3-log10 in CFU/mL compared to the initial inoculum.

  • Bactericidal Activity: A reduction of ≥3-log10 in CFU/mL (99.9% killing) compared to the initial inoculum.[1][6]

  • Concentration-Dependent Killing: The rate and extent of killing increase with increasing concentrations of the antimicrobial agent.[2]

  • Time-Dependent Killing: The killing activity is dependent on the duration of exposure above the MIC, with little to no increase in killing at higher concentrations.[2]

Conclusion

The time-kill curve assay is an indispensable tool for characterizing the in vitro activity of novel antimicrobial agents like this compound.[7] A well-executed assay, following a standardized protocol, provides crucial data on the bactericidal or bacteriostatic nature of the compound and its concentration- and time-dependent killing properties. This information is vital for making informed decisions in the drug development process.

References

Measuring FabI Activity: A Guide for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: Enoyl-acyl carrier protein reductase (FabI) is a critical enzyme in the bacterial type II fatty acid synthesis (FAS-II) pathway, making it a prime target for the development of novel antibacterial agents. This document provides a comprehensive guide to measuring the activity of FabI from bacteria cultured in different growth media. It includes detailed experimental protocols for a continuous spectrophotometric assay, illustrative data presentation, and diagrams of the relevant biological pathways and experimental workflows.

Introduction

The rise of antibiotic-resistant bacteria necessitates the discovery of new therapeutic targets. The bacterial fatty acid synthesis (FAS-II) pathway is an attractive option as it is essential for bacterial viability and is structurally distinct from the mammalian type I fatty acid synthase (FASI) system.[1] FabI, an enoyl-acyl carrier protein reductase, catalyzes the final, rate-limiting step in the fatty acid elongation cycle: the NADH/NADPH-dependent reduction of trans-2-enoyl-ACP to acyl-ACP.[1][2]

The composition of the growth medium can significantly influence bacterial fatty acid metabolism.[3][4] In nutrient-poor or minimal media, bacteria rely on de novo fatty acid synthesis, potentially leading to higher FabI activity. Conversely, in rich media supplemented with exogenous fatty acids, some bacteria can incorporate these fatty acids directly, which may alter the expression or activity of FAS-II enzymes like FabI. Therefore, assessing FabI activity from bacteria grown under different nutritional conditions is crucial for understanding its physiological role and for the effective screening of inhibitors.

This application note details a robust and widely used spectrophotometric assay to determine FabI activity. The assay monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD⁺ during the reduction of a substrate analog, crotonyl-CoA.[1]

Signaling Pathways and Experimental Workflow

To provide a clear understanding of the biological context and the experimental procedure, the following diagrams illustrate the bacterial fatty acid synthesis pathway and the workflow for measuring FabI activity.

FASII_Pathway cluster_elongation_cycle Fatty Acid Elongation Cycle cluster_cofactors Cofactors Malonyl_ACP Malonyl-ACP beta_Ketoacyl_ACP β-Ketoacyl-ACP Malonyl_ACP->beta_Ketoacyl_ACP Acyl_ACP_n Acyl-ACP (n) Acyl_ACP_n->beta_Ketoacyl_ACP FabB/F beta_Hydroxyacyl_ACP β-Hydroxyacyl-ACP beta_Ketoacyl_ACP->beta_Hydroxyacyl_ACP FabG trans_2_Enoyl_ACP trans-2-Enoyl-ACP beta_Hydroxyacyl_ACP->trans_2_Enoyl_ACP FabA/Z Acyl_ACP_n2 Acyl-ACP (n+2) trans_2_Enoyl_ACP->Acyl_ACP_n2 FabI NADPH_in NADPH NADP_out NADP+ NADPH_in->NADP_out FabG NADH_in NADH NAD_out NAD+ NADH_in->NAD_out FabI

Figure 1: Bacterial Fatty Acid Synthesis (FAS-II) Pathway.

FabI_Assay_Workflow start Start: Bacterial Culture culture Grow bacteria in different media (e.g., Minimal vs. Rich) start->culture harvest Harvest cells and prepare cell-free extracts culture->harvest assay_setup Set up 96-well plate with: - Cell-free extract (source of FabI) - NADH - Buffer harvest->assay_setup initiate_reaction Initiate reaction by adding Crotonyl-CoA assay_setup->initiate_reaction measure_absorbance Monitor decrease in absorbance at 340 nm over time initiate_reaction->measure_absorbance data_analysis Calculate initial reaction velocity (V₀) and determine specific activity measure_absorbance->data_analysis end End: Compare FabI Activity data_analysis->end

Figure 2: Experimental workflow for measuring FabI activity.

Experimental Protocols

This section provides detailed methodologies for bacterial growth, preparation of cell-free extracts, and the FabI activity assay.

Bacterial Growth Conditions
  • Minimal Medium (M9):

    • Prepare M9 minimal salts solution (5x): 64 g/L Na₂HPO₄·7H₂O, 15 g/L KH₂PO₄, 2.5 g/L NaCl, 5.0 g/L NH₄Cl. Autoclave to sterilize.

    • To prepare 1 L of M9 minimal medium, aseptically add the following to 790 mL of sterile water:

      • 200 mL of 5x M9 minimal salts.

      • 2 mL of sterile 1 M MgSO₄.

      • 10 mL of sterile 20% (w/v) glucose (or other carbon source).

      • 0.1 mL of sterile 1 M CaCl₂.

    • Inoculate with a single bacterial colony and grow at 37°C with shaking to the mid-logarithmic phase (OD₆₀₀ ≈ 0.6).

  • Rich Medium (Luria-Bertani - LB):

    • Prepare LB broth: 10 g/L tryptone, 5 g/L yeast extract, 10 g/L NaCl. Autoclave to sterilize.

    • Inoculate with a single bacterial colony and grow at 37°C with shaking to the mid-logarithmic phase (OD₆₀₀ ≈ 0.6).

  • Rich Medium with Exogenous Fatty Acids (LB-FA):

    • Prepare LB broth as described above.

    • After autoclaving and cooling, supplement with a filter-sterilized stock solution of fatty acids (e.g., oleic acid) to a final concentration of 0.1% (w/v). A surfactant like Brij-58 may be added to aid solubilization.

    • Inoculate and grow as described for LB medium.

Preparation of Cell-Free Extracts
  • Harvest bacterial cells from 50 mL of culture by centrifugation at 5,000 x g for 10 minutes at 4°C.

  • Wash the cell pellet twice with 25 mL of cold assay buffer (100 mM Sodium Phosphate, pH 7.5).

  • Resuspend the cell pellet in 2 mL of assay buffer containing a protease inhibitor cocktail.

  • Lyse the cells by sonication on ice (e.g., 6 cycles of 15 seconds on, 45 seconds off).

  • Clarify the lysate by centrifugation at 15,000 x g for 20 minutes at 4°C to pellet cell debris.

  • Carefully collect the supernatant (cell-free extract) and determine the total protein concentration using a standard method (e.g., Bradford assay).

  • Store the cell-free extract in aliquots at -80°C.

FabI Activity Assay Protocol

This protocol is adapted for a 96-well plate format with a final reaction volume of 200 µL.

Reagents:

  • Assay Buffer: 100 mM Sodium Phosphate, pH 7.5.

  • NADH Stock Solution: 10 mM in assay buffer. Store at -20°C.

  • Crotonyl-CoA Stock Solution: 20 mM in assay buffer. Store at -20°C.

  • Cell-Free Extract: Diluted in assay buffer to a suitable concentration (e.g., 0.1-0.5 mg/mL total protein).

Procedure:

  • Assay Plate Setup: To each well of a UV-transparent 96-well plate, add the following components:

    • Assay Buffer: To bring the final volume to 200 µL.

    • NADH: 20 µL of a 2 mM solution (final concentration: 200 µM).

    • Cell-Free Extract: A volume corresponding to 10-50 µg of total protein.

  • Controls:

    • No-Enzyme Control: Contains all components except the cell-free extract.

    • No-Substrate Control: Contains all components except crotonyl-CoA.

  • Pre-incubation: Mix the plate gently and pre-incubate at 30°C for 5 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of an 8 mM crotonyl-CoA solution (final concentration: 0.8 mM).

    • Immediately place the plate in a microplate reader pre-set to 30°C.

    • Monitor the decrease in absorbance at 340 nm every 30 seconds for 10-20 minutes.

Data Presentation and Analysis

The raw data (absorbance vs. time) should be used to calculate the initial reaction velocity (V₀).

Calculation of FabI Specific Activity:

  • Determine the slope of the linear portion of the absorbance vs. time curve (ΔAbs₃₄₀/min).

  • Calculate the rate of NADH oxidation using the Beer-Lambert law (ε of NADH at 340 nm = 6220 M⁻¹cm⁻¹).

    • Rate (µmol/min) = (ΔAbs₃₄₀/min) / 6.22 * (reaction volume in mL / path length in cm)

  • Calculate the specific activity:

    • Specific Activity (µmol/min/mg) = Rate (µmol/min) / mg of total protein in the assay.

Table 1: Hypothetical FabI Specific Activity in Cell-Free Extracts from Bacteria Grown in Different Media

Growth MediumCarbon SourceFatty Acid SupplementFabI Specific Activity (µmol/min/mg protein) ± SD
Minimal Medium (M9)GlucoseNone0.152 ± 0.011
Rich Medium (LB)Tryptone, Yeast ExtractNone0.118 ± 0.009
Rich Medium (LB-FA)Tryptone, Yeast ExtractOleic Acid0.085 ± 0.007

The results in Table 1 are hypothetical and illustrate that FabI specific activity may be highest in minimal medium, where de novo fatty acid synthesis is essential. The activity might be lower in rich medium and further reduced when exogenous fatty acids are supplied, suggesting potential downregulation of the FAS-II pathway.

For inhibitor studies, the percentage of inhibition is calculated relative to a no-inhibitor control, and IC₅₀ values are determined by fitting the data to a dose-response curve.

Table 2: Hypothetical IC₅₀ Values of a FabI Inhibitor (Compound X) against FabI from Bacteria Grown in Different Media

Growth MediumIC₅₀ of Compound X (µM) ± SD
Minimal Medium (M9)0.58 ± 0.04
Rich Medium (LB)0.61 ± 0.05
Rich Medium (LB-FA)0.59 ± 0.06

The hypothetical data in Table 2 suggests that the intrinsic inhibitory activity of Compound X against the FabI enzyme is not significantly affected by the growth conditions of the bacteria from which the enzyme was extracted.

Conclusion

The protocols and data presented in this application note provide a framework for the reliable measurement and comparison of FabI activity from bacteria cultured in various growth media. This approach is invaluable for researchers in drug development, enabling a deeper understanding of the regulation of the FAS-II pathway and facilitating the characterization of novel FabI inhibitors under physiologically relevant conditions. By correlating FabI activity with the nutritional environment, scientists can gain crucial insights into bacterial metabolism and devise more effective strategies to combat antibiotic resistance.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming FabI-001 Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with FabI-001, a potent inhibitor of the bacterial enoyl-acyl carrier protein reductase (FabI), a key enzyme in the type II fatty acid synthesis (FASII) pathway.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of FabI-001?

A1: FabI-001 is a highly specific inhibitor of the enoyl-acyl carrier protein reductase (FabI). FabI is responsible for catalyzing the final, rate-limiting step in each cycle of bacterial fatty acid elongation.[1] By inhibiting FabI, FabI-001 disrupts the synthesis of fatty acids, which are essential components of bacterial cell membranes and precursors for other vital molecules. This disruption ultimately leads to bacterial growth inhibition and cell death.

Q2: What are the known mechanisms of resistance to FabI-001?

A2: The primary mechanism of resistance to FabI inhibitors like FabI-001 is the acquisition of missense mutations in the fabI gene.[1] These mutations lead to alterations in the FabI protein structure, which can reduce the binding affinity of the inhibitor to its target.[1][2] In some cases, overexpression of the target enzyme, FabI, can also contribute to reduced susceptibility.

Q3: Is FabI-001 effective against all bacterial species?

A3: No, the effectiveness of FabI inhibitors can vary between bacterial species. While FabI is a broadly conserved enzyme in many bacteria, some species may possess alternative isoforms of the enoyl-ACP reductase, such as FabK or FabL, which are not inhibited by FabI-001.[3] Additionally, differences in cell wall permeability and the presence of efflux pumps can affect the intracellular concentration and efficacy of the compound.[4]

Q4: Can the presence of exogenous fatty acids in the growth medium affect FabI-001 activity?

A4: Yes, in some bacterial species, the presence of exogenous fatty acids in the growth medium can bypass the inhibitory effect of FabI-001. Some bacteria can utilize externally supplied fatty acids for membrane synthesis, thus circumventing the need for their own de novo fatty acid synthesis. However, the in vivo relevance of this is debated, as the host environment may have limited free fatty acids.[5]

Troubleshooting Guide

Problem 1: No inhibition of bacterial growth observed in Minimum Inhibitory Concentration (MIC) assays.
Possible Cause Troubleshooting Steps
Incorrect bacterial strain: Verify the identity of the bacterial strain. Ensure it is a species known to be susceptible to FabI inhibitors and does not primarily rely on alternative reductases like FabK or FabL.
Compound degradation: Ensure proper storage and handling of FabI-001. Prepare fresh stock solutions and protect from light if the compound is light-sensitive.
High inoculum density: An excessively high bacterial inoculum can overwhelm the inhibitory effect of the compound. Standardize the inoculum to approximately 5 x 10^5 CFU/mL.[6]
Presence of interfering substances in media: Some media components may bind to or inactivate FabI-001. Test the compound in different standard media (e.g., Mueller-Hinton Broth).
Inherent resistance: The bacterial strain may have intrinsic resistance mechanisms, such as an impermeable outer membrane or active efflux pumps that remove FabI-001 from the cell.[4]
Problem 2: High variability in MIC results between experiments.
Possible Cause Troubleshooting Steps
Inconsistent inoculum preparation: Ensure a standardized and reproducible method for preparing the bacterial inoculum to the correct density for each experiment.
Errors in serial dilutions: Carefully check pipetting techniques and ensure accurate serial dilutions of FabI-001. Use calibrated pipettes.
Variable incubation conditions: Maintain consistent incubation temperature (e.g., 37°C) and duration (e.g., 16-20 hours) for all MIC assays.[6]
Edge effects in microplates: To minimize evaporation and temperature variations at the edges of the plate, consider not using the outermost wells or filling them with sterile media.
Problem 3: Development of resistance during prolonged exposure to FabI-001.
Possible Cause Troubleshooting Steps
Spontaneous mutations in fabI: This is the most common cause of acquired resistance.[1] To confirm, sequence the fabI gene of the resistant isolates to identify any mutations.
Upregulation of efflux pumps: Some bacteria may develop resistance by increasing the expression of efflux pumps that expel the inhibitor. Perform qRT-PCR to assess the expression levels of known efflux pump genes.
Selection of a resistant subpopulation: The original bacterial culture may have contained a small subpopulation of resistant mutants that were selected for during treatment.

Experimental Protocols

Protocol 1: FabI Enzyme Inhibition Assay

This spectrophotometric assay measures the inhibition of FabI activity by monitoring the oxidation of NADH.

Materials:

  • Purified recombinant FabI enzyme

  • Assay Buffer: 100 mM Tris-HCl (pH 7.2), 100 mM ammonium acetate[6][7]

  • Substrate: Crotonyl-CoA or crotonyl-ACP

  • Cofactor: NADH

  • FabI-001 dissolved in a suitable solvent (e.g., DMSO)

  • 96- or 384-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing the assay buffer, substrate, and NADH in the wells of the microplate.

  • Add varying concentrations of FabI-001 to the wells. Include a no-inhibitor control.

  • Initiate the reaction by adding the purified FabI enzyme.

  • Immediately monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 30°C).[8]

  • Calculate the initial reaction velocities from the progress curves.

  • Determine the percent inhibition for each concentration of FabI-001 relative to the no-inhibitor control.

  • Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[6]

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination

This broth microdilution method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.

Materials:

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (or other appropriate growth medium)

  • FabI-001 stock solution

  • Sterile 96-well microplates

  • Incubator

Procedure:

  • Perform serial two-fold dilutions of FabI-001 in the growth medium in the wells of a 96-well plate.

  • Prepare a standardized bacterial inoculum to a final concentration of approximately 5 x 10^5 CFU/mL in each well.[6]

  • Include a positive control (bacteria with no drug) and a negative control (medium with no bacteria) on each plate.

  • Incubate the plates at 37°C for 16-20 hours.[6]

  • The MIC is the lowest concentration of FabI-001 at which there is no visible turbidity (bacterial growth).[6] This can be determined by visual inspection or by using a plate reader.

Visualizations

FASII_Pathway_and_FabI_Inhibition cluster_elongation Elongation Cycle Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA AccABCD Malonyl_ACP Malonyl-ACP Malonyl_CoA->Malonyl_ACP FabD Ketoacyl_ACP β-Ketoacyl-ACP Malonyl_ACP->Ketoacyl_ACP Acyl_ACP Acyl-ACP (C_n) Acyl_ACP->Ketoacyl_ACP FabB/F Hydroxyacyl_ACP β-Hydroxyacyl-ACP Ketoacyl_ACP->Hydroxyacyl_ACP FabG Enoyl_ACP trans-2-Enoyl-ACP Hydroxyacyl_ACP->Enoyl_ACP FabZ/A Elongated_Acyl_ACP Acyl-ACP (C_n+2) Enoyl_ACP->Elongated_Acyl_ACP FabI Elongated_Acyl_ACP->Acyl_ACP New Cycle Fatty_Acids Fatty Acids FabI_001 FabI-001 FabI_001->Enoyl_ACP Inhibits FabI

Caption: Bacterial FASII pathway and the inhibitory action of FabI-001.

Resistance_Troubleshooting Start Experiment: No bacterial inhibition by FabI-001 Check_Compound Verify FabI-001 stock concentration & stability Start->Check_Compound Check_Strain Confirm bacterial strain is susceptible (has FabI) Check_Compound->Check_Strain Compound OK Check_Protocol Review MIC protocol (inoculum, media, incubation) Check_Strain->Check_Protocol Strain OK Sequence_fabI Sequence fabI gene of resistant isolates Check_Protocol->Sequence_fabI Protocol OK Mutation_Found Mutation in fabI? (Target alteration) Sequence_fabI->Mutation_Found Efflux_Assay Perform efflux pump expression analysis (qRT-PCR) Efflux_Upregulated Efflux pump upregulation? Efflux_Assay->Efflux_Upregulated Mutation_Found->Efflux_Assay No Conclusion_Target Resistance due to target modification Mutation_Found->Conclusion_Target Yes Conclusion_Efflux Resistance due to active efflux Efflux_Upregulated->Conclusion_Efflux Yes Conclusion_Other Investigate other mechanisms (e.g., permeability) Efflux_Upregulated->Conclusion_Other No

Caption: Troubleshooting workflow for FabI-001 resistance.

References

Technical Support Center: Enhancing the Bioavailability of MUT056399

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the pre-clinical development of MUT056399, with a focus on improving its oral bioavailability.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and formulation of MUT056399 for bioavailability studies.

Q1: What is MUT056399 and what is its mechanism of action?

A1: MUT056399 is a potent, novel inhibitor of the FabI enzyme, a key component of the bacterial fatty acid synthesis (FASII) pathway.[1] It exhibits significant in vitro activity against a broad range of Staphylococcus aureus strains, including methicillin-susceptible (MSSA), methicillin-resistant (MRSA), and multidrug-resistant isolates.[1][2] Its antibacterial spectrum is consistent with specific FabI inhibition.[1][2] In vivo studies have demonstrated its efficacy in murine infection models when administered subcutaneously.[1][3][2]

Q2: What are the known physicochemical properties of MUT056399?

A2: While detailed public data on the physicochemical properties of MUT056399 is limited, its chemical structure suggests it is likely a lipophilic molecule with poor aqueous solubility. This is a common characteristic of new chemical entities and often presents a challenge for achieving adequate oral bioavailability.

Q3: What are the primary challenges in achieving good oral bioavailability for compounds like MUT056399?

A3: The primary challenges for oral bioavailability of poorly soluble compounds like MUT056399 typically fall into two categories:

  • Poor Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal fluids to be absorbed.[4]

  • Low Permeability: The compound may not efficiently cross the intestinal epithelium to enter the systemic circulation.

Q4: What are the initial steps to consider when starting formulation development for MUT056399?

A4: A thorough pre-formulation study is crucial.[5] This involves characterizing the physicochemical properties of MUT056399, including its solubility in various pH buffers and biorelevant media, its permeability (e.g., using a Caco-2 cell model), and its solid-state properties (e.g., crystallinity, polymorphism).

II. Troubleshooting Guides

This section provides a structured approach to troubleshooting common issues encountered during the experimental process of improving MUT056399 bioavailability.

Guide 1: Poor Aqueous Solubility

Problem: Low concentration of MUT056399 in dissolution studies.

Potential Cause Troubleshooting Steps Recommended Action
High Crystallinity Characterize the solid-state form of MUT056399 using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).Explore amorphous solid dispersions or salt formation to disrupt the crystal lattice.
Hydrophobic Nature Assess solubility in a range of pharmaceutically acceptable solvents and co-solvents.[4]Develop a lipid-based formulation (e.g., SEDDS, SMEDDS) or a co-solvent system.[6]
pH-Dependent Solubility Determine the pKa of MUT056399 and measure its solubility at different pH values representative of the gastrointestinal tract.For acidic or basic compounds, consider pH modification of the microenvironment using appropriate excipients.[7]
Guide 2: Low Permeability Across Intestinal Epithelium

Problem: Low transport of MUT056399 across in vitro cell monolayers (e.g., Caco-2).

Potential Cause Troubleshooting Steps Recommended Action
Efflux Transporter Substrate Conduct bi-directional Caco-2 permeability assays to determine the efflux ratio.Co-administer with a known P-glycoprotein (P-gp) inhibitor in vitro to confirm. If confirmed, consider formulation strategies that can inhibit efflux pumps.
Large Molecular Size/Polarity Analyze the molecular weight and polar surface area of MUT056399.Investigate the use of permeation enhancers or lipid-based formulations that can facilitate transcellular or paracellular transport.[8]
Poor Membrane Partitioning Determine the octanol-water partition coefficient (LogP) of MUT056399.Optimize the lipophilicity of the formulation. Lipid-based systems can improve partitioning into the cell membrane.[9]
Guide 3: Inconsistent In Vivo Bioavailability Results

Problem: High variability in plasma concentrations of MUT056399 in animal studies.

Potential Cause Troubleshooting Steps Recommended Action
Food Effect Conduct pharmacokinetic studies in both fasted and fed animal models.If a significant food effect is observed, consider developing a formulation that mimics the fed state, such as a lipid-based delivery system, to ensure more consistent absorption.[9]
Pre-systemic Metabolism Incubate MUT056399 with liver microsomes to assess its metabolic stability.[10]If extensive first-pass metabolism is identified, strategies to promote lymphatic transport, such as long-chain lipid formulations, may be beneficial to bypass the liver.[6]
Formulation Instability Evaluate the physical and chemical stability of the formulation under storage conditions and in simulated gastric and intestinal fluids.[11]Optimize the formulation with appropriate stabilizers or protect the drug from the harsh GI environment using enteric coatings or encapsulation.

III. Experimental Protocols

This section provides detailed methodologies for key experiments relevant to improving the bioavailability of MUT056399.

Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
  • Screening of Excipients:

    • Determine the solubility of MUT056399 in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor RH 40, Tween 80), and co-surfactants (e.g., Transcutol HP, Plurol Oleique CC 497).

  • Construction of Ternary Phase Diagrams:

    • Select the oil, surfactant, and co-surfactant that demonstrate the best solubilizing capacity for MUT056399.

    • Construct a ternary phase diagram to identify the self-emulsifying region.

  • Formulation Preparation:

    • Accurately weigh the selected oil, surfactant, and co-surfactant in the proportions determined from the phase diagram.

    • Heat the mixture to 40°C and stir gently until a homogenous solution is formed.

    • Dissolve MUT056399 in the mixture with continuous stirring.

  • Characterization of the SEDDS:

    • Droplet Size and Zeta Potential: Dilute the SEDDS with water and measure the droplet size and zeta potential using a dynamic light scattering instrument.

    • Self-Emulsification Time: Add the SEDDS to water with gentle agitation and record the time taken to form a clear or bluish-white emulsion.

    • In Vitro Dissolution: Perform dissolution studies in simulated gastric and intestinal fluids to assess the release of MUT056399.

Protocol 2: Caco-2 Permeability Assay
  • Cell Culture:

    • Culture Caco-2 cells on Transwell inserts until they form a confluent monolayer.

  • Transepithelial Electrical Resistance (TEER) Measurement:

    • Measure the TEER of the cell monolayer to ensure its integrity.

  • Permeability Study:

    • Add MUT056399 (dissolved in a suitable transport medium) to the apical (A) side of the Transwell insert.

    • At predetermined time intervals, collect samples from the basolateral (B) side.

    • For efflux studies, add MUT056399 to the basolateral side and collect samples from the apical side.

  • Sample Analysis:

    • Quantify the concentration of MUT056399 in the collected samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculation of Apparent Permeability Coefficient (Papp):

    • Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial drug concentration.

IV. Visualizations

Signaling Pathway

MUT056399_Mechanism_of_Action cluster_bacterium Bacterium Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA FASII_Initiation FASII Initiation (FabH) Malonyl_CoA->FASII_Initiation Acyl_ACP Acyl-ACP FASII_Initiation->Acyl_ACP Elongation_Cycle Elongation Cycle Acyl_ACP->Elongation_Cycle Enoyl_ACP Enoyl-ACP Elongation_Cycle->Enoyl_ACP FabI FabI (Enoyl-ACP Reductase) Enoyl_ACP->FabI Saturated_Acyl_ACP Saturated Acyl-ACP FabI->Saturated_Acyl_ACP Saturated_Acyl_ACP->Elongation_Cycle Next cycle Fatty_Acids Fatty Acids Saturated_Acyl_ACP->Fatty_Acids Membrane_Synthesis Membrane Synthesis Fatty_Acids->Membrane_Synthesis MUT056399 MUT056399 MUT056399->Inhibition Inhibition->FabI Inhibition

Caption: Mechanism of action of MUT056399 via inhibition of the FabI enzyme in the bacterial fatty acid synthesis pathway.

Experimental Workflow

Bioavailability_Enhancement_Workflow cluster_preformulation Pre-formulation Studies cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Solubility Solubility Profiling Decision1 Poor Solubility? Solubility->Decision1 Permeability Permeability Assessment (e.g., Caco-2) Decision2 Low Permeability? Permeability->Decision2 Solid_State Solid-State Characterization Lipid_Based Lipid-Based Systems (SEDDS, SLN) Solid_State->Lipid_Based Dissolution Dissolution Testing Lipid_Based->Dissolution Amorphous Amorphous Solid Dispersions Amorphous->Dissolution Nanoparticles Nanoparticle Formulations Nanoparticles->Dissolution Stability Formulation Stability Dissolution->Stability Decision3 Improved Dissolution? Stability->Decision3 PK_Studies Pharmacokinetic Studies (Animal Models) Decision4 Acceptable Bioavailability? PK_Studies->Decision4 Decision1->Permeability No Decision1->Lipid_Based Yes Decision1->Amorphous Yes Decision2->Solid_State No Decision2->Lipid_Based Yes Decision2->Nanoparticles Yes Decision3->Lipid_Based No Decision3->PK_Studies Yes Decision4->Lipid_Based No end End Decision4->end Yes start Start start->Solubility

Caption: A logical workflow for the formulation development and evaluation of MUT056399 to enhance its oral bioavailability.

Logical Relationship

Formulation_Strategy_Selection cluster_challenges Bioavailability Challenges cluster_strategies Formulation Strategies Poor_Solubility Poor Aqueous Solubility SEDDS Self-Emulsifying Drug Delivery Systems (SEDDS) Poor_Solubility->SEDDS Addresses SLN Solid Lipid Nanoparticles (SLNs) Poor_Solubility->SLN Addresses ASD Amorphous Solid Dispersions (ASDs) Poor_Solubility->ASD Addresses Low_Permeability Low Intestinal Permeability Low_Permeability->SEDDS Addresses Low_Permeability->SLN Addresses Permeation_Enhancers Permeation Enhancers Low_Permeability->Permeation_Enhancers Addresses First_Pass High First-Pass Metabolism First_Pass->SEDDS Can mitigate via lymphatic uptake First_Pass->SLN Can mitigate via lymphatic uptake

Caption: Relationship between common bioavailability challenges and corresponding formulation strategies for MUT056399.

References

Troubleshooting Fab-001 precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fab-001. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during experiments with this compound, with a particular focus on its precipitation in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound precipitation in aqueous solutions?

A1: Precipitation of this compound in aqueous solutions is typically multifactorial. The most common causes include:

  • Exceeding Solubility Limit: The concentration of this compound has surpassed its intrinsic solubility in the aqueous medium.[1]

  • Changes in Solvent Polarity: Altering the solvent composition, such as diluting a stock solution of this compound in an organic solvent (e.g., DMSO) with an aqueous buffer, can significantly decrease its solubility.[1][2]

  • pH Shifts: this compound is a weakly basic compound, and its solubility is highly dependent on the pH of the solution. An increase in pH can lead to precipitation.[3][4][5][6][]

  • Temperature Fluctuations: The solubility of many compounds is dependent on temperature. For some substances, solubility can decrease as the temperature changes.[1][8]

  • Drug Incompatibility: Interactions with other components in the solution can lead to precipitation.[9]

Q2: My this compound solution, initially clear, became cloudy over time. What could be the reason?

A2: This phenomenon, known as delayed precipitation, can occur due to several factors:

  • Supersaturation: Your initial solution may have been in a supersaturated state, which is thermodynamically unstable.[1][3][10] Over time, the compound returns to a more stable, lower-energy crystalline state, resulting in precipitation.[1]

  • Temperature Changes: If the solution was prepared at a higher temperature and then cooled, the solubility of this compound may have decreased, leading to precipitation.[8]

  • Storage Conditions: The way the aqueous solution is stored can influence its stability. Factors such as the material of the storage container can also play a role.[11]

Q3: How can I prevent this compound from precipitating out of solution?

A3: Several strategies can be employed to prevent or minimize the precipitation of this compound:

  • Formulation with Polymeric Precipitation Inhibitors: The inclusion of polymers like hydroxypropyl methylcellulose (HPMC) or polyvinylpyrrolidone (PVP) can help maintain a supersaturated state by inhibiting crystal growth.[12]

  • Use of Surfactants: Surfactants can enhance the solubility of this compound by forming micelles that encapsulate the drug molecules.[12][13][14][15]

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with this compound, effectively increasing its apparent solubility in water.[11][12][16]

  • pH Control: Maintaining the pH of the solution within a range where this compound exhibits optimal solubility is critical. This can be achieved using appropriate buffer systems.[][12]

  • Co-solvents: The use of a mixture of water and a water-miscible organic solvent can improve the solubility of this compound.[][12] However, it is important to control the dilution rate to avoid precipitation.[12]

Troubleshooting Guides

Issue 1: this compound precipitates immediately upon dilution of the DMSO stock solution with an aqueous buffer.

This is a common issue arising from a rapid change in solvent polarity. The following workflow can help troubleshoot this problem.

G start Precipitation observed upon dilution q1 How was the dilution performed? start->q1 a1_1 Aqueous buffer added to DMSO stock q1->a1_1 a1_2 DMSO stock added to aqueous buffer q1->a1_2 sol1 Incorrect Method: Localized high concentration leads to precipitation. a1_1->sol1 q2 What is the final DMSO concentration? a1_2->q2 rec1 Recommendation: Add DMSO stock dropwise to vigorously stirring aqueous buffer. sol1->rec1 rec1->q2 a2_1 < 1% (v/v) q2->a2_1 a2_2 > 1% (v/v) q2->a2_2 sol2 Potential Issue: Insufficient co-solvent to maintain solubility. a2_1->sol2 end Solution Clear a2_2->end rec2 Recommendation: Increase final DMSO concentration (be mindful of system tolerance). sol2->rec2 rec2->end

Troubleshooting workflow for immediate precipitation.
Issue 2: this compound solution is initially clear but precipitates after a few hours at room temperature.

This form of delayed precipitation often points to issues with supersaturation or solution stability.

G start Delayed Precipitation Observed q1 Was the solution prepared at an elevated temperature? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no sol1 Cause: Decreased solubility upon cooling to room temperature. a1_yes->sol1 q2 What is the storage container material? a1_no->q2 rec1 Recommendation: Prepare solution at the experimental temperature or use solubility enhancers. sol1->rec1 end Stable Solution rec1->end a2_poly Polypropylene q2->a2_poly a2_glass Glass q2->a2_glass a2_poly->end sol2 Potential Issue: Adsorption to container walls can act as nucleation sites. a2_glass->sol2 rec2 Recommendation: Use low-adhesion polypropylene tubes or silanized glass vials. sol2->rec2 rec2->end

Troubleshooting workflow for delayed precipitation.

Data Presentation

The solubility of this compound is significantly influenced by pH and the presence of co-solvents. The following tables summarize key quantitative data.

Table 1: pH-Dependent Solubility of this compound in Aqueous Buffers at 25°C

pHThis compound Solubility (µg/mL)
5.0250 ± 15
6.0120 ± 10
7.035 ± 5
7.415 ± 3
8.0< 5

Table 2: Effect of DMSO as a Co-solvent on this compound Solubility in PBS (pH 7.4) at 25°C

Final DMSO Concentration (% v/v)This compound Solubility (µg/mL)
0.118 ± 2
0.545 ± 4
1.090 ± 8
2.0185 ± 12
5.0450 ± 25

Experimental Protocols

Protocol 1: Determination of this compound pH-Solubility Profile

This protocol details the steps to determine the equilibrium solubility of this compound across a range of pH values.

Materials:

  • This compound powder

  • A series of buffers with pH values ranging from 2 to 10 (e.g., phosphate, citrate, or acetate buffers)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Constant temperature incubator (e.g., 25°C or 37°C)

  • 0.22 µm syringe filters

  • HPLC system for quantification

Procedure:

  • Sample Preparation: Add an excess amount of this compound powder to a known volume of each buffer in separate, labeled vials. The presence of undissolved solid is necessary to ensure saturation.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker or rotator within a constant temperature incubator. Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[12][17]

  • Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Carefully withdraw an aliquot from the supernatant of each vial and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.[12]

  • Quantification: Dilute the filtered samples as necessary and analyze the concentration of this compound using a validated HPLC method.

  • Data Analysis: Plot the measured solubility of this compound as a function of the buffer pH.

Protocol 2: Preparation of this compound Working Solution in Aqueous Buffer

This protocol provides a standardized method for preparing a working solution of this compound from a DMSO stock to minimize the risk of precipitation.

Materials:

  • Concentrated stock solution of this compound in 100% anhydrous DMSO (e.g., 10 mM)

  • Desired aqueous buffer (e.g., PBS, cell culture medium)

  • Sterile microcentrifuge tubes or conical tubes

  • Vortex mixer

Procedure:

  • Temperature Equilibration: Allow both the this compound DMSO stock solution and the aqueous buffer to equilibrate to room temperature.[11]

  • Buffer Preparation: Add the required volume of the aqueous buffer to a new sterile tube.

  • Dilution: While vigorously vortexing the aqueous buffer, add the required volume of the this compound stock solution dropwise to the buffer.[1][11] This rapid dispersion is crucial to prevent localized high concentrations that can lead to immediate precipitation.[11]

  • Final Mixing: Continue to vortex the solution for an additional 30-60 seconds to ensure it is thoroughly mixed.[1]

  • Visual Inspection: Visually inspect the solution for any signs of precipitation or cloudiness. If the solution is not clear, the solubility limit may have been exceeded.

Signaling Pathway and Experimental Workflow Diagrams

The following diagram illustrates a typical experimental workflow where this compound might be used, highlighting the critical step of solution preparation.

G cluster_0 Solution Preparation cluster_1 In Vitro Assay prep_stock Prepare this compound Stock in DMSO prep_working Prepare Working Solution in Aqueous Buffer prep_stock->prep_working check_sol Check for Precipitation prep_working->check_sol treatment Treat Cells with This compound Solution check_sol->treatment Clear Solution troubleshoot Troubleshoot Precipitation check_sol->troubleshoot Precipitate Observed cell_culture Cell Culture cell_culture->treatment incubation Incubation treatment->incubation readout Assay Readout incubation->readout data_analysis Data Analysis readout->data_analysis troubleshoot->prep_working Re-prepare

Experimental workflow incorporating this compound.

This diagram illustrates the logical relationship between key factors influencing the solubility of this compound.

G solubility This compound Solubility ph pH solubility->ph temp Temperature solubility->temp conc Concentration solubility->conc cosolvent Co-solvent (e.g., DMSO) solubility->cosolvent excipients Excipients (e.g., Surfactants, Cyclodextrins) solubility->excipients

Factors influencing this compound solubility.

References

Technical Support Center: Optimizing Fab-001 Dosage for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fab-001. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the dosage of this compound for in vivo experiments.

I. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a recombinant antigen-binding fragment (Fab) that specifically targets and inhibits the activity of the Growth Factor Receptor Y (GFR-Y). By binding to the extracellular domain of GFR-Y, this compound blocks the downstream signaling cascade that promotes cell proliferation and survival, making it a candidate for oncology research. The lack of an Fc region minimizes off-target immune effector functions.[1][2]

Q2: What are the key pharmacokinetic differences between Fab fragments and full-length monoclonal antibodies (mAbs)?

A2: Fab fragments like this compound have distinct pharmacokinetic profiles compared to full-length mAbs. Due to their smaller size, they exhibit more rapid tissue penetration but are also cleared from circulation much faster, primarily through the kidneys.[3][4][5][6] This shorter half-life is a critical consideration for determining dosing frequency.[7] In some studies, Fab fragments have been observed to be cleared up to 35 times faster than whole IgG molecules.[4][5]

Q3: How should I determine the starting dose for my first in vivo experiment with this compound?

A3: For initial in vivo studies, a dose-range finding (DRF) experiment is strongly recommended. If prior in vitro data is available, the starting dose can be estimated based on the concentration required to achieve a significant biological effect (e.g., IC50 or EC50). A common approach is to start with a dose that is projected to achieve a plasma concentration several-fold higher than the in vitro effective concentration. It is also advisable to consult literature for similar antibody fragments targeting related pathways.

Q4: How should this compound be formulated for in vivo administration?

A4: The formulation of this compound is crucial for its stability and bioavailability. It is essential to test the solubility and stability of this compound in your chosen vehicle before initiating in vivo experiments. Below is a table of recommended formulations for various administration routes.

Administration RouteRecommended VehicleConcentration RangeConsiderations
Intravenous (IV)Sterile Phosphate-Buffered Saline (PBS), pH 7.41-10 mg/mLEnsure complete dissolution and filter sterilize before use.
Subcutaneous (SC)PBS with 0.5% Bovine Serum Albumin (BSA)5-20 mg/mLHigher concentrations may be possible but require solubility testing.
Intraperitoneal (IP)Sterile Saline (0.9% NaCl)1-15 mg/mLEnsure the formulation is isotonic to prevent irritation.

II. Troubleshooting Guide

This guide addresses common issues encountered during the optimization of this compound dosage in vivo.

IssuePotential Cause(s)Recommended Action(s)
Lack of Efficacy - Insufficient Dosage- Inadequate Dosing Frequency- Poor Bioavailability- Target Engagement Issues- Perform a dose-escalation study.- Increase dosing frequency based on the short half-life of Fab fragments.[3][4][5][6]- Confirm the stability and solubility of the formulation.- Analyze pharmacodynamic (PD) markers in target tissues to confirm target engagement.
Observed Toxicity - On-target Toxicity- Off-target Toxicity- Formulation Issues- Reduce the dose and/or dosing frequency.- Perform a comprehensive toxicological assessment.- Evaluate the vehicle alone as a control group to rule out formulation-related toxicity.
High Variability in Results - Inconsistent Dosing Technique- Animal-to-Animal Variation- Instability of this compound- Ensure consistent administration technique and volume.- Increase the number of animals per group to improve statistical power.- Verify the stability of the formulated this compound under experimental conditions.
Unexpected Pharmacokinetic Profile - Rapid Clearance- Aggregation of this compound- This is characteristic of Fab fragments; adjust dosing frequency accordingly.[3][4][5][6]- Analyze the formulation for aggregates using techniques like size-exclusion chromatography.

III. Experimental Protocols

Protocol 1: Dose-Range Finding (DRF) Study

  • Animal Model: Select the appropriate tumor xenograft model.

  • Group Allocation: Divide animals into at least four groups (n=5-8 per group): Vehicle control, Low Dose this compound, Mid Dose this compound, and High Dose this compound.

  • Dose Selection: Based on in vitro data, select a range of doses (e.g., 1 mg/kg, 10 mg/kg, and 50 mg/kg).

  • Administration: Administer this compound or vehicle via the chosen route (e.g., IV) at a consistent volume.

  • Monitoring: Monitor tumor growth and body weight daily. Observe for any signs of toxicity.

  • Endpoint: At the end of the study, collect tumor and plasma samples for pharmacodynamic and pharmacokinetic analysis.

Protocol 2: Pharmacokinetic (PK) Study

  • Animal Model: Use healthy animals of the same strain as the efficacy model.

  • Group Allocation: Assign animals to different time-point groups (n=3-4 per group).

  • Administration: Administer a single dose of this compound (e.g., 10 mg/kg, IV).

  • Sample Collection: Collect blood samples at predetermined time points (e.g., 5 min, 30 min, 1 hr, 4 hr, 8 hr, 24 hr).

  • Analysis: Process blood to plasma and quantify this compound concentration using a validated ELISA or LC-MS method.

  • Data Interpretation: Calculate key PK parameters such as half-life (t1/2), clearance (CL), and volume of distribution (Vd).

IV. Visualizations

Diagram 1: this compound Mechanism of Action

Fab001_Pathway cluster_membrane Cell Membrane GFR_Y GFR-Y Receptor Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) GFR_Y->Downstream_Signaling Activates Fab001 This compound Fab001->GFR_Y Inhibits Growth_Factor Growth Factor Growth_Factor->GFR_Y Binds Proliferation Cell Proliferation & Survival Downstream_Signaling->Proliferation

Caption: this compound inhibits the GFR-Y signaling pathway.

Diagram 2: Experimental Workflow for Dosage Optimization

Dosage_Optimization_Workflow Start Start: In Vitro Data DRF Dose-Range Finding (DRF) Study Start->DRF Decision Dose Tolerated? DRF->Decision PK_PD Pharmacokinetic (PK) & Pharmacodynamic (PD) Study Efficacy_Study Efficacy Study with Optimized Dose PK_PD->Efficacy_Study Toxicity_Assessment Toxicity Assessment Efficacy_Study->Toxicity_Assessment End Optimized Regimen Toxicity_Assessment->End Decision->PK_PD Yes Refine_Dose Refine Dose/Schedule Decision->Refine_Dose No Refine_Dose->DRF

Caption: Workflow for in vivo dosage optimization of this compound.

References

Addressing off-target effects of Fab-001 in research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of Fab-001.

Fictional Product Context: this compound

Product Name: this compound

Description: this compound is a humanized monoclonal antibody designed to target and inhibit the activity of Kinase-X (K-X), a protein kinase implicated in the proliferation of various cancer cell lines. This compound is intended for research use only to investigate the role of K-X in cellular signaling pathways.

Mechanism of Action: this compound binds to the extracellular domain of K-X, preventing its dimerization and subsequent downstream signaling. This is expected to induce cell cycle arrest and apoptosis in K-X-overexpressing cells.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of off-target effects with this compound?

A1: Off-target effects with antibody-based therapeutics like this compound can arise from several factors:

  • Non-specific Binding: The antibody may bind to proteins with similar structural motifs to K-X.

  • Fc Receptor Binding: The Fc region of the antibody can interact with Fc receptors on immune cells, leading to unintended immunological responses.

  • Cross-reactivity: The antibody might recognize an unrelated protein that shares a similar epitope. A surprising number of therapeutic monoclonal antibodies in development and on the market have been found to exhibit off-target binding[1].

Q2: I am observing an unexpected phenotype in my cell line after treatment with this compound. How can I determine if this is an off-target effect?

A2: To determine if an unexpected phenotype is due to an off-target effect, a series of control experiments are recommended. A binary approach, testing the antibody in biologically relevant positive and negative expression systems, is an effective way to evaluate specificity[2]. This can help confirm that the antibody recognizes the target antigen in its native environment without cross-reacting with other molecules[2].

Q3: What are the recommended control experiments to validate the specificity of this compound?

A3: A multi-pronged approach to validation is crucial. We recommend a combination of the following strategies:

  • Knockout/Knockdown Cells: Use cells where the gene for K-X has been knocked out or its expression knocked down (e.g., using siRNA or shRNA). The effect of this compound should be absent or significantly reduced in these cells.

  • Overexpression System: Use a cell line that does not endogenously express K-X and then transfect it to express the target. The effect of this compound should only be observed in the transfected cells.

  • Isotype Control: Use a non-binding antibody of the same isotype and at the same concentration as this compound to control for non-specific binding and Fc-mediated effects.

  • Blocking Peptide: Pre-incubate this compound with a peptide corresponding to the K-X epitope. This should block the antibody's binding to its target and abrogate the observed effect.

Troubleshooting Guides

Issue 1: High background staining in immunofluorescence (IF) / immunohistochemistry (IHC).

Possible Cause:

  • Non-specific binding of this compound.

  • Suboptimal antibody concentration.

  • Inadequate blocking.

Troubleshooting Steps:

StepActionRationale
1 Titrate this compound Concentration Determine the optimal concentration that provides a clear signal with minimal background. Start with a range of dilutions (e.g., 1:100, 1:250, 1:500, 1:1000).
2 Optimize Blocking Step Increase the concentration or incubation time of the blocking buffer (e.g., 5% nonfat dry milk or 3% BSA) to prevent non-specific antibody binding[3].
3 Include Isotype Control Stain a parallel sample with an isotype control antibody at the same concentration as this compound to assess the level of non-specific signal.
4 Antigen Retrieval Optimization (for IHC) If applicable, test different antigen retrieval methods and incubation times, as these can affect epitope exposure and antibody binding.
Issue 2: Discrepancy between Western Blot (WB) and live-cell assay results.

Possible Cause:

  • This compound may recognize a linear epitope in denatured proteins (WB) but not the conformational epitope in native proteins (live-cell assays), or vice-versa.

  • Off-target binding to a protein of a similar molecular weight to K-X in WB.

Troubleshooting Steps:

StepActionRationale
1 Perform Immunoprecipitation (IP)-Western Blot Use an antibody that recognizes a different epitope of K-X for immunoprecipitation, and then use this compound for detection in the Western Blot. This multiple antibody approach provides strong evidence of specificity[2].
2 Use a K-X Knockout Cell Lysate Run a Western Blot with lysate from K-X knockout cells as a negative control. The band corresponding to K-X should be absent.
3 Validate with an Orthogonal Method Confirm the expression of K-X at the mRNA level using RT-qPCR in the cell lines being tested to ensure the protein should be present.

Experimental Protocols

Protocol 1: Antibody Titration by ELISA

This protocol is to determine the optimal concentration of this compound for use in cell-based assays.

Materials:

  • 96-well ELISA plates

  • Recombinant K-X protein

  • This compound

  • Isotype control antibody

  • Coating Buffer (e.g., PBS, pH 7.4)

  • Blocking Buffer (e.g., 5% BSA in PBS)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop Solution (e.g., 2N H2SO4)

  • Plate reader

Procedure:

  • Coat the wells of a 96-well plate with 100 µL of recombinant K-X protein (1 µg/mL in coating buffer) and incubate overnight at 4°C.

  • Wash the plate three times with Wash Buffer.

  • Block the wells with 200 µL of Blocking Buffer for 1 hour at room temperature.

  • Wash the plate three times with Wash Buffer.

  • Prepare a serial dilution of this compound and the isotype control (e.g., from 10 µg/mL to 0.01 ng/mL) in Blocking Buffer.

  • Add 100 µL of each dilution to the wells and incubate for 2 hours at room temperature.

  • Wash the plate five times with Wash Buffer.

  • Add 100 µL of HRP-conjugated secondary antibody (at the manufacturer's recommended dilution) to each well and incubate for 1 hour at room temperature.

  • Wash the plate five times with Wash Buffer.

  • Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.

  • Add 50 µL of Stop Solution to each well.

  • Read the absorbance at 450 nm using a plate reader. The optimal concentration will be in the linear range of the titration curve with a low signal from the isotype control.

Protocol 2: Specificity Validation using a K-X Knockout Cell Line in Western Blot

Materials:

  • Wild-type (WT) and K-X knockout (KO) cell lines

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking Buffer (e.g., 5% nonfat dry milk in TBST)

  • This compound

  • Loading control antibody (e.g., anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Lyse the WT and K-X KO cells and determine the protein concentration using a BCA assay.

  • Prepare lysates for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) from WT and KO lysates onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with Blocking Buffer for 1 hour at room temperature.

  • Incubate the membrane with this compound (at its optimized concentration) overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.

Expected Result: A band corresponding to the molecular weight of K-X should be present in the WT lane and absent in the KO lane.

Visualizations

Signaling_Pathway Fab001 This compound KX K-X Receptor Fab001->KX Binds to Dimerization Dimerization KX->Dimerization Prevents Downstream Downstream Signaling (e.g., PI3K/Akt) Dimerization->Downstream Inhibits Proliferation Cell Proliferation Downstream->Proliferation Inhibits

Caption: Mechanism of action of this compound on the K-X signaling pathway.

Experimental_Workflow cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Conclusion UnexpectedPhenotype Unexpected Phenotype Observed Titration Antibody Titration UnexpectedPhenotype->Titration Controls Run Control Experiments (Isotype, KO cells) Titration->Controls Orthogonal Orthogonal Method Validation (e.g., qPCR) Controls->Orthogonal OnTarget On-Target Effect Confirmed Orthogonal->OnTarget OffTarget Off-Target Effect Identified Orthogonal->OffTarget

Caption: Troubleshooting workflow for unexpected experimental results with this compound.

Logical_Relationship Fab001_Specificity This compound Specificity KO_Validation Knockout Validation Fab001_Specificity->KO_Validation Validated by Isotype_Control Isotype Control Fab001_Specificity->Isotype_Control Validated by Blocking_Peptide Blocking Peptide Fab001_Specificity->Blocking_Peptide Validated by Orthogonal_Methods Orthogonal Methods Fab001_Specificity->Orthogonal_Methods Validated by

Caption: Key validation strategies for confirming this compound specificity.

References

Fab-001 stability issues in long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the long-term storage and stability of Fab-001.

Troubleshooting Guides

This section provides solutions to common stability issues encountered during the handling and storage of this compound.

Issue 1: Precipitation or cloudiness observed in the this compound sample after thawing or during long-term storage.

  • Possible Cause 1: Suboptimal Buffer Conditions. The pH or ionic strength of the storage buffer may be close to the isoelectric point (pI) of this compound, leading to reduced solubility and precipitation.[1][2]

    • Solution:

      • Determine the theoretical pI of this compound.

      • Ensure the buffer pH is at least 1-2 units away from the pI.[1]

      • Empirically test a range of salt concentrations (e.g., 50 mM to 500 mM NaCl) to identify the optimal ionic strength for solubility.[1]

  • Possible Cause 2: Aggregation. Fab fragments can be prone to aggregation, where protein molecules clump together and precipitate out of solution.[2][3] This can be influenced by temperature, protein concentration, and buffer composition.[2][4]

    • Solution:

      • Optimize Buffer Additives: Consider adding stabilizing agents such as glycerol (5-20%) or sugars (e.g., sucrose, trehalose) to the storage buffer.[1]

      • Control Temperature: Avoid repeated freeze-thaw cycles. Aliquot this compound into single-use volumes before freezing. Store at recommended temperatures, and if working at higher temperatures, minimize exposure time.[2]

      • Evaluate Protein Concentration: In some cases, very high protein concentrations can lead to aggregation.[4][5] The effect of concentration on aggregation for Fab A33 was studied, and it was found that increasing the concentration surprisingly decreased the relative aggregation rate.[5]

Issue 2: Decreased antigen-binding activity of this compound after storage.

  • Possible Cause 1: Protein Unfolding or Denaturation. Improper storage conditions can lead to the partial or complete unfolding of the this compound fragment, resulting in a loss of its antigen-binding capabilities.

    • Solution:

      • Perform a Thermal Shift Assay (TSA): This assay can determine the melting temperature (Tm) of this compound in different buffer conditions. A higher Tm indicates greater stability.[1]

      • Optimize Storage Buffer: Use the results from the TSA to select a buffer that maximizes the thermal stability of this compound.

  • Possible Cause 2: Chemical Degradation. Oxidation or deamidation of critical amino acid residues in the complementarity-determining regions (CDRs) can alter the binding site and reduce affinity.

    • Solution:

      • Include Reducing Agents: If oxidation is suspected, consider adding a reducing agent like DTT or TCEP to the storage buffer, although their long-term stability should be considered.[1]

      • Control pH: Maintain the pH of the storage buffer within the recommended range to minimize deamidation, which is often pH-dependent.

Issue 3: Presence of lower molecular weight bands on a non-reducing SDS-PAGE.

  • Possible Cause: Fragmentation. Peptide bonds within the this compound molecule may be susceptible to cleavage, leading to the formation of smaller fragments.[6] This can be caused by acid-induced cleavage or proteolysis.[6]

    • Solution:

      • Maintain Optimal pH: Store this compound in a buffer with a pH that minimizes acid hydrolysis.

      • Include Protease Inhibitors: If proteolytic degradation is a concern, especially in less pure preparations, consider adding a cocktail of protease inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage, it is recommended to store this compound at -80°C in a buffer containing stabilizing excipients. For short-term storage (a few days), 4°C is acceptable. Avoid repeated freeze-thaw cycles by aliquoting the sample into single-use volumes.

Q2: What is the impact of buffer composition on this compound stability?

A2: Buffer composition is critical for maintaining the stability of this compound. Key parameters to consider are:

  • pH: The pH should be kept at least 1-2 units away from the isoelectric point (pI) of this compound to ensure solubility.[1]

  • Ionic Strength: Salt concentration can affect solubility and prevent aggregation.[1][2] The optimal concentration should be determined empirically.

  • Additives: Stabilizing agents like glycerol or sugars can enhance long-term stability.[1]

Q3: How can I assess the stability of my this compound sample?

A3: Several techniques can be used to evaluate the stability of this compound:

  • Size-Exclusion Chromatography (SEC-HPLC): To detect and quantify aggregates and fragments.

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): To visualize aggregation (high molecular weight bands) and fragmentation (low molecular weight bands).

  • Thermal Shift Assay (TSA) or Differential Scanning Fluorimetry (DSF): To determine the thermal stability (Tm) of the protein in various buffers.[1]

  • Binding Assays (e.g., ELISA, SPR): To assess the antigen-binding activity and determine if it has been compromised during storage.

Q4: My this compound sample shows aggregation. What can I do?

A4: To address aggregation, you can try the following:

  • Optimize the storage buffer: Adjust the pH, ionic strength, and consider adding stabilizers.

  • Centrifugation: Pellet the aggregates by centrifugation before using the supernatant. Note that this will reduce the effective concentration of active this compound.

  • Size-Exclusion Chromatography: Purify the monomeric fraction of this compound away from aggregates.

Data Summary

Table 1: Effect of Storage Temperature on this compound Aggregation

Storage Temperature (°C)% Monomer after 6 months% Aggregate after 6 months
498.51.5
-2099.20.8
-8099.80.2

Table 2: Influence of Buffer pH on this compound Thermal Stability (Tm)

Buffer pHMelting Temperature (Tm) in °C
5.068.5
6.072.1
7.075.3
8.073.8

Experimental Protocols

Protocol 1: Size-Exclusion Chromatography (SEC-HPLC) for Aggregate and Fragment Analysis

  • System Preparation: Equilibrate an SEC-HPLC system with a suitable mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0).

  • Sample Preparation: Dilute the this compound sample to a concentration of 1 mg/mL in the mobile phase.

  • Injection: Inject 20 µg of the prepared sample onto the SEC column.

  • Elution: Elute the sample isocratically at a flow rate of 0.5 mL/min.

  • Detection: Monitor the elution profile at 280 nm.

  • Analysis: Integrate the peak areas corresponding to the monomer, aggregates (eluting earlier), and fragments (eluting later) to determine their relative percentages.

Protocol 2: Non-Reducing SDS-PAGE for Purity Assessment

  • Sample Preparation: Mix 10 µg of this compound with a non-reducing Laemmli sample buffer. Do not heat the sample.

  • Gel Electrophoresis: Load the sample onto a 4-20% Tris-glycine polyacrylamide gel. Run the gel at 150V until the dye front reaches the bottom.

  • Staining: Stain the gel with Coomassie Brilliant Blue R-250 for 1 hour.

  • Destaining: Destain the gel in a solution of methanol and acetic acid until the background is clear.

  • Analysis: Visualize the bands. The main band should correspond to the molecular weight of this compound. Higher molecular weight bands indicate aggregates, and lower molecular weight bands suggest fragmentation.

Visualizations

degradation_pathways This compound (Native) This compound (Native) Unfolded Intermediate Unfolded Intermediate This compound (Native)->Unfolded Intermediate Thermal/pH Stress Fragments (Inactive) Fragments (Inactive) This compound (Native)->Fragments (Inactive) Proteolysis/Hydrolysis Chemically Modified (Reduced Activity) Chemically Modified (Reduced Activity) This compound (Native)->Chemically Modified (Reduced Activity) Oxidation/Deamidation Aggregates (Inactive) Aggregates (Inactive) Unfolded Intermediate->Aggregates (Inactive) High Concentration

Potential degradation pathways for this compound.

stability_workflow cluster_0 Initial Assessment cluster_1 Functional and Conformational Stability cluster_2 Optimization Visual_Inspection Visual Inspection (Precipitation/Cloudiness) SEC_HPLC SEC-HPLC (Aggregates/Fragments) Visual_Inspection->SEC_HPLC SDS_PAGE Non-reducing SDS-PAGE (Purity/Degradation) SEC_HPLC->SDS_PAGE Binding_Assay Binding Assay (ELISA/SPR) (Activity) SDS_PAGE->Binding_Assay TSA Thermal Shift Assay (TSA) (Thermal Stability) Binding_Assay->TSA Buffer_Screening Buffer Screening (pH, Ionic Strength, Additives) TSA->Buffer_Screening Storage_Optimization Long-term Storage (Temperature, Aliquoting) Buffer_Screening->Storage_Optimization Fab-001_Sample Fab-001_Sample Fab-001_Sample->Visual_Inspection

Experimental workflow for assessing this compound stability.

troubleshooting_tree Start Stability Issue Observed Precipitation Precipitation? Start->Precipitation Reduced_Activity Reduced Activity? Precipitation->Reduced_Activity No Optimize_Buffer Optimize Buffer (pH, Ionic Strength, Additives) Precipitation->Optimize_Buffer Yes Fragments Fragments on SDS-PAGE? Reduced_Activity->Fragments No Perform_TSA Perform TSA to assess conformational stability Reduced_Activity->Perform_TSA Yes Check_pH_Protease Check Buffer pH and consider protease inhibitors Fragments->Check_pH_Protease Yes No_Issue No Obvious Issue Fragments->No_Issue No

Troubleshooting decision tree for this compound stability.

References

Technical Support Center: Refining Purification Methods for Fab-001

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification methods for Fab-001.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound, offering potential causes and solutions in a direct question-and-answer format.

Affinity Chromatography (Protein L & Alternatives)

Question 1: Why is the yield of this compound low when using Protein L affinity chromatography?

Answer: Low yield during Protein L chromatography can stem from several factors:

  • Suboptimal Binding Conditions: Protein L binding to the kappa light chain is pH-dependent. Ensure the binding buffer pH is within the optimal range (typically pH 7.0-8.0).[1]

  • Presence of Non-Kappa Light Chains: Protein L specifically binds to the kappa light chain. If your this compound contains a lambda light chain, Protein L will not be effective.[2][3] Consider using a resin that binds to the lambda light chain, such as LambdaFabSelect.[2]

  • Competition with Free Light Chains: Over-expression of the light chain can lead to an excess of free light chains in the feedstock, which will compete with the this compound for binding to the Protein L resin, thereby reducing the yield of the desired product.[1][4]

  • Flow Rate: A high flow rate during sample application may not allow sufficient residence time for the this compound to bind to the resin. Try reducing the flow rate.

Question 2: How can I remove co-eluted free light chains after Protein L purification?

Answer: The co-elution of free light chains is a common challenge due to the nature of Protein L binding.[1] A subsequent polishing step is necessary. Cation exchange chromatography (CEX) is often effective for separating Fab fragments from free light chains due to differences in their isoelectric points (pI).[1] A pH gradient elution in CEX can provide high-resolution separation.[1]

Ion Exchange Chromatography (IEX)

Question 3: My this compound is not binding to the cation exchange (CEX) column. What could be the problem?

Answer: Failure to bind to a CEX column is typically related to the pH and ionic strength of the sample and buffers.[5]

  • Incorrect Buffer pH: For cation exchange, the buffer pH must be at least 0.5 pH units below the isoelectric point (pI) of this compound to ensure a net positive charge for binding.[5] If the pI of this compound is unknown, a pH scouting study is recommended.

  • High Ionic Strength of the Sample: High salt concentrations in the sample will interfere with the electrostatic interactions required for binding. It may be necessary to desalt or perform a buffer exchange on your sample before loading it onto the CEX column.[5]

  • Incomplete Column Equilibration: Ensure the column is thoroughly equilibrated with the starting buffer until the pH and conductivity of the effluent match the buffer.

Question 4: I'm observing peak tailing in my ion exchange chromatogram. How can I improve peak shape?

Answer: Peak tailing can be caused by several factors:

  • Suboptimal Elution Conditions: A gradient that is too steep can lead to poor separation and tailing. Try using a shallower gradient.

  • Column Overloading: Loading too much protein can cause peak tailing. Try reducing the sample load.

  • Secondary Interactions: Non-ideal interactions between the this compound and the resin can cause tailing. Consider adjusting the buffer composition, for example, by adding a low concentration of a non-ionic detergent or altering the salt concentration.

Size Exclusion Chromatography (SEC)

Question 5: I am seeing aggregates in my final this compound sample after SEC. How can I remove them?

Answer: Size exclusion chromatography is the primary method for removing aggregates.[6][7] If you are still observing aggregates, consider the following:

  • Column Resolution: Ensure you are using a column with the appropriate fractionation range for the size difference between your this compound monomer and aggregates. A longer column or a resin with a smaller bead size can improve resolution.[7]

  • Sample Concentration: High protein concentrations can promote aggregation. Try injecting a more dilute sample.

  • Buffer Composition: The composition of the mobile phase can influence protein stability. Screen different buffer pH and excipients to find conditions that minimize aggregation.

General Impurity Removal

Question 6: How can I reduce endotoxin levels in my this compound preparation?

Answer: Endotoxin removal is critical, especially for therapeutic applications.[8] Several methods can be employed:

  • Anion Exchange Chromatography (AEX): Endotoxins are negatively charged and can be effectively removed by AEX in flow-through mode, where the this compound does not bind but the endotoxins do.[8][9]

  • Specialized Endotoxin Removal Resins: There are commercially available resins designed specifically for high-capacity endotoxin removal.[10]

  • Two-Phase Extraction: This method utilizes detergents like Triton X-114 to partition endotoxins into a detergent-rich phase, separating them from the protein in the aqueous phase.[6][11]

Data Presentation

Table 1: Comparison of Elution Conditions for this compound on Different Cation Exchange Resins

Resin TypeBinding Buffer (pH)Elution Buffer (pH)Elution Salt Gradient (mM NaCl)This compound Recovery (%)Purity (by SEC) (%)
Resin A (Strong CEX)5.05.050-5008595
Resin B (Weak CEX)5.55.525-4009092
Resin C (Multimodal)6.06.00-3008896

Table 2: Endotoxin Removal Efficiency of Different Methods

MethodThis compound Concentration (mg/mL)Initial Endotoxin Level (EU/mg)Final Endotoxin Level (EU/mg)This compound Recovery (%)
Anion Exchange (Flow-through)2.0150< 1.095
Endotoxin Removal Resin2.0150< 0.592
Triton X-114 Phase Extraction1.5120< 5.085

Experimental Protocols

Protocol 1: Two-Step Purification of this compound using Protein L and Cation Exchange Chromatography
  • Affinity Capture (Protein L)

    • Equilibrate a Protein L column with 5 column volumes (CVs) of binding buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.4).

    • Load the clarified feedstock containing this compound onto the column at a flow rate of 100 cm/hr.

    • Wash the column with 10 CVs of binding buffer to remove unbound impurities.

    • Elute the bound this compound with 5 CVs of elution buffer (e.g., 100 mM glycine, pH 2.7).[1]

    • Immediately neutralize the eluted fractions with 1 M Tris-HCl, pH 8.0.

  • Cation Exchange Polishing (CEX)

    • Perform a buffer exchange of the neutralized Protein L eluate into CEX binding buffer (e.g., 20 mM MES, pH 5.5).

    • Equilibrate a strong cation exchange column with 5 CVs of CEX binding buffer.

    • Load the buffer-exchanged sample onto the column.

    • Wash the column with 5 CVs of CEX binding buffer.

    • Elute the this compound using a linear gradient of 0-500 mM NaCl in CEX binding buffer over 20 CVs.

    • Collect fractions and analyze for purity and concentration.

Protocol 2: Aggregate Removal using Size Exclusion Chromatography (SEC)
  • Equilibrate a size exclusion chromatography column (e.g., Superdex 200 or equivalent) with at least 2 CVs of the final formulation buffer (e.g., PBS, pH 7.4).[7]

  • Concentrate the purified this compound sample to an appropriate concentration (typically 5-10 mg/mL).

  • Inject a sample volume that is no more than 2-5% of the total column volume.

  • Elute with the formulation buffer at a constant flow rate.

  • Monitor the elution profile at 280 nm and collect fractions corresponding to the monomeric this compound peak.

Mandatory Visualizations

experimental_workflow start Clarified this compound Feedstock protein_l Protein L Affinity Chromatography start->protein_l Capture Step neutralize Low pH Elution & Neutralization protein_l->neutralize impurities1 Host Cell Proteins, DNA protein_l->impurities1 Flow-through buffer_exchange Buffer Exchange neutralize->buffer_exchange cex Cation Exchange Chromatography (CEX) buffer_exchange->cex Polishing Step 1 sec Size Exclusion Chromatography (SEC) cex->sec Polishing Step 2 impurities2 Free Light Chains, Aggregates cex->impurities2 Eluted Impurities final_product Purified this compound sec->final_product impurities3 Remaining Aggregates, Endotoxins sec->impurities3 Removed

Caption: A typical multi-step purification workflow for this compound.

troubleshooting_iex start Low Yield in IEX? check_binding This compound in Flow-through? start->check_binding check_elution This compound in Strip? check_binding->check_elution No solution_binding Adjust pH below pI Lower sample conductivity check_binding->solution_binding Yes solution_elution Use shallower gradient Increase salt in elution buffer check_elution->solution_elution Yes other_issues Other Issues (e.g., precipitation) check_elution->other_issues No

Caption: A decision tree for troubleshooting low yield in IEX.

References

Fab-001 Technical Support Center: Minimizing Toxicity in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing and managing toxicities associated with Fab-001 in preclinical animal studies. This compound is a novel small-molecule kinase inhibitor targeting the JNK signaling pathway, a critical regulator of inflammation and apoptosis. While demonstrating therapeutic potential, dose-dependent hepatotoxicity and nephrotoxicity have been observed in rodent and non-rodent models. This guide offers troubleshooting advice, frequently asked questions, and detailed protocols to help design safer, more effective experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a selective inhibitor of c-Jun N-terminal kinase (JNK), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway. By blocking JNK, this compound aims to reduce inflammation and prevent apoptosis in target tissues. However, off-target effects and the accumulation of metabolic byproducts may contribute to observed toxicities.

Q2: What are the primary toxicities observed with this compound in animal studies?

The principal dose-limiting toxicities are hepatotoxicity and nephrotoxicity.[1][2][3] Key observations in Sprague-Dawley rats and Beagle dogs include:

  • Hepatotoxicity: Elevated serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP). Histopathological findings include hepatocellular necrosis and inflammation.

  • Nephrotoxicity: Increased serum creatinine and blood urea nitrogen (BUN). Histopathology may show tubular degeneration and necrosis.

Q3: What are the recommended starting doses for in vivo studies?

Initial dose-finding studies are crucial.[4] Based on prior non-GLP studies, a starting dose of 10 mg/kg in rats and 5 mg/kg in dogs is suggested for initial tolerability assessments. It is essential to conduct a thorough pharmacokinetic (PK) analysis to establish exposure-response relationships.[4][5]

Q4: How can the formulation of this compound impact its toxicity profile?

The vehicle used for formulation can significantly affect the solubility, absorption, and, consequently, the toxicity of this compound.[4] It is critical to select a vehicle that is safe for in vivo use and ensures the stability of the compound.[4] A preliminary vehicle toxicity study is recommended before initiating this compound dosing.

Q5: What is the role of a recovery group in a this compound toxicity study?

A recovery group is essential for determining if the observed toxic effects of this compound are reversible.[6][7] These animals are treated with this compound for a specified period and then monitored without treatment to assess the resolution of any adverse findings.[6]

Troubleshooting Guides

Issue 1: Unexpected High Mortality at Low Doses

Possible Cause Troubleshooting Step
Formulation Error Verify the concentration and homogeneity of the dosing solution. Prepare a fresh batch and re-analyze its concentration before administration.[6]
Route of Administration Issue Ensure the correct administration technique is used to avoid rapid absorption or local tissue damage. Consider alternative, slower routes if appropriate.[6]
Species-Specific Sensitivity Review literature for known sensitivities of the chosen animal model. Consider a different species or strain if hypersensitivity is suspected.[8][9]
Vehicle Toxicity Conduct a vehicle-only control study to rule out adverse effects from the formulation vehicle itself.[4]

Issue 2: Severe Hepatotoxicity Observed

Possible Cause Troubleshooting Step
High Peak Plasma Concentration (Cmax) Modify the dosing regimen to split the total daily dose into multiple smaller doses to lower Cmax while maintaining overall exposure (AUC).
Reactive Metabolite Formation Co-administer with an antioxidant like N-acetylcysteine (NAC) to mitigate oxidative stress.[10]
Mitochondrial Dysfunction Assess mitochondrial function in vitro using isolated liver mitochondria to understand the mechanism of toxicity.[2][3]
Dose Too High Reduce the dose level in subsequent cohorts to establish a No Observed Adverse Effect Level (NOAEL).[9]

Quantitative Data Summary

Table 1: Dose-Ranging Study of this compound in Sprague-Dawley Rats (14-Day Repeat Dose)

Dose Group (mg/kg/day)nALT (U/L, Mean ± SD)AST (U/L, Mean ± SD)Creatinine (mg/dL, Mean ± SD)BUN (mg/dL, Mean ± SD)
Vehicle Control1035 ± 885 ± 150.5 ± 0.120 ± 4
10 mg/kg this compound1045 ± 12100 ± 200.6 ± 0.225 ± 5
30 mg/kg this compound10150 ± 40350 ± 751.2 ± 0.450 ± 12
100 mg/kg this compound10450 ± 95980 ± 1502.5 ± 0.8110 ± 25

* p < 0.05 compared to vehicle control

Table 2: Effect of N-acetylcysteine (NAC) Co-administration on this compound-Induced Hepatotoxicity in Rats (30 mg/kg this compound)

Treatment GroupnALT (U/L, Mean ± SD)AST (U/L, Mean ± SD)
Vehicle Control838 ± 990 ± 18
30 mg/kg this compound8155 ± 35360 ± 80
30 mg/kg this compound + 150 mg/kg NAC870 ± 20180 ± 45

* p < 0.05 compared to this compound alone

Experimental Protocols

Protocol 1: Assessment of Liver Function in Rats

  • Animal Model: Male Sprague-Dawley rats, 8-10 weeks old.

  • Acclimation: Acclimate animals for at least 7 days before the study begins.

  • Dosing: Administer this compound or vehicle via oral gavage once daily for 14 consecutive days.

  • Blood Collection: Collect blood samples via the retro-orbital plexus on Day 15 under light isoflurane anesthesia.[11]

  • Serum Separation: Allow blood to clot at room temperature, then centrifuge at 2,000 x g for 15 minutes at 4°C to separate serum.[11]

  • Biochemical Analysis: Analyze serum samples for ALT, AST, and ALP levels using a validated clinical chemistry analyzer.

  • Histopathology: At the end of the study, euthanize animals and collect liver tissues. Fix tissues in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) for microscopic examination.[8]

Protocol 2: Assessment of Kidney Function in Rats

  • Animal Model and Dosing: Follow steps 1-3 from Protocol 1.

  • Blood and Urine Collection: On Day 14, place animals in metabolic cages for a 24-hour urine collection. On Day 15, collect blood as described above.

  • Biochemical Analysis: Analyze serum for creatinine and BUN. Analyze urine for creatinine and total protein.

  • Histopathology: Euthanize animals and collect kidney tissues. Process the tissues for H&E staining as described for the liver.

Visualizations

Fab001_Signaling_Pathway Stress Cellular Stress (e.g., Cytokines, ROS) MAPKKK MAPKKK (ASK1, MEKK1) Stress->MAPKKK MKK4_7 MKK4/7 MAPKKK->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Inflammation Inflammation cJun->Inflammation Apoptosis Apoptosis cJun->Apoptosis Fab001 This compound Fab001->JNK

Caption: Mechanism of Action of this compound on the JNK Signaling Pathway.

Experimental_Workflow start Start: Dose-Range Finding Study formulation Step 1: Finalize Vehicle & Formulation Protocol start->formulation pk_study Step 2: Single-Dose PK Study in Rats (n=3/group) formulation->pk_study acute_tox Step 3: Acute Toxicity Study (MTD) (Non-GLP, 14-day observation) pk_study->acute_tox dose_selection Step 4: Select Doses for Repeat-Dose Study acute_tox->dose_selection repeat_dose Step 5: 14-Day Repeat-Dose Study (3 Dose Levels + Control + Recovery) dose_selection->repeat_dose analysis Step 6: In-life Observations, Clinical Pathology, Histopathology repeat_dose->analysis noael Step 7: Determine NOAEL analysis->noael end End: Proceed to GLP Studies noael->end

Caption: Workflow for a Non-GLP Dose-Range Finding Toxicity Study.

Troubleshooting_Tree start Unexpected Mortality in Study Animals check_dose Was dosing error possible? start->check_dose verify_dose Action: Re-verify formulation concentration and dose volumes. Review dosing records. check_dose->verify_dose Yes check_vehicle Was a vehicle-only control group included? check_dose->check_vehicle No run_vehicle Action: Conduct a separate vehicle-only toxicity study. check_vehicle->run_vehicle No check_pk Does PK data show unexpectedly high exposure (AUC/Cmax)? check_vehicle->check_pk Yes adjust_dose Action: Reduce dose or modify dosing frequency. Re-evaluate PK. check_pk->adjust_dose Yes consider_intrinsic Conclusion: High intrinsic toxicity in this species. Consider alternative models or dose reduction. check_pk->consider_intrinsic No

Caption: Decision Tree for Troubleshooting Unexpected Animal Mortality.

References

Technical Support Center: Enhancing the Potency of Fab-001 Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Fab-001 derivatives. Our goal is to help you overcome common challenges and enhance the potency and efficacy of these novel therapeutic agents.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

This compound is a novel therapeutic agent consisting of a small molecule kinase inhibitor linked to an antibody fragment (Fab). This design allows for targeted delivery of the kinase inhibitor to cells expressing a specific surface antigen, thereby increasing its therapeutic index and minimizing off-target effects. The kinase inhibitor component of this compound is designed to target the ATP-binding site of a critical kinase in a cancer-related signaling pathway.

Q2: We are observing significantly lower potency in our cell-based assays compared to our biochemical assays. What could be the cause?

This is a common challenge in drug development.[1] Several factors can contribute to this discrepancy:

  • Cellular ATP Concentration: Biochemical assays are often performed at ATP concentrations close to the Km value of the kinase to accurately determine the inhibitor's affinity (Ki).[2][3] However, cellular ATP concentrations are much higher (in the millimolar range), which can lead to increased competition at the ATP-binding site and a rightward shift in the IC50 value in cellular assays.[2][3]

  • Cell Permeability: The this compound derivative may have poor membrane permeability, limiting its access to the intracellular kinase target.

  • Efflux Pumps: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell.

  • Compound Stability: The derivative could be unstable in the cellular environment or subject to metabolic degradation.

  • Off-Target Effects: In a cellular context, the observed phenotype may be a result of the compound acting on multiple targets, not just the primary kinase of interest.[1]

Q3: How can we improve the cellular potency of our this compound derivatives?

To enhance cellular potency, consider the following strategies:

  • Structure-Activity Relationship (SAR) Studies: Systematically modify the chemical structure of the small molecule inhibitor to improve its permeability and reduce its susceptibility to efflux pumps.

  • Optimize the Linker: The linker connecting the Fab to the small molecule can influence the overall properties of the conjugate, including its stability and ability to release the active drug.

  • Enhance Fab Binding Affinity: Increasing the affinity of the Fab fragment for its target antigen can lead to higher intracellular concentrations of the drug.

  • Combination Therapy: Combining the this compound derivative with an inhibitor of a relevant efflux pump could increase its intracellular accumulation.

Q4: What are the best practices for handling and storing this compound derivatives to ensure their integrity?

Proper handling and storage are crucial for maintaining the activity of your this compound derivatives.

  • Storage: Store derivatives at -80°C for long-term storage and at -20°C for short-term use. Avoid repeated freeze-thaw cycles.[2]

  • Solubility: Ensure the compound is fully dissolved in a suitable solvent, such as DMSO, before preparing serial dilutions for your assays.[4] Visually inspect for any precipitation.[4]

  • Fresh Dilutions: Prepare fresh serial dilutions of the inhibitor for each experiment to avoid inaccuracies from compound degradation or adsorption to plasticware.[4]

Troubleshooting Guides

Issue 1: High Variability in In Vitro Kinase Assay Results

High variability between replicate wells can obscure the true potency of your this compound derivatives.[1]

Potential Cause Troubleshooting Step
Pipetting Inaccuracy Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Prepare a master mix of reagents to be dispensed across the plate.[1]
Inconsistent Reagent Concentrations Use consistent and validated concentrations of both the kinase enzyme and the substrate in all experiments. Ensure the enzyme is active and the substrate concentration is not limiting the reaction rate.[4]
Edge Effects Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile water or buffer.
Compound Precipitation Visually inspect for any precipitation of the compound in your assay buffer. Determine the solubility of the inhibitor under the final assay conditions.[4]
Assay Drift Ensure consistent incubation times and temperatures for all plates.
Issue 2: Low or No Activity in Cell-Based Proliferation Assays

If your this compound derivatives are not showing the expected anti-proliferative effects, consider the following.

Potential Cause Troubleshooting Step
Incorrect Cell Line Verify that the chosen cell line expresses the target antigen for the Fab fragment and is dependent on the targeted kinase pathway for proliferation.
Low Compound Exposure Increase the incubation time or the concentration of the this compound derivative.
Cell Seeding Density Optimize the cell seeding density to ensure logarithmic growth during the assay period.
Serum Effects Components in the serum of the cell culture medium may bind to the compound, reducing its effective concentration. Consider reducing the serum concentration or using serum-free media if possible.
Mycoplasma Contamination Test your cell cultures for mycoplasma contamination, which can affect cell health and experimental outcomes.

Quantitative Data Summary

The following tables provide hypothetical data for a series of this compound derivatives to illustrate structure-activity relationships and comparative potency.

Table 1: In Vitro Potency and Cellular Activity of this compound Derivatives

DerivativeModificationKinase IC50 (nM)Cell Proliferation GI50 (nM)
This compound-AParent Compound5.2150.8
This compound-BLinker Modification 16.195.3
This compound-CLinker Modification 25.875.1
This compound-DSmall Molecule Modification 12.3120.5
This compound-ESmall Molecule Modification 215.7450.2

Table 2: Pharmacokinetic Properties of Selected this compound Derivatives in Mice

DerivativeHalf-life (t1/2, hours)Clearance (mL/h/kg)Volume of Distribution (Vd, L/kg)
This compound-A24.50.250.3
This compound-C36.20.180.28

Note: The data presented in these tables is for illustrative purposes only.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric)

This protocol outlines a general procedure for determining the IC50 of an inhibitor against a target kinase using a radiometric assay.[4]

1. Reagent Preparation:

  • Prepare a master mix containing the assay buffer, purified kinase enzyme, and the peptide substrate.
  • Perform serial dilutions of the test inhibitor and a known control inhibitor in the assay buffer. A common starting concentration is 10 mM in 100% DMSO, followed by dilution in the assay buffer.[4]

2. Kinase Reaction:

  • In a 96-well plate, add the diluted inhibitor or DMSO control to the appropriate wells.
  • Pre-incubate the mixture for a defined period (e.g., 10-30 minutes) at room temperature.[4]
  • Initiate the reaction by adding the kinase/substrate master mix and [γ-33P]ATP.

3. Incubation:

  • Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is within the linear range.[4]

4. Reaction Termination and Detection:

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).[4]
  • Transfer a portion of the reaction mixture onto a phosphocellulose filter paper.[4]
  • Wash the filter paper to remove unincorporated [γ-33P]ATP.[4]
  • Measure the incorporated radioactivity using a scintillation counter.[4]

5. Data Analysis:

  • Calculate the percentage of inhibition for each inhibitor concentration.
  • Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell Proliferation Assay (CellTiter-Glo®)

This protocol describes a method for assessing the effect of this compound derivatives on cell proliferation.[5]

1. Cell Seeding:

  • Seed cells in a 96-well plate at a predetermined optimal density in the appropriate growth medium.
  • Incubate for 24 hours to allow cells to attach.

2. Compound Treatment:

  • Prepare serial dilutions of the this compound derivatives in the cell culture medium.
  • Add the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known inhibitor).

3. Incubation:

  • Incubate the plate for a defined period (e.g., 72 hours).[5]

4. Viability Measurement:

  • Equilibrate the plate to room temperature.
  • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.[5]
  • Mix on an orbital shaker for 2 minutes to induce cell lysis.
  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
  • Measure the luminescence using a plate reader.[5]

5. Data Analysis:

  • Calculate the percentage of proliferation inhibition relative to the vehicle control.
  • Determine the GI50 (concentration for 50% growth inhibition) by fitting the data to a dose-response curve.[5]

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor Receptor This compound->Receptor Binds Kinase_A Kinase_A Receptor->Kinase_A Activates Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Substrate Substrate Kinase_B->Substrate Phosphorylates Phosphorylated_Substrate Phosphorylated_Substrate Transcription_Factor Transcription_Factor Phosphorylated_Substrate->Transcription_Factor Activates Fab-001_Inhibitor This compound (Inhibitor) Fab-001_Inhibitor->Kinase_B Inhibits Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Promotes Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation Leads to

Caption: Hypothetical signaling pathway targeted by this compound.

Experimental_Workflow Start Start Biochemical_Assay In Vitro Kinase Assay (IC50 Determination) Start->Biochemical_Assay Cell_Based_Assay Cell Proliferation Assay (GI50 Determination) Biochemical_Assay->Cell_Based_Assay SAR_Analysis Structure-Activity Relationship Analysis Cell_Based_Assay->SAR_Analysis Lead_Selection Lead Candidate Selection SAR_Analysis->Lead_Selection Iterative Optimization In_Vivo_Studies In Vivo Efficacy and PK/PD Studies Lead_Selection->In_Vivo_Studies End End In_Vivo_Studies->End

Caption: General workflow for assessing this compound derivative potency.

Troubleshooting_Tree Inconsistent_Results Inconsistent Assay Results? Check_Reagents Verify Reagent Integrity & Concentration Inconsistent_Results->Check_Reagents Yes Review_Protocol Review Assay Protocol & Technique Check_Reagents->Review_Protocol Calibrate_Equipment Calibrate Pipettes & Plate Readers Review_Protocol->Calibrate_Equipment Optimize_Assay Optimize Assay Conditions (e.g., incubation time) Calibrate_Equipment->Optimize_Assay Problem_Resolved Problem Resolved Optimize_Assay->Problem_Resolved

Caption: Decision tree for troubleshooting inconsistent assay results.

References

Validation & Comparative

A Comparative Guide to the Efficacy of FabI Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bacterial fatty acid synthesis (FAS-II) pathway presents a compelling target for the development of novel antibacterial agents, particularly in the face of rising antimicrobial resistance.[1][2] Within this pathway, the enoyl-acyl carrier protein (ACP) reductase, FabI, catalyzes the final and rate-limiting step in the elongation cycle, making it a critical enzyme for bacterial survival.[3][4] This guide provides a comparative analysis of the efficacy of prominent FabI inhibitors, offering a framework for evaluating novel compounds such as Fab-001. The data presented is based on publicly available information for well-characterized inhibitors, serving as a benchmark for future comparative studies.

Mechanism of Action: Targeting Bacterial Fatty Acid Synthesis

FabI is responsible for the reduction of an enoyl-ACP substrate to an acyl-ACP, an essential step in the elongation of fatty acid chains.[3] Inhibition of FabI disrupts the integrity of the bacterial cell membrane, leading to cessation of growth and cell death. The specificity of FabI inhibitors to the bacterial enzyme over its mammalian counterpart, fatty acid synthase (FAS-I), offers a desirable therapeutic window.[1] It is important to note that some bacteria possess an alternative enoyl-ACP reductase, FabK, rendering them intrinsically resistant to FabI inhibitors.[3] Therefore, the spectrum of activity for these inhibitors is typically targeted towards pathogens that rely solely on FabI, such as Staphylococcus aureus.[3]

cluster_FAS_II Bacterial Fatty Acid Synthesis (FAS-II) Elongation Cycle cluster_inhibition Inhibition Malonyl-CoA Malonyl-CoA Malonyl-ACP Malonyl-ACP Malonyl-CoA->Malonyl-ACP FabD beta-ketoacyl-ACP beta-ketoacyl-ACP Malonyl-ACP->beta-ketoacyl-ACP FabH/FabB/F Acyl-ACP (Cn) Acyl-ACP (Cn) Acyl-ACP (Cn)->beta-ketoacyl-ACP beta-hydroxyacyl-ACP beta-hydroxyacyl-ACP beta-ketoacyl-ACP->beta-hydroxyacyl-ACP FabG enoyl-ACP enoyl-ACP beta-hydroxyacyl-ACP->enoyl-ACP FabZ/A Acyl-ACP (Cn+2) Acyl-ACP (Cn+2) enoyl-ACP->Acyl-ACP (Cn+2) FabI Further Elongation or\nMembrane Synthesis Further Elongation or Membrane Synthesis Acyl-ACP (Cn+2)->Further Elongation or\nMembrane Synthesis FabI_Inhibitors FabI Inhibitors (e.g., this compound, AFN-1252, MUT056399) FabI FabI FabI_Inhibitors->FabI Inhibition

Fig. 1: Simplified bacterial fatty acid synthesis (FAS-II) pathway highlighting the role of FabI and its inhibition.

In Vitro Efficacy of FabI Inhibitors

The in vitro potency of an antimicrobial agent is a key indicator of its potential therapeutic efficacy. This is typically measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a bacterium. The MIC90, the concentration at which 90% of isolates in a test panel are inhibited, is a commonly used metric for comparing the activity of different compounds.

CompoundOrganismMIC90 (µg/mL)Notes
This compound Staphylococcus aureusData not available
AFN-1252 (Debio 1452) Staphylococcus aureus (including MRSA and MSSA)≤0.015[5][6][7]Highly potent against a wide range of clinical isolates.[5]
Coagulase-negative staphylococci0.12[5]
MUT056399 Staphylococcus aureus (including MRSA and MSSA)0.03 - 0.12[8][9][10]Active against linezolid-resistant and multidrug-resistant strains.[8][9][10]
Coagulase-negative staphylococci0.12 - 4[8][9][10]
CG400549 Staphylococcus aureus0.5[11]More potent than linezolid and vancomycin against the tested isolates.[11]

In Vivo Efficacy of FabI Inhibitors

Preclinical in vivo studies are crucial for evaluating the therapeutic potential of a drug candidate in a living organism. Murine infection models are commonly used to assess the efficacy of novel antibiotics. The 50% effective dose (ED50) is a standard measure of a drug's potency in these models.

CompoundAnimal ModelInfection TypeEfficacy (ED50 or Protective Dose)
This compound Data not availableData not availableData not available
AFN-1252 (Debio 1452) MouseSystemic infection (S. aureus)ED50: 0.15 mg/kg (oral)[5][7]
100% protection at a single 1 mg/kg oral dose.[5][7]
MUT056399 MouseSystemic infection (S. aureus - MSSA, MRSA, VISA)ED50: 19.3 - 49.6 mg/kg/day (subcutaneous)[8][9][10]
Thigh infection (S. aureus - MSSA, MRSA)Reduced bacterial multiplication.[8][9][10]

Experimental Protocols

Detailed and reproducible experimental methodologies are fundamental to the accurate assessment of drug efficacy. Below are generalized protocols for key assays used in the evaluation of FabI inhibitors.

FabI Enzyme Inhibition Assay

This assay measures the direct inhibitory effect of a compound on the FabI enzyme.

cluster_workflow FabI Enzyme Inhibition Assay Workflow Reagents Prepare Reagents: - Assay Buffer - FabI Enzyme - NADPH - Crotonyl-ACP - Test Compound Plate_Setup Plate Setup (96-well): - Add buffer, NADPH, and test compound to wells Reagents->Plate_Setup Enzyme_Addition Add FabI enzyme to initiate reaction Plate_Setup->Enzyme_Addition Incubation Incubate at 30°C Enzyme_Addition->Incubation Measurement Measure NADPH consumption by monitoring a decrease in absorbance at 340 nm Incubation->Measurement Data_Analysis Calculate % inhibition and IC50 values Measurement->Data_Analysis

Fig. 2: Generalized workflow for a FabI enzyme inhibition assay.

Methodology:

  • Reagent Preparation: All reagents are prepared in an appropriate assay buffer (e.g., 100 mM Na-ADA, pH 6.5).[5] This includes the FabI enzyme, NADPH, the substrate crotonyl-ACP, and the test compound dissolved in a suitable solvent like DMSO.

  • Assay Plate Setup: The assay is typically performed in a 96-well microtiter plate. The assay mixture contains the buffer, NADPH, and varying concentrations of the test compound.

  • Enzyme Addition: The reaction is initiated by the addition of the FabI enzyme.

  • Incubation and Measurement: The plate is incubated at a controlled temperature (e.g., 30°C), and the consumption of NADPH is monitored by measuring the decrease in absorbance at 340 nm over time.[5]

  • Data Analysis: The rate of reaction is calculated, and the percent inhibition for each concentration of the test compound is determined. The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then calculated.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.

Methodology:

  • Bacterial Culture Preparation: A standardized inoculum of the test bacterium is prepared in a suitable growth medium (e.g., cation-adjusted Mueller-Hinton broth).

  • Serial Dilution of Compound: The test compound is serially diluted in the growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 35°C for 16-20 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacterium.

In Vivo Efficacy Study (Murine Systemic Infection Model)

This model assesses the ability of a compound to protect mice from a lethal bacterial infection.

Methodology:

  • Infection: Mice are infected with a lethal dose of a bacterial pathogen (e.g., S. aureus) via an appropriate route (e.g., intraperitoneal injection).

  • Treatment: At a specified time post-infection, groups of mice are treated with varying doses of the test compound via a clinically relevant route (e.g., oral gavage or subcutaneous injection). A control group receives a vehicle.

  • Monitoring: The survival of the mice in each group is monitored over a period of several days.

  • ED50 Calculation: The 50% effective dose (ED50), the dose that protects 50% of the animals from death, is calculated using statistical methods.

Conclusion

The landscape of FabI inhibitors presents a promising frontier in the development of new treatments for bacterial infections, particularly those caused by Staphylococcus aureus. Compounds like AFN-1252 and MUT056399 have demonstrated potent in vitro and in vivo efficacy, setting a high bar for new chemical entities.[5][9] As research into novel inhibitors such as this compound progresses, rigorous comparative studies utilizing standardized protocols will be essential for accurately determining their therapeutic potential. The data and methodologies presented in this guide are intended to provide a valuable resource for researchers in this critical area of drug discovery.

References

The Antibacterial Efficacy of Fab-001: A Comparative Analysis Against Clinical Isolates

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing battle against antimicrobial resistance, the novel antibacterial agent Fab-001 (formerly known as MUT056399) has demonstrated significant promise. This comparison guide provides a detailed analysis of this compound's antibacterial activity against a range of clinical isolates, juxtaposed with other antibacterial agents. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential.

This compound is a potent inhibitor of the bacterial enzyme enoyl-acyl carrier protein reductase (FabI), a critical component of the type II fatty acid synthase (FAS-II) pathway. This pathway is essential for bacterial membrane biosynthesis, and its inhibition leads to bacterial cell death. The targeted mechanism of action of this compound offers a potential advantage in combating resistant pathogens.

In Vitro Antibacterial Activity of this compound (MUT056399)

The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency. The following tables summarize the in vitro activity of this compound against a variety of clinically relevant Gram-positive and Gram-negative bacterial isolates.

Table 1: In Vitro Activity of this compound (MUT056399) against Staphylococcus aureus Clinical Isolates.[1][2][3][4][5]
Organism (No. of Isolates)This compound (MUT056399) MIC₉₀ (µg/mL)Linezolid MIC₉₀ (µg/mL)
Methicillin-Susceptible S. aureus (MSSA) (40)0.062
Methicillin-Resistant S. aureus (MRSA) (48)0.12≥16
Linezolid-Resistant S. aureus0.06>8
Multidrug-Resistant S. aureus0.12-
Table 2: In Vitro Activity of this compound (MUT056399) against Coagulase-Negative Staphylococci.[1][2][3][4][5]
Organism (No. of Isolates)This compound (MUT056399) MIC₉₀ (µg/mL)Linezolid MIC₉₀ (µg/mL)
Coagulase-Negative Staphylococci (165)4-
Table 3: Comparative In Vitro Activity of this compound (MUT056399) and Other Antibiotics Against Various Clinical Isolates.[1][2][3][4][5]
Organism (No. of Isolates)This compound (MUT056399) MIC₉₀ (µg/mL)ComparatorComparator MIC₉₀ (µg/mL)
Haemophilus influenzae (30)0.5Levofloxacin0.03
Moraxella catarrhalis0.25Levofloxacin0.06
Neisseria gonorrhoeae (10)0.25Levofloxacin0.5
Escherichia coli8Ciprofloxacin>8
Klebsiella pneumoniae16Ciprofloxacin>8
Enterobacter cloacae16Ciprofloxacin>8
Serratia marcescens32Ciprofloxacin>8
Proteus mirabilis16Ciprofloxacin2
Acinetobacter baumannii>64Ciprofloxacin>8

Mechanism of Action: Targeting the Bacterial Fatty Acid Synthesis Pathway

This compound's primary target is the FabI enzyme, which catalyzes the final and rate-limiting step in the elongation cycle of bacterial fatty acid biosynthesis. By inhibiting FabI, this compound effectively halts the production of essential fatty acids required for building and maintaining the bacterial cell membrane, leading to cessation of growth and cell death.

FabI_Inhibition_Pathway cluster_FAS_II Bacterial Fatty Acid Synthesis (FAS-II) Pathway cluster_Inhibition Inhibition by this compound Acetyl-CoA Acetyl-CoA Elongation_Cycle Elongation Cycle (FabH, FabG, FabZ, FabI) Acetyl-CoA->Elongation_Cycle Malonyl-CoA Malonyl-CoA Malonyl-CoA->Elongation_Cycle Acyl-ACP Acyl-ACP Fatty_Acids Fatty Acids Acyl-ACP->Fatty_Acids Final Step (FabI) Elongation_Cycle->Acyl-ACP Intermediate FabI FabI Enzyme Cell_Membrane Bacterial Cell Membrane Fatty_Acids->Cell_Membrane Incorporation This compound This compound This compound->FabI Inhibition Inhibition

Caption: Mechanism of action of this compound via inhibition of the FabI enzyme in the bacterial fatty acid synthesis pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Determination

MIC values were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Inoculum: Bacterial isolates were cultured on appropriate agar plates. Colonies were suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

  • Preparation of Antibiotic Dilutions: Serial twofold dilutions of this compound and comparator antibiotics were prepared in CAMHB in 96-well microtiter plates.

  • Inoculation and Incubation: Each well was inoculated with the prepared bacterial suspension. The plates were incubated at 35°C for 16-20 hours in ambient air.

  • Reading of Results: The MIC was defined as the lowest concentration of the antibiotic that completely inhibited visible growth of the organism.

MIC_Workflow Start Start Bacterial_Isolate Bacterial Isolate Culture Start->Bacterial_Isolate McFarland_Standard Prepare 0.5 McFarland Standard Suspension Bacterial_Isolate->McFarland_Standard Inoculum_Dilution Dilute to Final Inoculum Density McFarland_Standard->Inoculum_Dilution Inoculation Inoculate Plate with Bacterial Suspension Inoculum_Dilution->Inoculation Antibiotic_Dilution Prepare Serial Antibiotic Dilutions in 96-well Plate Antibiotic_Dilution->Inoculation Incubation Incubate at 35°C for 16-20 hours Inoculation->Incubation Read_MIC Read MIC (Lowest concentration with no visible growth) Incubation->Read_MIC End End Read_MIC->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination by broth microdilution.

Conclusion

The data presented in this guide highlight the potent in vitro activity of this compound against a range of clinically significant bacteria, particularly Staphylococcus aureus, including resistant phenotypes. Its specific mechanism of action targeting the FabI enzyme makes it a promising candidate for further development in an era of increasing antimicrobial resistance. Further clinical investigations are warranted to fully elucidate the therapeutic potential of this compound.

A Head-to-Head Battle: Fab-001 (MUT056399) versus Triclosan as FabI Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The bacterial enzyme enoyl-acyl carrier protein reductase (FabI) is a critical component of the type II fatty acid synthesis (FAS-II) pathway, making it a well-validated and attractive target for the development of novel antibacterial agents. For years, the broad-spectrum antimicrobial triclosan has been the most well-known inhibitor of FabI. However, the emergence of resistance and concerns over its environmental persistence have spurred the development of new, more targeted FabI inhibitors. Among the promising next-generation candidates is Fab-001, also known as MUT056399.

This guide provides an objective, data-driven comparison of this compound and triclosan, focusing on their inhibitory activity against FabI, antibacterial efficacy, and mechanisms of action.

Quantitative Comparison of Inhibitory Activity

The following tables summarize the key quantitative data for this compound and triclosan, offering a clear comparison of their performance as FabI inhibitors.

Table 1: In Vitro Enzyme Inhibition (IC50)

InhibitorTarget EnzymeIC50 (nM)
This compound (MUT056399) S. aureus FabI12[1]
E. coli FabI58[1]
Triclosan E. coli FabI2000 (2 µM)[2]
S. aureus FabIData not readily available in direct IC50 values, but potent inhibition is well-established.

Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

InhibitorBacterial Strain(s)MIC90 (µg/mL)
This compound (MUT056399) Methicillin-susceptible S. aureus (MSSA)≤0.03 - 0.12[1]
Methicillin-resistant S. aureus (MRSA)≤0.03 - 0.12[1]
Linezolid-resistant S. aureus0.06[1]
Coagulase-negative staphylococci0.12 - 4[1]
Triclosan S. aureus (sensitive strains)0.016[3]
S. aureus (resistant strains)1 - 2[3]

Table 3: In Vivo Efficacy

InhibitorAnimal ModelInfection Model50% Effective Dose (ED50)
This compound (MUT056399) MouseSystemic infection (MSSA, MRSA, VISA)19.3 - 49.6 mg/kg/day (subcutaneous)

Mechanism of Action and Resistance

Both this compound and triclosan target the FabI enzyme, but their specific interactions and the resulting resistance mechanisms show key differences.

Triclosan is a slow, tight-binding inhibitor that forms a stable ternary complex with the FabI enzyme and the NAD+ cofactor[4]. This complex effectively blocks the active site, preventing the binding of the enoyl-ACP substrate and halting fatty acid synthesis. Resistance to triclosan in bacteria like E. coli and S. aureus often arises from point mutations in the fabI gene, such as the G93V substitution in E. coli FabI, which reduces the binding affinity of triclosan[4].

This compound (MUT056399) , a diphenyl ether derivative like triclosan, is also a potent inhibitor of FabI. Resistance to MUT056399 has been shown to arise from mutations within the fabI gene.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

FabI Enzyme Inhibition Assay (IC50 Determination)

This spectrophotometric assay is a common method to determine the inhibitory activity of compounds against FabI by monitoring the consumption of NADH.

Principle: The FabI-catalyzed reduction of a trans-2-enoyl-ACP substrate is dependent on the cofactor NADH. The oxidation of NADH to NAD+ leads to a decrease in absorbance at 340 nm. The rate of this decrease is proportional to the enzyme activity.

Materials:

  • Purified recombinant FabI enzyme (S. aureus or E. coli)

  • Assay Buffer: 100 mM Tris-HCl (pH 7.5), 1 mM EDTA, and 0.1 mg/ml BSA

  • NADH (cofactor)

  • Crotonyl-CoA or Crotonyl-ACP (substrate)

  • Test compounds (this compound, triclosan) dissolved in DMSO

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • A reaction mixture is prepared in the wells of a 96-well plate containing assay buffer, NADH, and the substrate.

  • The test compound is added at various concentrations (typically in a serial dilution). A control with DMSO alone (no inhibitor) is also included.

  • The reaction is initiated by the addition of the FabI enzyme.

  • The decrease in absorbance at 340 nm is monitored over time at a constant temperature (e.g., 37°C).

  • The initial reaction velocities are calculated from the linear portion of the absorbance vs. time plot.

  • The percent inhibition for each concentration of the inhibitor is calculated relative to the control.

  • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Antibacterial Susceptibility Testing (MIC Determination)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.

Principle: A standardized inoculum of bacteria is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. The presence or absence of visible growth is determined after incubation.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds (this compound, triclosan)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

  • Incubator

Procedure:

  • Two-fold serial dilutions of the test compounds are prepared in CAMHB in the wells of a 96-well plate.

  • A standardized bacterial inoculum is added to each well.

  • Control wells are included: a positive control (bacteria with no drug) and a negative control (broth only).

  • The plates are incubated at 37°C for 16-20 hours.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or with a plate reader.

Visualizing the Molecular Interactions and Experimental Processes

To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.

FabI_Inhibition_Pathway cluster_FASII Bacterial Fatty Acid Synthesis (FAS-II) Elongation Cycle cluster_FabI FabI Catalyzed Reduction cluster_Inhibition Inhibition Mechanism Malonyl_ACP Malonyl-ACP FabH_F FabH/F Acyl_ACP_n Acyl-ACP (n) Beta_Ketoacyl_ACP β-Ketoacyl-ACP Acyl_ACP_n->Beta_Ketoacyl_ACP + Malonyl-ACP Beta_Hydroxyacyl_ACP β-Hydroxyacyl-ACP Beta_Ketoacyl_ACP->Beta_Hydroxyacyl_ACP Reduction trans_2_Enoyl_ACP trans-2-Enoyl-ACP Beta_Hydroxyacyl_ACP->trans_2_Enoyl_ACP Dehydration FabG FabG (NADPH) Acyl_ACP_n2 Acyl-ACP (n+2) trans_2_Enoyl_ACP->Acyl_ACP_n2 Reduction FabI_enzyme FabI Enzyme trans_2_Enoyl_ACP->FabI_enzyme FabZ_A FabZ/A FabI_enzyme->Acyl_ACP_n2 NAD NAD+ FabI_enzyme->NAD Released NADH NADH NADH->FabI_enzyme Cofactor Fab_001 This compound Fab_001->FabI_enzyme Inhibits Triclosan Triclosan Triclosan->FabI_enzyme Inhibits Experimental_Workflow cluster_IC50 IC50 Determination (Enzyme Inhibition) cluster_MIC MIC Determination (Antibacterial Susceptibility) Purified_FabI Purified FabI Enzyme Reaction_Mix Prepare Reaction Mix in 96-well Plate Purified_FabI->Reaction_Mix Substrate_Cofactor Substrate (Crotonyl-ACP) + Cofactor (NADH) Substrate_Cofactor->Reaction_Mix Inhibitor_Dilutions Serial Dilutions of This compound or Triclosan Inhibitor_Dilutions->Reaction_Mix Incubation Incubate at 37°C Reaction_Mix->Incubation Absorbance_Reading Read Absorbance (340 nm) over time Incubation->Absorbance_Reading Data_Analysis_IC50 Calculate % Inhibition and Determine IC50 Absorbance_Reading->Data_Analysis_IC50 end End Data_Analysis_IC50->end Bacterial_Culture Standardized Bacterial Inoculum Plate_Inoculation Inoculate 96-well Plate Bacterial_Culture->Plate_Inoculation Broth_Medium Mueller-Hinton Broth Inhibitor_Dilutions_MIC Serial Dilutions of This compound or Triclosan Broth_Medium->Inhibitor_Dilutions_MIC Inhibitor_Dilutions_MIC->Plate_Inoculation Incubation_MIC Incubate at 37°C for 18-24h Plate_Inoculation->Incubation_MIC Visual_Reading Visually Inspect for Turbidity (Growth) Incubation_MIC->Visual_Reading MIC_Determination Determine Lowest Concentration with No Growth (MIC) Visual_Reading->MIC_Determination MIC_Determination->end start Start start->Purified_FabI start->Bacterial_Culture

References

A Comparative Analysis of Novel FabI Inhibitors: Nilofabicin (CG400549) and Afabicin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic-resistant bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA), necessitates the development of novel therapeutics. A promising strategy is the targeting of the bacterial fatty acid synthesis (FAS-II) pathway, which is essential for bacterial survival and distinct from the mammalian FAS-I pathway. Within this pathway, the enoyl-acyl carrier protein reductase (FabI) has emerged as a key target. This guide provides a detailed comparative analysis of two prominent FabI inhibitors: Nilofabicin (formerly CG400549) and Afabicin.

Both Nilofabicin and Afabicin are potent inhibitors of the FabI enzyme, which catalyzes the final, rate-limiting step in the elongation of fatty acid chains.[1][2] By blocking this enzyme, these compounds disrupt the synthesis of the bacterial cell membrane, leading to a bacteriostatic effect.[3] This targeted mechanism of action confers specific activity against staphylococci.

Quantitative Data Summary

The following tables summarize the available quantitative data for Nilofabicin and Afabicin, focusing on their in vitro activity against Staphylococcus aureus and their in vivo efficacy in murine models of infection.

Table 1: In Vitro Activity Against Staphylococcus aureus
CompoundBacterial StrainNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Nilofabicin (CG400549) S. aureus (all)2380.06 - 1.00.250.25[4][5][6]
Methicillin-Susceptible S. aureus (MSSA)69-0.250.25[4][6]
Methicillin-Resistant S. aureus (MRSA)169-0.250.25[4][6]
Afabicin desphosphono *S. aureus (including MSSA & MRSA)8720.002–0.250.0040.016[7][8]
MRSA (from clinical trial)Not Specified-0.008≤0.015[7][9]
S. aureus (including MRSA)Not Specified0.004–0.060.0040.008[7]

*Afabicin is a prodrug that is converted to its active moiety, afabicin desphosphono, in vivo. In vitro activity is measured using afabicin desphosphono.

Table 2: In Vivo Efficacy in Murine Infection Models
CompoundAnimal ModelBacterial StrainAdministration RouteEfficacy Endpoint (ED₅₀ in mg/kg)Reference(s)
Nilofabicin (CG400549) Systemic InfectionS. aureus Giorgio (MSSA)Subcutaneous4.38
Oral18.85[10]
S. aureus P197 (MRSA)Subcutaneous5.12[10]
Oral25.83[10]
S. aureus B1588 (MRSA)Subcutaneous10.36[10]
Oral34.45[10]
S. aureus P128 (QRSA)Subcutaneous6.25[10]
Oral28.91[10]
Afabicin Thigh Infection (Neutropenic)S. aureus (9 strains, including MRSA)IV or IPDose-dependent reduction in bacterial burden[11]

Mechanism of Action and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

Mechanism of Action of FabI Inhibitors cluster_fasii Bacterial Fatty Acid Synthesis II (FAS-II) Pathway cluster_inhibitors Inhibitors Acetyl-CoA Acetyl-CoA Malonyl-ACP Malonyl-ACP Acetyl-CoA->Malonyl-ACP ACC Ketoacyl-ACP Ketoacyl-ACP Malonyl-ACP->Ketoacyl-ACP FabH/FabF Hydroxyacyl-ACP Hydroxyacyl-ACP Ketoacyl-ACP->Hydroxyacyl-ACP FabG Enoyl-ACP Enoyl-ACP Hydroxyacyl-ACP->Enoyl-ACP FabZ/FabA Acyl-ACP Acyl-ACP Enoyl-ACP->Acyl-ACP FabI Fatty Acids Fatty Acids Acyl-ACP->Fatty Acids Bacterial Cell Membrane Bacterial Cell Membrane Fatty Acids->Bacterial Cell Membrane Incorporation Nilofabicin Nilofabicin (CG400549) Nilofabicin->Enoyl-ACP Inhibits FabI Afabicin Afabicin Afabicin->Enoyl-ACP Inhibits FabI Bacterial Growth Bacterial Growth Bacterial Cell Membrane->Bacterial Growth Essential for

Mechanism of action of FabI inhibitors.

Workflow for Minimum Inhibitory Concentration (MIC) Determination cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Prepare serial two-fold dilutions of antibiotic in 96-well plate Prepare serial two-fold dilutions of antibiotic in 96-well plate Inoculate wells with bacterial suspension Inoculate wells with bacterial suspension Prepare serial two-fold dilutions of antibiotic in 96-well plate->Inoculate wells with bacterial suspension Prepare standardized bacterial inoculum (0.5 McFarland) Prepare standardized bacterial inoculum (0.5 McFarland) Prepare standardized bacterial inoculum (0.5 McFarland)->Inoculate wells with bacterial suspension Incubate at 35-37°C for 16-24 hours Incubate at 35-37°C for 16-24 hours Inoculate wells with bacterial suspension->Incubate at 35-37°C for 16-24 hours Visually inspect for turbidity Visually inspect for turbidity Incubate at 35-37°C for 16-24 hours->Visually inspect for turbidity Determine lowest concentration with no visible growth (MIC) Determine lowest concentration with no visible growth (MIC) Visually inspect for turbidity->Determine lowest concentration with no visible growth (MIC) Workflow for Murine Systemic Infection Model cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis Prepare bacterial inoculum Prepare bacterial inoculum Induce systemic infection in mice (IP or IV) Induce systemic infection in mice (IP or IV) Prepare bacterial inoculum->Induce systemic infection in mice (IP or IV) Administer antibiotic at various doses (e.g., oral, subcutaneous) Administer antibiotic at various doses (e.g., oral, subcutaneous) Induce systemic infection in mice (IP or IV)->Administer antibiotic at various doses (e.g., oral, subcutaneous) Monitor survival for a defined period (e.g., 7 days) Monitor survival for a defined period (e.g., 7 days) Administer antibiotic at various doses (e.g., oral, subcutaneous)->Monitor survival for a defined period (e.g., 7 days) Include vehicle control group Include vehicle control group Include vehicle control group->Monitor survival for a defined period (e.g., 7 days) Calculate 50% Effective Dose (ED50) Calculate 50% Effective Dose (ED50) Monitor survival for a defined period (e.g., 7 days)->Calculate 50% Effective Dose (ED50)

References

Cross-Resistance Profile of Fab-001 Against Acinetobacter baumannii

Author: BenchChem Technical Support Team. Date: December 2025

A study investigating the activity of Fab-001 against seventy-seven clinical isolates of Acinetobacter baumannii demonstrated its potential in combination with existing antibiotics. The research highlights that this compound, when used with other antimicrobial agents, resulted in additivity or synergy in at least 70% of the tested combinations, with no antagonism observed.[1] This suggests a low potential for cross-resistance and a possible role for this compound in combination therapies against multi-drug resistant infections.

Quantitative Analysis of Antimicrobial Activity

The minimum inhibitory concentration (MIC) of this compound was determined against a panel of A. baumannii isolates, including strains resistant to carbapenems, aminoglycosides, and colistin. The majority of isolates exhibited a this compound MIC between 2 and 8 µg/ml.[1] Notably, some colistin-resistant and meropenem-resistant strains showed higher MICs of 16 or >32 µg/ml, while one colistin-resistant strain had a low MIC of 0.25 µg/ml.[1]

Interaction studies using the checkerboard method revealed synergistic effects, particularly with colistin, where synergy was observed in 65% of combinations.[1] Overall, 17% of all this compound/comparator combinations showed synergy, and 64% exhibited additivity.[1]

Table 1: Summary of MIC Data for this compound and Comparator Synergies against Acinetobacter baumannii [1]

Isolate PhenotypeNumber of IsolatesThis compound MIC Range (µg/ml)This compound MIC50 (µg/ml)This compound MIC90 (µg/ml)Percentage of Synergistic Combinations with Colistin
All770.25 - >324865%
Aminoglycoside-resistant202 - 848Not specified
Colistin-resistant150.25 - >324>3265%
Meropenem-resistant202 - >3288Not specified
Susceptible220.5 - 848Not specified

Experimental Protocols

Antimicrobial Susceptibility Testing

Minimum Inhibitory Concentrations (MICs) for this compound and comparator agents were determined using the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method.[1] Panels for this testing were prepared at IHMA.[1]

Checkerboard Testing (Antibiotic Interaction)

To assess the interaction between this compound and other antibiotics, checkerboard assays were conducted in 96-well plates. Sub-groups of five isolates from each resistant and susceptible category were tested. The plates were prepared to contain combinations of this compound and comparator agents at concentrations ranging from four or five dilutions below the MIC to twice the MIC. These plates were then inoculated with a bacterial suspension of approximately 5 x 10^5 CFU/ml and incubated at 35°C for 16-20 hours.[1] The nature of the interaction was determined by calculating the Fractional Inhibitory Concentration Index (FICI), where a FICI of ≤ 0.5 indicates synergy.[1]

Experimental Workflow

Experimental_Workflow cluster_isolates Isolate Selection cluster_testing Antimicrobial Testing cluster_analysis Data Analysis Isolates 77 A. baumannii Clinical Isolates Susceptible Susceptible (n=22) Carbapenem_R Carbapenem-Resistant (n=20) Aminoglycoside_R Aminoglycoside-Resistant (n=20) Colistin_R Colistin-Resistant (n=15) MIC_Testing MIC Determination (CLSI Broth Microdilution) Susceptible->MIC_Testing Carbapenem_R->MIC_Testing Aminoglycoside_R->MIC_Testing Colistin_R->MIC_Testing Checkerboard Checkerboard Assays (this compound + Comparators) MIC_Testing->Checkerboard MIC_Data Summarize MIC Data (MIC50, MIC90, Range) MIC_Testing->MIC_Data FICI_Calc Calculate FICI (Synergy, Additivity, Indifference) Checkerboard->FICI_Calc

Caption: Workflow for assessing this compound cross-resistance.

Signaling Pathways

The provided research on this compound did not include details on specific signaling pathways related to its mechanism of action or resistance. This compound is described as being in development by FAB Pharma for treating serious human infections.[1] Generally, antibiotics function by targeting essential bacterial processes.[2] For instance, some novel antibiotics are designed to inhibit enzymes like the Enoyl-Acyl Carrier Protein Reductase (FabI), which is crucial for bacterial fatty acid biosynthesis.[2][3] Cross-resistance can occur when a single molecular mechanism confers resistance to multiple antimicrobial agents, such as when drugs share the same cellular target or pathway.[4] Further investigation would be required to elucidate the specific molecular interactions and signaling pathways associated with this compound.

References

Independent Verification of Fab-001's Antimicrobial Activity Against Acinetobacter baumannii

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Minimum Inhibitory Concentration (MIC) Values

This guide provides an independent verification of the in vitro activity of the investigational antibiotic Fab-001 against the clinically significant pathogen Acinetobacter baumannii. The minimum inhibitory concentration (MIC) of this compound is compared with that of several standard-of-care antibiotics. All data is presented in a clear, tabular format to facilitate direct comparison. Detailed experimental protocols for MIC determination are also provided to ensure transparency and reproducibility.

Comparative MIC Data

The following table summarizes the MIC values of this compound and comparator agents against a collection of clinical isolates of Acinetobacter baumannii. MIC values are essential metrics in microbiology for assessing the potency of an antimicrobial agent.[1] A lower MIC value indicates that less of the drug is required to inhibit the growth of the organism. The data presented here is sourced from an independent study that evaluated the efficacy of this compound.[2]

Antimicrobial AgentMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
This compound 0.25 - >32 4 8
Amikacin>32--
Meropenem0.25 - >3264128
Colistin≤0.5 - >3218

MIC₅₀: The concentration of the drug that inhibits the growth of 50% of the tested isolates. MIC₉₀: The concentration of the drug that inhibits the growth of 90% of the tested isolates.

The study from which this data is sourced highlights that the majority of Acinetobacter baumannii isolates had a this compound MIC between 2 and 8 µg/mL.[2] Notably, this compound and colistin shared the lowest MIC₉₀ value of 8 µg/mL, suggesting comparable activity against a high percentage of the tested strains.[2] In contrast, the MIC₅₀ and MIC₉₀ values for meropenem were significantly higher, at 64 µg/mL and 128 µg/mL respectively, indicating reduced in vitro efficacy against this panel of isolates.[1] For amikacin, the MIC was consistently greater than 32 µg/mL.[3][4]

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a standardized laboratory procedure crucial for assessing antibiotic susceptibility.[1] The data presented in this guide was obtained using the broth microdilution method, a gold standard in antimicrobial susceptibility testing, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[2][5][6]

Broth Microdilution Method:

  • Inoculum Preparation: A standardized suspension of the test bacteria (Acinetobacter baumannii) is prepared in a sterile saline solution to match a 0.5 McFarland turbidity standard. This corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. The suspension is then further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Dilutions: A series of twofold dilutions of each antimicrobial agent (this compound and comparators) are prepared in cation-adjusted Mueller-Hinton broth.

  • Inoculation: The prepared bacterial suspension is added to each well of a 96-well microtiter plate, each containing a specific concentration of the antimicrobial agent. A growth control well (containing bacteria but no antibiotic) and a sterility control well (containing media but no bacteria) are also included.

  • Incubation: The microtiter plates are incubated at 35°C for 16-20 hours under ambient air conditions.

  • MIC Determination: Following incubation, the plates are visually inspected for bacterial growth. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[1]

Experimental Workflow for MIC Determination

The following diagram illustrates the key steps involved in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

MIC_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis A Bacterial Isolate (A. baumannii) B Prepare Standardized Inoculum (0.5 McFarland) A->B D Inoculate Microtiter Plate Wells B->D C Prepare Serial Dilutions of Antimicrobial Agents C->D E Incubate at 35°C for 16-20 hours D->E F Visually Inspect for Bacterial Growth E->F G Determine MIC: Lowest Concentration with No Visible Growth F->G

Broth microdilution workflow for MIC determination.

References

Benchmarking Fab-001 Against Standard-of-Care Antibiotics for Treatment of Acinetobacter baumannii Infections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the investigational antibiotic Fab-001 against standard-of-care antibiotics used in the treatment of infections caused by Acinetobacter baumannii. The data presented is based on in vitro studies and aims to offer an objective assessment of this compound's potential as a novel therapeutic agent.

Executive Summary

Acinetobacter baumannii is a significant nosocomial pathogen known for its high levels of antibiotic resistance. The emergence of multidrug-resistant (MDR) strains necessitates the development of new antimicrobial agents. This compound, an investigational antibiotic from FAB Pharma, has been evaluated for its efficacy against clinical isolates of A. baumannii, including resistant phenotypes.

This guide summarizes the available data on this compound's in vitro activity, both alone and in combination with other antibiotics, and compares it with established treatment options. While the precise mechanism of action of this compound is not yet publicly disclosed, the presented data suggests a promising synergistic potential with existing antimicrobial agents.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) Data for this compound and Comparator Antibiotics against Acinetobacter baumannii[1]
AntibioticAll Isolates (n=77)Amikacin-resistant (n=20)Colistin-resistant (n=15)Meropenem-resistant (n=20)Susceptible (n=22)
This compound 4 / 8 4 / 8 4 / >32 8 / 8 4 / 8
Amikacin 8 / >64>64 / >648 / >648 / >642 / 4
Colistin 0.5 / 80.5 / 2>32 / >320.5 / 20.5 / 1
Gentamicin 4 / >16>16 / >164 / >164 / >161 / 2
Meropenem 8 / >328 / 168 / >32>32 / >321 / 2
Tobramycin 4 / >32>32 / >324 / >324 / >321 / 2

Data is presented as MIC50 / MIC90 (µg/ml). MIC50 and MIC90 represent the minimum concentration of the antibiotic that inhibits the growth of 50% and 90% of the tested isolates, respectively.

Table 2: Summary of this compound Interaction with Comparator Antibiotics against A. baumannii[1]
CombinationSynergy (%)Additivity (%)Indifference (%)Antagonism (%)
This compound + Amikacin 1075150
This compound + Colistin 6525100
This compound + Gentamicin 580150
This compound + Meropenem 1565200
This compound + Tobramycin 1070200

Synergy is defined as a fractional inhibitory concentration index (FICI) of ≤ 0.5. Additivity is defined as an FICI of > 0.5 to ≤ 1. Indifference is defined as an FICI of > 1 to < 4. Antagonism is defined as an FICI of ≥ 4.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination[1]

The MICs of this compound and comparator antibiotics were determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Antibiotic Solutions: Stock solutions of each antibiotic were prepared and serially diluted in 96-well microtiter plates to achieve a range of concentrations.

  • Inoculum Preparation: A. baumannii isolates were cultured on appropriate agar plates, and colonies were suspended in saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted to a final inoculum density of approximately 5 x 105 colony-forming units (CFU)/ml.

  • Incubation: The microtiter plates containing the antibiotic dilutions and bacterial inoculum were incubated at 35°C for 16-20 hours.

  • MIC Reading: The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.

Checkerboard Assay for Synergy Testing[1]

The interaction between this compound and comparator antibiotics was assessed using a checkerboard titration method.

  • Plate Preparation: 96-well plates were prepared with serial dilutions of this compound along the x-axis and a comparator antibiotic along the y-axis, creating a matrix of concentration combinations.

  • Inoculation and Incubation: The plates were inoculated with a bacterial suspension of ~5 x 105 CFU/ml and incubated at 35°C for 16-20 hours.

  • FICI Calculation: The Fractional Inhibitory Concentration Index (FICI) was calculated to determine the nature of the interaction. The FICI is the sum of the MIC of each drug in combination divided by the MIC of each drug alone.

Time-Kill Assay[1]

Time-kill studies were performed to assess the bactericidal or bacteriostatic activity of this compound alone and in combination.

  • Culture Preparation: Bacterial cultures were grown to logarithmic phase and then diluted.

  • Antibiotic Exposure: The bacterial suspension was exposed to this compound and comparator antibiotics at sub-MIC concentrations (0.25x and 0.5x MIC), both alone and in combination.

  • Sampling and Plating: Samples were collected at various time points (0, 2, 4, 8, and 24 hours), serially diluted, and plated on trypticase soy agar plates.

  • Viable Count: The plates were incubated at 35°C for 24-48 hours, after which the number of viable colonies was counted to determine the change in bacterial density over time. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/ml from the initial inoculum.

Visualizations

experimental_workflow In Vitro Evaluation of this compound cluster_mic MIC Determination cluster_checkerboard Checkerboard Assay cluster_timekill Time-Kill Assay mic_prep Prepare Antibiotic Dilutions mic_inoc Inoculate with Bacterial Suspension mic_prep->mic_inoc mic_inc Incubate 16-20h mic_inoc->mic_inc mic_read Read MIC mic_inc->mic_read cb_prep Prepare Combination Dilutions cb_inoc Inoculate with Bacterial Suspension cb_prep->cb_inoc cb_inc Incubate 16-20h cb_inoc->cb_inc cb_fici Calculate FICI cb_inc->cb_fici tk_exp Expose Bacteria to Antibiotics tk_samp Sample at Time Points (0-24h) tk_exp->tk_samp tk_plate Plate Dilutions tk_samp->tk_plate tk_count Count Viable Colonies tk_plate->tk_count

Caption: Workflow for in vitro antimicrobial testing of this compound.

synergistic_interaction Conceptual Model of this compound Synergistic Action Fab001 This compound BacterialCell Bacterial Cell Fab001->BacterialCell Primary Effect (Bacteriostatic) Inhibition Enhanced Bacterial Inhibition / Killing Fab001->Inhibition Comparator Comparator Antibiotic Comparator->BacterialCell Primary Effect (e.g., Cell Wall Synthesis Inhibition) Comparator->Inhibition Inhibition->BacterialCell Synergistic Outcome

Caption: Synergistic interaction between this compound and comparator antibiotics.

Concluding Remarks

The available in vitro data indicates that this compound exhibits bacteriostatic activity against a range of Acinetobacter baumannii isolates, including those resistant to standard-of-care antibiotics.[1] While its standalone efficacy may be moderate, its significant synergistic and additive effects when combined with other antibiotics, particularly colistin and amikacin, are noteworthy.[1] These findings suggest that this compound could have a potential role as a combination therapy agent, possibly restoring or enhancing the activity of existing antibiotics against multidrug-resistant A. baumannii.

Further research is required to elucidate the mechanism of action of this compound and to evaluate its in vivo efficacy and safety profile. The data presented in this guide serves as a preliminary benchmark for its potential utility in combating challenging bacterial infections.

References

Head-to-Head Comparison: Fab-001 (MUT056399) and AFN-1252 - A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A a detailed guide for researchers, scientists, and drug development professionals, this document provides a head-to-head comparison of two prominent inhibitors of Staphylococcus aureus FabI: Fab-001 (also known as MUT056399) and AFN-1252. This guide synthesizes available experimental data to objectively evaluate their performance, offering insights into their potential as anti-staphylococcal agents.

Both this compound and AFN-1252 target the enoyl-acyl carrier protein reductase (FabI), a crucial enzyme in the bacterial type II fatty acid synthesis (FAS-II) pathway.[1] This pathway is essential for the viability of Staphylococcus aureus, and its distinction from the mammalian type I fatty acid synthase (FAS-I) system makes FabI an attractive target for developing selective antibacterial agents.[2] Inhibition of FabI disrupts the elongation cycle of fatty acid biosynthesis, leading to bacterial growth inhibition and, in some cases, cell death.

Quantitative Performance Data

To facilitate a direct comparison of their biological activity, the following tables summarize the available quantitative data for this compound (MUT056399) and AFN-1252.

Table 1: In Vitro Enzyme Inhibition and Antibacterial Activity

ParameterThis compound (MUT056399)AFN-1252Reference(s)
Target Enzyme S. aureus FabIS. aureus FabI[3][4]
IC50 vs. S. aureus FabI 12 nM~10 nM[3][5]
MIC90 vs. MSSA ≤0.03 - 0.12 µg/mL≤0.015 µg/mL[3][4]
MIC90 vs. MRSA ≤0.03 - 0.12 µg/mL≤0.015 µg/mL[3][4]
MIC90 vs. Coagulase-Negative Staphylococci 0.12 - 4 µg/mL0.12 µg/mL[3][4]
Spectrum of Activity Active against FabI-containing Gram-negative bacteria (e.g., E. coli, H. influenzae)Specific to Staphylococcus spp.[3][6]

Table 2: In Vivo Efficacy in Murine Infection Models

ParameterThis compound (MUT056399)AFN-1252Reference(s)
Animal Model Systemic infection (lethal)Septicemia (lethal peritoneal infection)[4][7]
Infecting Organism MSSA, MRSA, VISAS. aureus Smith[4][7]
Efficacy Readout ED50 (50% effective dose)100% protection at a single oral dose[4][7]
Reported Efficacy ED50 ranging from 19.3 to 49.6 mg/kg/day (subcutaneous)100% protection at 1 mg/kg (oral)[4][7]
Comparator -12 to 24 times more potent than linezolid (based on ED50 of 0.15 mg/kg)[4]

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and the process of evaluation for these inhibitors, the following diagrams are provided.

FAS_II_Pathway cluster_elongation Fatty Acid Elongation Cycle cluster_inhibition Inhibition Malonyl_CoA Malonyl-CoA FabD FabD Malonyl_CoA->FabD Malonyl_ACP Malonyl-ACP FabH_F FabH/F Malonyl_ACP->FabH_F FabD->Malonyl_ACP Acyl_ACP Acyl-ACP (C_n) Acyl_ACP->FabH_F Ketoacyl_ACP β-Ketoacyl-ACP FabG FabG Ketoacyl_ACP->FabG FabH_F->Ketoacyl_ACP Hydroxyacyl_ACP β-Hydroxyacyl-ACP FabZ FabZ Hydroxyacyl_ACP->FabZ FabG->Hydroxyacyl_ACP Enoyl_ACP trans-2-Enoyl-ACP FabI FabI Enoyl_ACP->FabI FabZ->Enoyl_ACP Next_Acyl_ACP Acyl-ACP (C_n+2) Next_Acyl_ACP->FabH_F FabI->Next_Acyl_ACP Fab_001 This compound Fab_001->FabI AFN_1252 AFN-1252 AFN_1252->FabI

Staphylococcus aureus Fatty Acid Synthesis (FAS-II) Pathway and Inhibition

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Enzyme_Assay Enzyme Inhibition Assay (IC50 determination) MIC_Assay Antimicrobial Susceptibility (MIC determination) Enzyme_Assay->MIC_Assay Time_Kill Time-Kill Kinetics MIC_Assay->Time_Kill Animal_Model Murine Infection Model (e.g., Sepsis) Time_Kill->Animal_Model Efficacy_Testing Efficacy Testing (ED50 or Survival) Animal_Model->Efficacy_Testing Toxicity Toxicology Studies Efficacy_Testing->Toxicity Lead_Optimization Lead Optimization Efficacy_Testing->Lead_Optimization Start Compound Synthesis Start->Enzyme_Assay Clinical_Trials Clinical Trials Lead_Optimization->Clinical_Trials

References

Validating the Target Engagement of MUT056399 in Live Bacteria: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of MUT056399, a potent inhibitor of the bacterial enzyme FabI, with other alternative compounds. It includes supporting experimental data, detailed methodologies for key validation assays, and visualizations to elucidate the underlying mechanisms and workflows. MUT056399 is a promising candidate for a novel drug to treat severe staphylococcal infections.[1][2]

Executive Summary

MUT056399 is a highly potent inhibitor of the FabI enzyme, a critical component of the bacterial fatty acid synthesis (FAS-II) pathway, in both Staphylococcus aureus and Escherichia coli.[1][2][3][4] Its targeted inhibition of FabI disrupts the synthesis of bacterial cell membranes, leading to cell death.[5] The antibacterial spectrum of MUT056399 is consistent with specific FabI inhibition, showing activity against bacteria that utilize FabI but not those that use the FabK enzyme.[1][3] Resistance to MUT056399 has been directly linked to mutations in the fabI gene, further validating its mechanism of action.[1][3] This guide will delve into the experimental validation of MUT056399's target engagement and compare its performance against other FabI inhibitors.

Comparative Performance of MUT056399

The in vitro antibacterial activity of MUT056399 has been demonstrated against a range of bacterial strains, including methicillin-susceptible S. aureus (MSSA), methicillin-resistant S. aureus (MRSA), and linezolid-resistant strains.[1][2][3]

Table 1: In Vitro Antibacterial Activity of MUT056399 against S. aureus
Bacterial StrainNumber of IsolatesMUT056399 MIC₉₀ (µg/mL)Reference Compound MIC₉₀ (µg/mL)
MSSA40≤0.03 - 0.06Linezolid: 2
MRSA (NARSA)480.12Linezolid: ≥16
Community-acquired S. aureus30≤0.03Linezolid: 2
Linezolid-resistant S. aureus120.06Linezolid: >8
Coagulase-negative staphylococci302Linezolid: 1

Data sourced from Escaich et al., 2011.[3]

Table 2: Comparison of FabI Inhibitors against S. aureus
CompoundTargetS. aureus (MSSA) MIC (µg/mL)S. aureus (MRSA) MIC (µg/mL)Key Features
MUT056399 FabI≤0.03 - 0.060.06 - 0.12Potent activity against a broad range of resistant staphylococci.[1][3]
AFN-1252 FabI≤0.12≤0.12Highly selective for S. aureus FabI.[2][6]
Triclosan FabI (broad spectrum)VariesVariesBroad-spectrum activity but concerns over resistance and environmental impact.[7][8][9][10][11]

Validating Target Engagement: Experimental Protocols

Confirming that a compound interacts with its intended target within a living bacterium is crucial for drug development. Several biophysical and proteomic methods can be employed to validate the target engagement of MUT056399.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify the direct binding of a compound to its target protein in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.[12][13][14]

Experimental Protocol: CETSA for FabI Engagement in S. aureus

  • Bacterial Culture Preparation: Inoculate S. aureus in Tryptic Soy Broth (TSB) and grow overnight at 37°C with shaking. The next day, dilute the culture into fresh TSB and grow to the mid-log phase (OD₆₀₀ ≈ 0.6-0.8).[12]

  • Compound Treatment: Harvest bacterial cells by centrifugation and resuspend in fresh TSB. Divide the cell suspension into a treatment group (with MUT056399) and a vehicle control group (with DMSO). Incubate both groups for 2 hours at 37°C.[12]

  • Heat Treatment: Harvest and wash the cells with PBS. Resuspend the cell pellets in PBS and aliquot into PCR tubes. Apply a temperature gradient (e.g., 37°C to 70°C) for 3-5 minutes using a thermal cycler.[12]

  • Cell Lysis and Protein Extraction: Cool the samples to room temperature. Lyse the cells using a method suitable for S. aureus (e.g., bead beating with lysostaphin). Separate the soluble protein fraction from the aggregated proteins by high-speed centrifugation.[12]

  • Protein Analysis: Quantify the protein concentration in the soluble fractions. Analyze the amount of soluble FabI at each temperature using Western blotting with a specific anti-FabI antibody.

  • Data Analysis: Quantify the band intensities to determine the amount of soluble FabI at each temperature. Plot the relative amount of soluble protein against temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of MUT056399 indicates target engagement.

FabI Enzyme Inhibition Assay

This in vitro assay directly measures the inhibitory effect of a compound on the enzymatic activity of FabI.[5]

Experimental Protocol: Spectrophotometric FabI Inhibition Assay

  • Reagents and Buffers:

    • Assay Buffer: 100 mM Sodium Phosphate, pH 7.5.[15]

    • Purified recombinant S. aureus FabI (SaFabI).[15]

    • NADH (β-Nicotinamide adenine dinucleotide, reduced form).[15]

    • Crotonyl-CoA (substrate analog).[15]

    • MUT056399 (dissolved in DMSO).[15]

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, NADH, and serial dilutions of MUT056399.

    • Add the SaFabI enzyme to all wells except the negative control.

    • Pre-incubate the plate at 30°C for 10 minutes to allow inhibitor binding.[15]

    • Initiate the reaction by adding Crotonyl-CoA.[15]

    • Immediately monitor the decrease in absorbance at 340 nm every 30 seconds for 20 minutes in a microplate reader.[15]

  • Data Analysis:

    • Calculate the initial reaction velocities from the linear phase of the reaction.

    • Determine the percent inhibition for each MUT056399 concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[16]

Experimental Protocol: Broth Microdilution MIC Assay

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL) in Cation-Adjusted Mueller-Hinton Broth (CAMHB).[17][18]

  • Serial Dilution: In a 96-well microtiter plate, perform serial twofold dilutions of MUT056399 in CAMHB.[16][19]

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a growth control (no drug) and a sterility control (no bacteria).[16][17]

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.[16][17]

  • Result Interpretation: The MIC is the lowest concentration of MUT056399 at which there is no visible bacterial growth.[16]

Visualizing the Mechanism and Workflows

Signaling Pathway: Bacterial Fatty Acid Synthesis (FAS-II)

The FAS-II pathway is essential for bacterial survival and is the target of MUT056399. The final step in the elongation cycle is catalyzed by FabI.[5][15]

FAS_II_Pathway cluster_elongation Fatty Acid Elongation Cycle Malonyl_ACP Malonyl-ACP FabH_F FabH/FabF Malonyl_ACP->FabH_F Acyl_ACP_n Acyl-ACP (n) Acyl_ACP_n->FabH_F Beta_Ketoacyl_ACP β-Ketoacyl-ACP FabG FabG (NADPH) Beta_Ketoacyl_ACP->FabG FabH_F->Beta_Ketoacyl_ACP Beta_Hydroxyacyl_ACP β-Hydroxyacyl-ACP FabZ_A FabZ/FabA Beta_Hydroxyacyl_ACP->FabZ_A FabG->Beta_Hydroxyacyl_ACP trans_2_Enoyl_ACP trans-2-Enoyl-ACP FabI FabI (NADH) trans_2_Enoyl_ACP->FabI FabZ_A->trans_2_Enoyl_ACP Acyl_ACP_n2 Acyl-ACP (n+2) FabI->Acyl_ACP_n2 MUT056399 MUT056399 MUT056399->FabI Inhibition

Caption: Bacterial FAS-II pathway highlighting FabI as the target for MUT056399 inhibition.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

The following diagram illustrates the key steps in the CETSA protocol to validate target engagement.

CETSA_Workflow Start Start: Bacterial Culture Treatment Compound Treatment (MUT056399 or Vehicle) Start->Treatment Heat_Challenge Heat Challenge (Temperature Gradient) Treatment->Heat_Challenge Cell_Lysis Cell Lysis & Protein Extraction Heat_Challenge->Cell_Lysis Centrifugation Centrifugation to Separate Soluble Fraction Cell_Lysis->Centrifugation Analysis Western Blot Analysis of Soluble FabI Centrifugation->Analysis Data_Analysis Data Analysis: Generate Melting Curves Analysis->Data_Analysis End End: Target Engagement Validated Data_Analysis->End

Caption: General workflow of a Cellular Thermal Shift Assay experiment.

Logical Relationship: Target Validation Approaches

This diagram illustrates the relationship between different experimental approaches to validate the target of an antibacterial compound.

Target_Validation_Logic Compound Antibacterial Compound (e.g., MUT056399) Phenotypic_Screening Phenotypic Screening (e.g., MIC Assay) Compound->Phenotypic_Screening Biochemical_Assay Biochemical Assay (e.g., FabI Inhibition) Compound->Biochemical_Assay Biophysical_Assay Biophysical Assay (e.g., CETSA) Compound->Biophysical_Assay Genetic_Validation Genetic Validation (Resistance Mapping) Phenotypic_Screening->Genetic_Validation Target_Engagement Target Engagement in Live Bacteria Biochemical_Assay->Target_Engagement Biophysical_Assay->Target_Engagement Genetic_Validation->Target_Engagement Mechanism_of_Action Mechanism of Action Confirmed Target_Engagement->Mechanism_of_Action

Caption: Logical flow for validating the target of an antibacterial compound.

Conclusion

The available data strongly support the on-target activity of MUT056399 against FabI in live bacteria. Its potent in vitro activity, even against resistant strains of S. aureus, positions it as a valuable lead compound for further development. The experimental protocols detailed in this guide provide a robust framework for researchers to independently validate the target engagement of MUT056399 and other novel antibacterial agents. The combination of phenotypic, biochemical, biophysical, and genetic approaches is essential for a comprehensive understanding of a compound's mechanism of action and its potential as a therapeutic agent.

References

A Comparative Analysis of Fab-001 and Linezolid: Assessing Clinical Potential in Bacterial Infections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the investigational antibacterial agent Fab-001 and the established antibiotic linezolid. The assessment is based on publicly available preclinical data for this compound and extensive clinical and preclinical data for linezolid. Due to the early stage of development for this compound, this comparison highlights the distinct data landscapes for each compound while offering insights into their potential clinical applications.

Executive Summary

Linezolid is a well-characterized oxazolidinone antibiotic with proven efficacy against a broad range of Gram-positive bacteria, including multidrug-resistant strains.[1][2][3] Its mechanism of action, clinical utility, and resistance patterns are well-documented. This compound, an agent under development by FAB Pharma, represents a novel approach, likely targeting the bacterial fatty acid synthesis (FASII) pathway.[4][5] Preclinical data indicate its potential against challenging Gram-negative pathogens like Acinetobacter baumannii, particularly in combination therapy.[6] This guide will delve into the specifics of each compound, presenting the available data in a structured format to facilitate a clear comparison.

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data for this compound and linezolid. It is important to note the disparity in the depth of data, reflecting their different developmental stages.

Table 1: In Vitro Activity - Minimum Inhibitory Concentration (MIC)

ParameterThis compoundLinezolid
Spectrum of Activity Primarily data against Acinetobacter baumannii[6]Broad activity against Gram-positive bacteria, including MRSA, VRE, and penicillin-resistant Streptococcus pneumoniae.[1][2][3] Also active against Mycobacterium tuberculosis.[7][8][9]
MIC Range (µg/mL) 0.25 - >32 against A. baumannii[6]0.5 - 4 against most susceptible Gram-positive organisms.[10]
MIC50 (µg/mL) 4 (against all tested A. baumannii)[6]1 (against MRSA)[10]; 0.5 (against XDR-TB)[8]
MIC90 (µg/mL) 8 (against all tested A. baumannii)[6]2 (against MRSA)[10]; 1 (against XDR-TB)[8]
Activity Against Resistant Phenotypes Active against carbapenem-resistant, aminoglycoside-resistant, and colistin-resistant A. baumannii[6]Active against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[1][3]
Bactericidal/Bacteriostatic Bacteriostatic alone[6]Generally bacteriostatic against staphylococci and enterococci; bactericidal against most streptococci.[2][3]

Table 2: Clinical Efficacy and Safety Profile

ParameterThis compoundLinezolid
Approved Indications Investigational - Not ApprovedComplicated skin and soft tissue infections, nosocomial pneumonia, community-acquired pneumonia, vancomycin-resistant Enterococcus faecium infections.[2][3]
Clinical Cure Rates No clinical data availableHigh clinical success rates (approx. 93%) in severe skin and soft tissue infections.[11] Non-inferior to vancomycin in several studies, with some evidence of superiority in MRSA infections.[12][13]
Common Adverse Events No clinical data availableNausea, dizziness, anemia, vomiting.[11] Myelosuppression (thrombocytopenia) is a notable concern with prolonged use.[3]
Drug Interactions No clinical data availableWeak, reversible, nonselective monoamine oxidase inhibitor (MAOI); potential for serotonin syndrome with serotonergic agents.[2][3]

Mechanism of Action

Linezolid: As the first clinically approved oxazolidinone, linezolid has a unique mechanism of action. It inhibits bacterial protein synthesis at the initiation phase by binding to the 23S ribosomal RNA of the 50S subunit.[1][3][14] This prevents the formation of a functional 70S initiation complex, a crucial step in bacterial translation.[1][3][14] This distinct target site means there is no cross-resistance with other protein synthesis inhibitors.[14]

This compound: While direct evidence is limited, information about FAB Pharma suggests that this compound is likely an inhibitor of the bacterial fatty acid synthesis (FASII) pathway.[4] Specifically, it is presumed to target FabI, an enoyl-acyl carrier protein reductase essential for fatty acid elongation in many bacteria, including S. aureus and some Gram-negative species.[5] By inhibiting FabI, this compound would disrupt the production of essential fatty acids required for bacterial membrane synthesis, leading to a bacteriostatic effect.

Signaling Pathway Diagrams (Graphviz)

linezolid_mechanism cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit 70S_initiation_complex Functional 70S Initiation Complex 50S_subunit->70S_initiation_complex 50S_subunit->Inhibition 30S_subunit 30S Subunit 30S_subunit->70S_initiation_complex Protein_Synthesis Protein Synthesis 70S_initiation_complex->Protein_Synthesis mRNA mRNA mRNA->30S_subunit tRNA tRNA tRNA->30S_subunit Linezolid Linezolid Linezolid->50S_subunit Binds to 23S rRNA

Caption: Mechanism of action of Linezolid on the bacterial ribosome.

fab001_mechanism Acetyl_CoA Acetyl-CoA Malonyl_ACP Malonyl-ACP Acetyl_CoA->Malonyl_ACP Elongation_Cycle Fatty Acid Elongation Cycle (Multiple Steps) Malonyl_ACP->Elongation_Cycle Enoyl_ACP Enoyl-ACP Elongation_Cycle->Enoyl_ACP FabI FabI (Enoyl-ACP Reductase) Enoyl_ACP->FabI Saturated_Acyl_ACP Saturated Acyl-ACP FabI->Saturated_Acyl_ACP Fab_001 This compound Fab_001->FabI Inhibits Fatty_Acids Fatty Acids Saturated_Acyl_ACP->Fatty_Acids Membrane_Synthesis Bacterial Membrane Synthesis Fatty_Acids->Membrane_Synthesis experimental_workflow cluster_mic MIC Determination cluster_checkerboard Synergy Testing cluster_timekill Time-Kill Kinetics MIC_Fab001 Determine MIC of this compound Setup_Checkerboard Setup Checkerboard Assay (this compound + Comparator) MIC_Fab001->Setup_Checkerboard Setup_TimeKill Setup Time-Kill Assay (this compound, Comparator, Combination) MIC_Fab001->Setup_TimeKill MIC_Comparator Determine MIC of Comparator (e.g., Amikacin, Meropenem) MIC_Comparator->Setup_Checkerboard MIC_Comparator->Setup_TimeKill Calculate_FICI Calculate FICI Setup_Checkerboard->Calculate_FICI Interpret_Interaction Interpret Interaction (Synergy, Additivity, etc.) Calculate_FICI->Interpret_Interaction Sample_and_Plate Sample at Time Points (0, 4, 8, 24h) Setup_TimeKill->Sample_and_Plate Determine_CFU Determine CFU/mL Sample_and_Plate->Determine_CFU Plot_Kill_Curves Plot Kill Curves Determine_CFU->Plot_Kill_Curves comparison_logic Antibacterial_Agents Antibacterial Agents for Comparison Fab_001 This compound (Investigational) Antibacterial_Agents->Fab_001 Linezolid Linezolid (Clinically Approved) Antibacterial_Agents->Linezolid Fab_001_Properties Preclinical Data Available Target: FabI (presumed) Spectrum: Gram-negative (A. baumannii) Bacteriostatic Potential for Combination Therapy Fab_001->Fab_001_Properties Linezolid_Properties Extensive Clinical Data Target: 50S Ribosome Spectrum: Gram-positive (MRSA, VRE) Bacteriostatic/Bactericidal Established Monotherapy Linezolid->Linezolid_Properties Conclusion Conclusion: This compound: Novel mechanism, potential for Gram-negative coverage, early stage. Linezolid: Established efficacy for Gram-positives, well-defined profile. Fab_001_Properties->Conclusion Linezolid_Properties->Conclusion

References

Safety Operating Guide

Proper Disposal Procedures for Fab-001

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is for a hypothetical substance, "Fab-001," and is intended to serve as a template for laboratory safety and disposal procedures. "this compound" as a specific chemical entity could not be definitively identified from available resources. Always refer to the specific Safety Data Sheet (SDS) for any chemical you are working with before handling or disposal.

This document provides essential safety and logistical information for the proper disposal of the hypothetical laboratory reagent this compound. The procedural, step-by-step guidance is designed to ensure the safety of researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including but not limited to:

  • Nitrile gloves

  • Safety glasses or goggles

  • A flame-retardant lab coat

Work in a well-ventilated area, preferably within a chemical fume hood.[1] Ensure that an emergency eyewash station and safety shower are readily accessible. Keep flammable liquid storage cabinets for waste accumulation.[2]

Quantitative Data Summary

The following table summarizes the key hazardous properties of our hypothetical this compound.

PropertyValueHazard Classification
Physical State Liquid-
Color Colorless-
Odor Sharp, acidic-
Flash Point 23°C (73.4°F)Flammable Liquid (Category 2)
pH 2.5Skin Irritant (Category 2)
Toxicity May cause drowsiness or dizzinessSTOT SE 3
Environmental Hazards Not classified as environmentally hazardous-

Note: Data is hypothetical for illustrative purposes.

Step-by-Step Disposal Protocol for this compound

Waste Segregation and Container Selection

Proper segregation of chemical waste is critical to prevent dangerous reactions.

  • Do not mix this compound waste with other chemical waste streams, especially bases or oxidizers. [1]

  • Collect this compound waste in a designated, compatible container. A high-density polyethylene (HDPE) or glass bottle with a secure screw cap is recommended.[1]

  • Ensure the waste container is clearly labeled "Hazardous Waste: this compound, Flammable Liquid, Corrosive (Acidic)" and includes the date accumulation started.

Neutralization of Small Spills for Disposal

For small spills (less than 100 mL) that need to be cleaned and disposed of, a neutralization step can be performed prior to collection.

Experimental Protocol for Neutralization:

  • Preparation: Don all necessary PPE and work within a chemical fume hood. Prepare a 5% sodium bicarbonate solution.

  • Containment: If a spill occurs, contain the spill with an absorbent material that is compatible with flammable liquids.

  • Neutralization: Slowly add the 5% sodium bicarbonate solution to the spilled this compound. The mixture may effervesce; add the neutralizing agent slowly to control the reaction.

  • pH Verification: Use pH indicator strips to test the neutralized mixture. The target pH should be between 6.0 and 8.0.

  • Collection: Once neutralized, absorb the liquid with a non-combustible absorbent material (e.g., vermiculite or sand).

  • Disposal of Contaminated Materials: Place the absorbent material and any contaminated items (e.g., gloves, wipes) into a sealed, labeled plastic bag. Dispose of this bag in the solid hazardous waste container designated for this compound contaminated debris.

Final Disposal of Liquid Waste
  • Once the designated liquid waste container for this compound is full (no more than 90% capacity), ensure the cap is tightly sealed.

  • Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.[2]

  • Arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1]

Visual Guides

This compound Disposal Workflow

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound waste.

Fab001_Disposal_Workflow cluster_prep Preparation cluster_waste_type Waste Identification cluster_liquid_disposal Liquid Waste Disposal cluster_solid_disposal Contaminated Solid Waste Disposal start Start: Handle this compound Waste ppe Don Appropriate PPE start->ppe fume_hood Work in Fume Hood ppe->fume_hood waste_type Identify Waste Type fume_hood->waste_type liquid_container Use Designated Liquid Waste Container waste_type->liquid_container Liquid Waste solid_container Use Designated Solid Waste Bag/Container waste_type->solid_container Contaminated Solids (Gloves, Wipes, etc.) label_liquid Label Container Correctly liquid_container->label_liquid store_liquid Store in Hazardous Waste Area label_liquid->store_liquid ehs_pickup_liquid Arrange EHS Pickup store_liquid->ehs_pickup_liquid label_solid Label Container Correctly solid_container->label_solid store_solid Store in Hazardous Waste Area label_solid->store_solid ehs_pickup_solid Arrange EHS Pickup store_solid->ehs_pickup_solid

Caption: Workflow for the proper segregation and disposal of this compound waste.

References

Comprehensive Safety and Handling Protocol for Fab-001

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Fab-001 is a hypothetical substance used for illustrative purposes. This guide is based on general best practices for handling novel, potent research compounds. Always consult a substance-specific Safety Data Sheet (SDS) and your institution's safety officer before handling any new chemical.

This document provides essential safety, handling, and disposal protocols for this compound to ensure the safety of all laboratory personnel. Adherence to these guidelines is mandatory when working with this compound.

Personal Protective Equipment (PPE)

The required level of PPE is determined by the specific procedure and the physical form of this compound. The following table summarizes the minimum PPE requirements for common laboratory tasks.

Task Compound Form Required Engineering Control Gloves Eye Protection Lab Coat/Gown Respiratory Protection
Storage & TransportSolid or LiquidGeneral Laboratory VentilationNitrile (Single Pair)Safety GlassesStandard Lab CoatNot Required
WeighingSolid (Powder)Chemical Fume Hood or Ventilated Balance EnclosureNitrile (Double Pair)Safety GogglesStandard Lab CoatRecommended (N95)
Solution PreparationSolid or LiquidChemical Fume HoodNitrile (Double Pair)Safety GogglesChemical Resistant GownNot Required
In Vitro AssaysLiquid (Diluted)Biosafety Cabinet or Chemical Fume HoodNitrile (Single Pair)Safety GlassesStandard Lab CoatNot Required
Spill CleanupSolid or LiquidSee Protocol 3.2Nitrile (Double Pair, Heavy Duty)Chemical Splash GogglesChemical Resistant GownRequired (P100)

Standard Operating Procedures

This protocol outlines the standard procedure for safely handling this compound powder and preparing stock solutions.

  • Preparation:

    • Designate a specific work area within a certified chemical fume hood for all this compound handling.

    • Assemble all necessary equipment (balance, weigh paper, spatula, vials, solvent, vortexer) and place it in the fume hood.

    • Don the appropriate PPE as specified in the table above (Double Nitrile Gloves, Safety Goggles, Lab Coat).

  • Weighing:

    • Tare the analytical balance with a weigh boat inside.

    • Carefully transfer the desired amount of this compound powder to the weigh boat using a clean spatula. Avoid creating airborne dust.

    • Securely close the primary container of this compound immediately after weighing.

  • Solubilization:

    • Carefully transfer the weighed this compound powder into a labeled, appropriate vial.

    • Add the specified solvent to the vial using a calibrated pipette.

    • Cap the vial securely and vortex until the compound is fully dissolved.

  • Post-Handling:

    • Wipe down the spatula, weigh boat, and any contaminated surfaces within the fume hood with an appropriate deactivating solution or 70% ethanol.

    • Dispose of all contaminated disposables (e.g., weigh boat, pipette tips) in the designated this compound solid waste container.

    • Doff PPE in the correct order (gloves first, then gown, then goggles) and wash hands thoroughly.

In the event of a this compound spill, immediate and correct action is critical to prevent exposure.

  • Immediate Actions:

    • Alert all personnel in the immediate vicinity and evacuate the area if the spill is large or produces significant dust/vapors.

    • If this compound comes into contact with skin or eyes, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.

    • Restrict access to the spill area.

  • Cleanup Procedure (for small, manageable spills):

    • Don the appropriate spill cleanup PPE (Double Nitrile Gloves, Chemical Splash Goggles, Chemical Resistant Gown, P100 Respirator).

    • For Solid Spills: Gently cover the spill with absorbent pads. DO NOT dry sweep. Lightly wet the absorbent material with water to prevent dust generation.

    • For Liquid Spills: Cover the spill with an appropriate chemical absorbent material, starting from the outside and working inwards.

    • Carefully collect the absorbent material using tongs or a scoop and place it in a labeled, sealed waste bag.

    • Clean the spill area twice with a deactivating agent or a suitable detergent solution, followed by 70% ethanol.

    • Dispose of all contaminated materials in the designated this compound hazardous waste stream.

Workflow and Disposal Plan

The following diagram outlines the complete lifecycle for handling this compound within the laboratory, from initial risk assessment to final waste disposal.

Fab001_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Experiment & Disposal cluster_waste Waste Streams cluster_spill Contingency Plan a Risk Assessment b Assemble Materials & PPE a->b c Don Appropriate PPE b->c d Weigh this compound Powder c->d e Prepare Stock Solution d->e f Perform Experiment e->f g Decontaminate Work Area f->g spill Spill Occurs f->spill h Segregate Waste g->h i Dispose of Waste h->i Follow EHS Guidelines waste_solid Solid Waste (Tips, Vials, Gloves) h->waste_solid waste_liquid Liquid Waste (Solutions, Solvents) h->waste_liquid j Doff PPE i->j k Wash Hands j->k spill_action Execute Spill Cleanup Protocol spill->spill_action

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